molecular formula C7H2ClF2N B1318729 4-Chloro-2,6-difluorobenzonitrile CAS No. 886500-41-0

4-Chloro-2,6-difluorobenzonitrile

Cat. No.: B1318729
CAS No.: 886500-41-0
M. Wt: 173.55 g/mol
InChI Key: ABNYHMNNQYZWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,6-difluorobenzonitrile is a useful research compound. Its molecular formula is C7H2ClF2N and its molecular weight is 173.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2,6-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNYHMNNQYZWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590645
Record name 4-Chloro-2,6-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-41-0
Record name 4-Chloro-2,6-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-2,6-difluorobenzonitrile CAS number 886500-41-0 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Chloro-2,6-difluorobenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound (CAS No. 886500-41-0), a key fluorinated building block in modern synthetic chemistry. We will delve into its chemical and physical properties, explore its synthetic utility and reactivity, and discuss its significance as an intermediate in the development of novel pharmaceuticals and agrochemicals. This document is designed to serve as a practical resource, blending established data with expert insights into its application.

Core Chemical Identity and Properties

This compound is a trifunctionalized aromatic compound featuring a nitrile group and three halogen substituents. This unique arrangement of electron-withdrawing groups makes the aromatic ring highly activated towards certain chemical transformations, rendering it a valuable intermediate in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 886500-41-0[1][2][3]
Molecular Formula C₇H₂ClF₂N[1][2]
Molecular Weight 173.55 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 4-Chlor-2,6-difluorobenzonitril[1]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Canonical SMILES C1=C(C=C(C(=C1F)C#N)F)Cl[1]
InChI Key ABNYHMNNQYZWIM-UHFFFAOYSA-N[1]

While specific experimental data for properties like melting point and boiling point are not readily published, they can be estimated based on structurally similar compounds such as 2,6-difluorobenzonitrile (m.p. 25-28 °C) and 4-bromo-2,6-difluorobenzonitrile (m.p. 78 °C).[4][5] The presence of the additional chlorine atom is expected to raise the melting point compared to the des-chloro analogue.

Synthesis and Chemical Reactivity

The synthesis of substituted fluorobenzonitriles often relies on halogen exchange (Halex) reactions or cyanation of an appropriate aryl halide.

Plausible Synthetic Pathways

A common strategy for synthesizing multi-halogenated benzonitriles involves the fluorination of chlorinated precursors using a fluoride salt like potassium fluoride (KF) in an aprotic polar solvent.[6] For this compound, a plausible route could start from 2,4,6-trichlorobenzonitrile. The chlorine atoms at the 2 and 6 positions are activated towards nucleophilic aromatic substitution by the electron-withdrawing nitrile group and the other chlorine atoms. A carefully controlled reaction could selectively replace the ortho-chlorines with fluorine.

Another viable approach is the cyanation of a corresponding brominated precursor, such as 1-bromo-4-chloro-2,6-difluorobenzene, using a cyanide source and a palladium catalyst.[7]

G cluster_synthesis Plausible Synthesis via Halogen Exchange A 2,4,6-Trichlorobenzonitrile B This compound (CAS: 886500-41-0) A->B  Potassium Fluoride (KF)  Aprotic Polar Solvent (e.g., Sulfolane)  Heat

Caption: Plausible Halex synthesis of the target compound.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The key feature driving the utility of this compound is the electron-deficient nature of its aromatic ring. The potent electron-withdrawing effects of the nitrile group and the two fluorine atoms make the carbon atom bearing the chlorine highly susceptible to nucleophilic aromatic substitution (SNAr).

This reactivity allows for the strategic introduction of various nucleophiles (e.g., amines, alcohols, thiols) at the C4 position, displacing the chloride ion. This is a cornerstone reaction for building molecular complexity and is frequently exploited in medicinal chemistry to generate libraries of compounds for biological screening. The fluorine atoms are generally less labile than chlorine under typical SNAr conditions, allowing for regioselective functionalization.

G cluster_reactivity Core Reactivity via SNAr Start This compound Product 4-Substituted-2,6-difluorobenzonitrile Start->Product Nucleophile Nucleophile (R-NH₂, R-OH, R-SH, etc.) Nucleophile->Product  Base  Solvent

Caption: General workflow for SNAr reactions.

Applications in Drug Discovery and Agrochemicals

Fluorinated aromatic compounds are of immense interest in the pharmaceutical and agrochemical industries.[8] The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. This compound serves as a valuable starting material for creating such complex, biologically active molecules.[2][9]

Its structure is a key pharmacophore or an intermediate for:

  • Active Pharmaceutical Ingredients (APIs): It is a building block for developing compounds with potential antibacterial or antifungal properties.[2] For instance, related diarylpyrimidine derivatives have been investigated as novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[10]

  • Agrochemicals: The difluorobenzonitrile moiety is found in several potent insecticides and herbicides.[9] The compound serves as a difluoro analogue to the herbicide Dichlobenil, highlighting its importance in this sector.[9]

  • Material Science: It can be used in the synthesis of specialty chemicals and polymers.[2]

Analytical Profile: Spectroscopic Characterization

While specific spectra for this compound are not publicly available, we can predict its spectral characteristics based on its structure and data from analogous compounds like 2,6-difluorobenzonitrile.[11][12]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Two doublets (or more complex multiplets due to H-F coupling) in the aromatic region (approx. 7.0-7.8 ppm), corresponding to the two aromatic protons.
¹³C NMR Signals for 7 distinct carbon atoms. Carbons bonded to fluorine will show large C-F coupling constants. The nitrile carbon (C≡N) will appear around 115-120 ppm.
¹⁹F NMR A single resonance for the two equivalent fluorine atoms, likely appearing as a multiplet due to coupling with the aromatic protons.
IR Spectroscopy A sharp, strong absorption band around 2230-2240 cm⁻¹ characteristic of the nitrile (C≡N) stretch. Strong C-F stretching bands will be present in the 1100-1300 cm⁻¹ region.
Mass Spec. (MS) A molecular ion peak (M⁺) at m/z 173, with a characteristic M+2 isotope peak at m/z 175 (approx. 1/3 the intensity) due to the presence of the ³⁷Cl isotope.

Safety, Handling, and Storage

As a member of the toxic nitrile class of compounds, this compound must be handled with appropriate precautions.[13][14] The following information is based on safety data for structurally related chemicals and should be supplemented by a substance-specific Safety Data Sheet (SDS) before handling.[15]

Table 3: Hazard Profile and Safety Recommendations

CategoryInformation
GHS Hazard Statements Expected to be harmful if swallowed, in contact with skin, or if inhaled.[16] Causes skin and serious eye irritation.[15] May cause respiratory irritation.
Signal Word Danger or Warning
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[15] Use only outdoors or in a well-ventilated area, with a NIOSH-approved respirator if necessary.[13][15]
Handling Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[15] Do not eat, drink, or smoke when using this product.
First Aid If Swallowed: Immediately call a POISON CENTER or doctor. If on Skin: Wash with plenty of water. If Inhaled: Remove person to fresh air. If in Eyes: Rinse cautiously with water for several minutes.[15]
Storage Store in a well-ventilated place. Keep container tightly closed.[15] Store locked up in a dry, cool environment.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15][17]

Conclusion

This compound (CAS 886500-41-0) is a highly functionalized and reactive intermediate with significant potential in the fields of drug discovery, agrochemical synthesis, and material science. Its value is derived from the unique electronic properties conferred by its nitrile and halogen substituents, which allow for precise and strategic chemical modifications, particularly through nucleophilic aromatic substitution. Researchers and development professionals can leverage this versatile building block to construct complex molecular architectures with enhanced biological and physical properties. Adherence to strict safety protocols is mandatory when handling this compound due to its presumed toxicity.

References

Introduction: The Strategic Role of Fluorinated Benzonitriles in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Chloro-2,6-difluorobenzonitrile: Structure, Properties, and Synthetic Applications

In the landscape of contemporary drug discovery and materials science, selectively fluorinated aromatic compounds serve as indispensable building blocks. The introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a trifunctionalized benzene ring that offers medicinal chemists a versatile platform for molecular elaboration. The presence of ortho-difluoro substitution, a para-chloro group, and a nitrile moiety provides distinct reactive handles for sequential, regioselective modifications. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core attributes of this compound, from its fundamental properties to its practical application in synthesis.

Molecular Structure and Physicochemical Properties

The unique arrangement of substituents on the benzonitrile core dictates its reactivity and utility. The two fluorine atoms flanking the nitrile group exert strong electron-withdrawing effects through induction, activating the ring for certain transformations and influencing the acidity of the aromatic protons. The chlorine atom at the para-position provides an additional, distinct site for reactions such as nucleophilic aromatic substitution or cross-coupling.

Chemical Structure

The structural representation of this compound is depicted below, illustrating the spatial relationship of the chloro, fluoro, and nitrile functional groups.

Caption: 2D structure of this compound.

Core Physicochemical Data

A summary of the key identifying and physical properties of this compound is provided below. These parameters are critical for reaction planning, purification, and safety assessments.

PropertyValueSource
CAS Number 886500-41-0[1][2]
Molecular Formula C₇H₂ClF₂N[2][3]
Molecular Weight 173.55 g/mol [2][3]
IUPAC Name This compound
Canonical SMILES C1=C(C=C(C(=C1F)C#N)F)Cl[2]
InChI Key ABNYHMNNQYZWIM-UHFFFAOYSA-N[2]
Boiling Point (Predicted) 194.0 ± 35.0 °C[3]
Density (Predicted) 1.43 ± 0.1 g/cm³[3]
Storage Temperature Room Temperature (Sealed in dry environment)[3]

Synthesis and Mechanistic Considerations

While multiple synthetic routes to fluorinated benzonitriles exist, a common strategy involves halogen exchange reactions or the catalytic modification of more complex precursors. For this compound, a plausible synthesis could start from a readily available building block such as 4-Bromo-1-chloro-3,5-difluorobenzene, which is listed as a raw material for its preparation.[3] The conversion of an aryl bromide to a nitrile can be achieved through various methods, most notably a cyanation reaction.

Illustrative Synthetic Workflow: Palladium-Catalyzed Cyanation

The workflow below outlines a conceptual pathway for the synthesis, leveraging a palladium-catalyzed cyanation reaction, a robust and widely used method in organic synthesis for forming aryl nitriles.

workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_purification Purification & Final Product start 4-Bromo-1-chloro-3,5-difluorobenzene reaction Palladium-Catalyzed Cyanation in DMF (Heat, Inert Atmosphere) start->reaction cyanide Zinc Cyanide Zn(CN)₂ cyanide->reaction catalyst Pd(dba)₂ / dppf (Catalyst System) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Mixture purify Column Chromatography (Silica Gel) workup->purify Crude Product product This compound purify->product Pure Product

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Representative)

This protocol is a representative example based on established palladium-catalyzed cyanation methodologies. Researchers should first consult primary literature for specific reaction conditions and conduct appropriate safety assessments.

  • Vessel Preparation : A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition : To the flask, add 4-Bromo-1-chloro-3,5-difluorobenzene (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.08 eq).

  • Solvent and Degassing : Anhydrous N,N-dimethylformamide (DMF) is added to dissolve the reagents. The mixture is degassed by bubbling nitrogen through the solution for 15-20 minutes.

  • Reaction : The reaction mixture is heated to 120-130 °C and stirred under a nitrogen atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup : Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and filtered through a pad of celite to remove inorganic salts and catalyst residues. The filtrate is washed sequentially with aqueous sodium bicarbonate and brine.

  • Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Confirmation of the molecular structure is unequivocally achieved through a combination of spectroscopic techniques. Based on the structure, the following spectral characteristics are anticipated:

  • ¹H NMR : The proton NMR spectrum is expected to be simple, showing a single signal (likely a triplet due to coupling with the two equivalent fluorine atoms) corresponding to the single aromatic proton at the C5 position.

  • ¹³C NMR : The carbon spectrum will show distinct signals for the seven carbon atoms. The carbon attached to the nitrile group (C1) will appear at a characteristic downfield shift, while the carbons bonded to fluorine (C2, C6) will show large C-F coupling constants. The carbon bonded to chlorine (C4) will also have a distinct chemical shift.

  • ¹⁹F NMR : The fluorine NMR will display a single resonance, confirming the chemical equivalence of the two fluorine atoms at the C2 and C6 positions.

  • Infrared (IR) Spectroscopy : The IR spectrum will feature a strong, sharp absorption band around 2230-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group. Strong C-F stretching bands will also be present in the fingerprint region (typically 1100-1300 cm⁻¹).

  • Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.

Reactivity and Applications in Drug Development

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its functional groups.

  • Nucleophilic Aromatic Substitution (SNAr) : The chlorine atom is susceptible to displacement by various nucleophiles (e.g., amines, alcohols, thiols). This reactivity is enhanced by the electron-withdrawing nature of the ortho-fluorine atoms and the nitrile group, making it a valuable reaction for introducing diverse functionalities.

  • Cross-Coupling Reactions : The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-nitrogen bonds.

  • Nitrile Group Transformations : The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine (benzylamine derivative), opening pathways to a wide range of other compound classes.[4]

Its structural motifs are relevant in the design of bioactive molecules. Fluorinated aromatics are frequently used to enhance metabolic stability and tune electronic properties for improved target binding.[5] As an intermediate, it can be used in the synthesis of complex molecules for pharmaceuticals and agrochemicals, similar to its well-documented analogue, 2,6-difluorobenzonitrile.[6]

Safety, Handling, and Storage

As a hazardous chemical, proper handling of this compound is paramount. The following guidelines are based on safety data for structurally related compounds.[7][8]

  • Hazard Classification : This chemical is considered hazardous. It may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7][8]

  • Personal Protective Equipment (PPE) : Always work in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][9]

  • Handling : Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Prevent contact with skin and eyes.[7][10]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]

  • First Aid :

    • In case of skin contact : Wash off immediately with plenty of soap and water.[7]

    • In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • If inhaled : Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7]

    • If swallowed : Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[7]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its trifunctionalized structure allows for a range of selective chemical transformations, providing a robust platform for the synthesis of complex molecular architectures. A thorough understanding of its structure, properties, reactivity, and handling requirements is essential for its safe and effective utilization in research and development.

References

The Strategic Incorporation of Fluorine in Benzonitrile Scaffolds: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Flourishing Role of Fluorinated Benzonitriles in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties and enhancing therapeutic potential.[1] Among the myriad of molecular scaffolds, the benzonitrile unit, a simple benzene ring bearing a nitrile group, has proven to be a versatile and privileged structure in drug design.[2] The convergence of these two key components—the unique physicochemical properties imparted by fluorine and the diverse chemical reactivity of the benzonitrile core—has given rise to a burgeoning class of molecules with significant therapeutic applications: the fluorinated benzonitrile derivatives.

This in-depth technical guide provides a comprehensive overview of the core principles and practical applications of fluorinated benzonitrile derivatives in medicinal chemistry. We will delve into the synthetic strategies for accessing these valuable compounds, explore the profound impact of fluorination on their biological activity and pharmacokinetic profiles, and present detailed case studies of successful drug molecules that feature this remarkable chemical motif. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorinated benzonitriles in their own discovery programs.

The Power of Synergy: Why Fluorine and Benzonitrile?

The efficacy of fluorinated benzonitriles in medicinal chemistry stems from the synergistic interplay between the fluorine atom(s) and the benzonitrile core.

The Influence of Fluorine:

The introduction of fluorine, the most electronegative element, into an organic molecule can dramatically alter its properties in several ways beneficial for drug design:[3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic shield" can significantly prolong the half-life of a drug.[3][4]

  • Enhanced Potency and Selectivity: Fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups and influence conformational preferences, leading to stronger and more selective interactions with the target protein.[4]

  • Improved Pharmacokinetics: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[3][5] However, the effect on lipophilicity can be context-dependent.[5]

  • Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's solubility, melting point, and other physical characteristics.[3]

The Versatility of the Benzonitrile Scaffold:

The benzonitrile moiety itself offers several advantages in drug design:

  • Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[6]

  • Dipolar Interactions: The strong dipole moment of the nitrile group can contribute to favorable polar interactions within a protein's binding pocket.[6]

  • Metabolic Stability: The nitrile group is generally robust and not readily metabolized.[7]

  • Synthetic Handle: The nitrile group is a versatile functional group that can be readily converted into other functionalities, such as amines, carboxylic acids, and tetrazoles, providing a valuable handle for further chemical modification.[8]

Synthetic Strategies for Fluorinated Benzonitriles

The synthesis of fluorinated benzonitriles can be approached in two primary ways: by introducing the nitrile group onto a pre-fluorinated benzene ring, or by fluorinating a benzonitrile derivative.

Introduction of the Nitrile Group

A common method for synthesizing benzonitriles is the Sandmeyer reaction, where an aniline is converted to a diazonium salt, which is then treated with a cyanide salt. For fluorinated anilines, this provides a direct route to the corresponding fluorinated benzonitriles.

Another important route is the nucleophilic aromatic substitution (SNAr) of an activated aryl halide with a cyanide salt. Halogen exchange reactions, particularly the conversion of chlorobenzonitriles to fluorobenzonitriles using alkali metal fluorides, are also widely employed in industrial settings.[5]

Fluorination of Benzonitriles

Direct fluorination of benzonitriles can be challenging due to the deactivating nature of the nitrile group. However, electrophilic fluorinating agents can be used in some cases. A more common approach is to introduce fluorine atoms onto the benzene ring prior to the introduction of the nitrile group.

Representative Synthetic Protocol: Synthesis of 4-Fluoro-3-nitrobenzonitrile

This protocol describes the nitration of 4-fluorobenzonitrile, a key step in the synthesis of various pharmaceutical intermediates.[1]

Reaction Scheme:

Figure 1: Synthesis of 4-Fluoro-3-nitrobenzonitrile.

Materials:

  • 4-Fluorobenzonitrile

  • Potassium Nitrate (KNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Water

  • Organic solvent (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Cool concentrated sulfuric acid in an ice bath.

  • Slowly add 4-fluorobenzonitrile to the cooled sulfuric acid with stirring.

  • Gradually add potassium nitrate to the mixture, maintaining the low temperature.

  • Continue stirring the reaction mixture in the ice bath for a specified time.

  • Carefully pour the reaction mixture over crushed ice.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Case Studies: Fluorinated Benzonitriles in Action

The therapeutic success of fluorinated benzonitrile derivatives is best illustrated through specific examples of approved drugs. Here, we present two prominent case studies: Letrozole and Anastrozole, both non-steroidal aromatase inhibitors used in the treatment of hormone-receptor-positive breast cancer.

Case Study 1: Letrozole

Letrozole is a highly potent and selective third-generation aromatase inhibitor. Its structure features a bis(4-cyanophenyl)methyl moiety attached to a 1,2,4-triazole ring. One of the phenyl rings is fluorinated at the para-position.

Mechanism of Action:

Aromatase is a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis. Letrozole competitively and reversibly binds to the heme group of the aromatase enzyme, thereby blocking the conversion of androgens to estrogens.[9] The triazole ring is crucial for this interaction, coordinating with the heme iron.

Structure-Activity Relationship (SAR):

  • Triazole Moiety: The 1,2,4-triazole ring is essential for binding to the heme iron of the aromatase enzyme.[10]

  • Benzonitrile Groups: The two benzonitrile groups are thought to mimic the D-ring of the steroidal substrate of aromatase, contributing to the inhibitor's binding affinity.[6]

  • Fluorine Substitution: While a detailed SAR specifically on the fluorine in letrozole is not extensively published, the presence of the fluorine atom on one of the benzonitrile rings is believed to enhance its binding affinity and metabolic stability. The electron-withdrawing nature of fluorine can influence the electronic properties of the phenyl ring, potentially strengthening its interaction with the active site.

Synthesis of Letrozole:

A common synthetic route to letrozole involves the reaction of 4-(1-(1,2,4-triazolyl)methyl)benzonitrile with 4-fluorobenzonitrile in the presence of a strong base.[11][12] A key challenge in this synthesis is controlling the regioselectivity of the triazole formation to avoid the formation of the undesired 1,3,4-triazolyl isomer.[11]

G cluster_reactants Reactants cluster_product Product Intermediate 4-(1-(1,2,4-Triazolyl)methyl)benzonitrile Letrozole Letrozole Intermediate->Letrozole Fluorobenzonitrile 4-Fluorobenzonitrile Fluorobenzonitrile->Letrozole Base Strong Base

Figure 2: Key final step in the synthesis of Letrozole.

Case Study 2: Anastrozole

Anastrozole is another potent and selective non-steroidal aromatase inhibitor. Its structure consists of a central benzene ring substituted with two cyanomethyl groups and a 1,2,4-triazol-1-ylmethyl group.

Mechanism of Action:

Similar to letrozole, anastrozole acts as a competitive inhibitor of aromatase, with the triazole ring coordinating to the heme iron atom of the enzyme.

Synthesis of Anastrozole:

A common industrial synthesis of anastrozole starts from 3,5-bis(bromomethyl)toluene. The synthesis involves a multi-step process including cyanation, methylation, another bromination, and finally, nucleophilic substitution with 1,2,4-triazole.[1][13]

G A 3,5-Bis(bromomethyl)toluene B 2,2'-(5-Methyl-1,3-phenylene)diacetonitrile A->B Cyanation C 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropionitrile) B->C Methylation D 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropionitrile) C->D Bromination E Anastrozole D->E Reaction with 1,2,4-Triazole

Figure 3: Synthetic pathway for Anastrozole.

Pharmacokinetics of Fluorinated Benzonitrile Aromatase Inhibitors

The pharmacokinetic profiles of letrozole and anastrozole highlight the successful application of the fluorinated benzonitrile scaffold in achieving desirable drug-like properties.

ParameterLetrozoleAnastrozole
Bioavailability ~99.9%[11]Well-absorbed in animals[11]
Time to Peak Plasma Concentration (Tmax) 1-2 hours[11]2-12 hours[11]
Plasma Protein Binding ~60%[11]40%[11]
Metabolism Primarily by CYP3A4 and CYP2A6 to an inactive carbinol metabolite[11]N-dealkylation, hydroxylation, and glucuronidation[11]
Elimination Half-life ~2 days[11]40-50 hours[11]
Route of Elimination Mainly as metabolites in urine[11]Predominantly via hepatic metabolism[11]

Table 1: Comparative Pharmacokinetic Data of Letrozole and Anastrozole.[11]

The high bioavailability and relatively long half-lives of both drugs allow for convenient once-daily oral dosing. The metabolic pathways indicate that the core structures, including the fluorinated benzonitrile moiety in letrozole, are relatively stable.

Toxicology and Safety Considerations

While fluorine substitution can enhance metabolic stability, it is crucial to consider the potential for the formation of toxic metabolites. The C-F bond, although strong, can be cleaved under certain metabolic conditions, potentially releasing fluoride ions.[14] However, for drugs like letrozole and anastrozole, extensive clinical use has demonstrated a generally favorable safety profile. The most common side effects are related to their mechanism of action (estrogen deprivation) and include hot flashes, arthralgia, and fatigue.[9] Information on the specific toxicology of the benzonitrile moiety itself is limited, but it is generally considered to be of low acute toxicity.[15]

Future Perspectives and Conclusion

The successful application of fluorinated benzonitrile derivatives, exemplified by the clinical success of letrozole and anastrozole, underscores the power of this chemical motif in medicinal chemistry. The strategic incorporation of fluorine into the benzonitrile scaffold provides a powerful tool to modulate a wide range of properties, from metabolic stability and pharmacokinetic profiles to target binding affinity and selectivity.

As our understanding of the subtle effects of fluorination continues to grow, and as new synthetic methodologies for the preparation of complex fluorinated molecules emerge, we can anticipate the development of novel fluorinated benzonitrile derivatives with improved therapeutic indices for a wide range of diseases. The versatility of this scaffold, coupled with the unique properties of fluorine, ensures that fluorinated benzonitriles will remain a key area of focus for medicinal chemists for years to come.

References

The Strategic Utility of 4-Chloro-2,6-difluorobenzonitrile in the Synthesis of Advanced Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide explores the pivotal role and potential applications of 4-Chloro-2,6-difluorobenzonitrile as a key building block in the synthesis of modern agrochemicals. Designed for researchers, scientists, and professionals in drug development and crop protection, this document provides a comprehensive overview of the synthetic pathways, structure-activity relationships, and the mechanistic basis for the utility of this versatile chemical intermediate.

Introduction: The Significance of Fluorinated Moieties in Agrochemicals

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes.[1] Consequently, fluorinated compounds often exhibit enhanced biological activity and improved pharmacokinetic profiles. Benzonitriles, in particular, serve as versatile precursors in organic synthesis, with the nitrile group being readily transformable into other key functional groups.[2] The compound this compound combines these advantageous features, presenting a trifunctionalized aromatic ring that offers multiple avenues for synthetic elaboration.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application in synthesis.

PropertyValueReference
CAS Number 886500-41-0[3]
Molecular Formula C₇H₂ClF₂N[3]
Molecular Weight 173.55 g/mol [3]
Appearance White to off-white crystalline solid
Melting Point Not specified
Boiling Point Not specified
Solubility Generally soluble in common organic solvents

Core Synthetic Application: A Gateway to Benzoylurea Insecticides

The primary application of 2,6-difluorobenzonitrile and its derivatives in agrochemical synthesis is as a precursor to the benzoylurea class of insecticides.[1] These compounds are potent insect growth regulators that act by inhibiting chitin biosynthesis, a process essential for the formation of the insect exoskeleton.[4] This mode of action provides excellent selectivity, as vertebrates do not possess chitin.

The synthesis of benzoylurea insecticides from a substituted 2,6-difluorobenzonitrile typically follows a two-step reaction sequence. While a specific, commercially named insecticide starting directly from this compound is not prominently documented in publicly available literature, the synthetic route is highly plausible and analogous to the production of numerous established products.

Step 1: Hydrolysis to 4-Chloro-2,6-difluorobenzamide

The initial and critical step is the hydrolysis of the nitrile group to a primary amide. This transformation is crucial as the benzamide moiety is a key component of the final urea linkage in the insecticide.

Hydrolysis This compound This compound 4-Chloro-2,6-difluorobenzamide 4-Chloro-2,6-difluorobenzamide This compound->4-Chloro-2,6-difluorobenzamide H₂O₂, NaOH or H₂SO₄, H₂O

Caption: Hydrolysis of this compound.

Experimental Protocol: Alkaline Hydrolysis

This protocol is adapted from established methods for the hydrolysis of 2,6-difluorobenzonitrile.[5][6]

  • Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel, charge this compound (1.0 eq).

  • Base Addition: Add a 20% aqueous solution of sodium hydroxide (0.6 eq).

  • Oxidant Addition: Heat the mixture to 50°C with vigorous stirring. Add a 30% aqueous solution of hydrogen peroxide (3.0 eq) dropwise over 3 hours, ensuring the temperature is maintained at 50°C.

  • Reaction Completion: After the addition is complete, continue stirring at 50°C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Cool the reaction mixture to room temperature (25°C). Neutralize the mixture to a pH of approximately 7.0 by the careful addition of a 10% hydrochloric acid solution.

  • Isolation: Stir the resulting slurry for 1.5 hours at 25°C to ensure complete precipitation. Collect the solid product by suction filtration using a Büchner funnel.

  • Purification: Wash the filter cake with cold deionized water to remove any inorganic salts. Dry the solid product under vacuum to yield 4-Chloro-2,6-difluorobenzamide as a white solid.

Step 2: Condensation with a Substituted Aniline to Form the Benzoylurea

The second key step involves the formation of the urea linkage. This is typically achieved by reacting the benzamide with a substituted phenyl isocyanate. Alternatively, the benzamide can be first converted to a benzoyl isocyanate, which then reacts with a substituted aniline.[2]

Condensation cluster_0 Route A cluster_1 Route B 4-Chloro-2,6-difluorobenzamide 4-Chloro-2,6-difluorobenzamide Benzoylurea Insecticide Benzoylurea Insecticide 4-Chloro-2,6-difluorobenzamide->Benzoylurea Insecticide Substituted Phenyl Isocyanate Substituted Phenyl Isocyanate Substituted Phenyl Isocyanate->Benzoylurea Insecticide 4-Chloro-2,6-difluorobenzoyl Isocyanate 4-Chloro-2,6-difluorobenzoyl Isocyanate Benzoylurea Insecticide_B Benzoylurea Insecticide 4-Chloro-2,6-difluorobenzoyl Isocyanate->Benzoylurea Insecticide_B Substituted Aniline Substituted Aniline Substituted Aniline->Benzoylurea Insecticide_B

Caption: General synthetic routes to Benzoylurea Insecticides.

Experimental Protocol: Synthesis of a Hypothetical Benzoylurea Insecticide

This protocol is based on the synthesis of known benzoylurea insecticides such as Novaluron.[7]

  • Isocyanate Formation (if following Route B): In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 4-Chloro-2,6-difluorobenzamide (1.0 eq) in an anhydrous solvent such as toluene. Add oxalyl chloride (1.5-2.0 eq) and reflux the mixture for 3-8 hours. After the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-Chloro-2,6-difluorobenzoyl isocyanate.[8]

  • Condensation Reaction: In a separate reaction vessel, dissolve the appropriate substituted aniline (e.g., 3-chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline for a Novaluron analogue) in an anhydrous solvent like toluene or o-dichlorobenzene.

  • Coupling: To the aniline solution, add the 4-Chloro-2,6-difluorobenzoyl isocyanate (from step 1) or a solution of the substituted phenyl isocyanate (if following Route A) dropwise at a controlled temperature (e.g., -5°C to 10°C).

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 10 hours). Monitor the reaction by TLC or HPLC until the starting materials are consumed.

  • Isolation and Purification: The product often precipitates out of the reaction mixture. Collect the solid by filtration. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield the final benzoylurea insecticide.

Structure-Activity Relationship (SAR) and the Role of Substitution

The biological efficacy of benzoylurea insecticides is highly dependent on the substitution patterns of both the benzoyl and aniline rings.[5]

  • 2,6-Difluoro Substitution: The presence of two fluorine atoms at the 2 and 6 positions of the benzoyl ring is a common and often essential feature for high insecticidal activity. This substitution pattern is thought to enforce a specific conformation of the molecule that is favorable for binding to the target site.[9]

  • 4-Chloro Substitution (on the Benzoyl Ring): The addition of a chlorine atom at the 4-position of the benzoyl ring, as in our starting material of interest, can modulate the electronic properties and lipophilicity of the molecule. This can influence its transport to the target site and its binding affinity. The electron-withdrawing nature of the chlorine atom can affect the acidity of the urea protons, which may be important for hydrogen bonding interactions with the target enzyme.

  • Aniline Ring Substitution: The substituents on the aniline ring are highly variable and are a primary determinant of the spectrum of activity against different insect species. These substituents are often complex and can include halogenated phenoxy or pyridyloxy groups, which contribute significantly to the overall lipophilicity and binding of the molecule.[2][10]

Mechanism of Action: Disruption of Chitin Synthesis

As previously mentioned, benzoylurea insecticides, including those potentially derived from this compound, act as insect growth regulators by inhibiting chitin synthesis.[4] Chitin is a long-chain polymer of N-acetylglucosamine and is a primary component of the procuticle, the rigid outer layer of the insect exoskeleton.

MoA Benzoylurea Insecticide Benzoylurea Insecticide Chitin Synthase Chitin Synthase Benzoylurea Insecticide->Chitin Synthase Inhibits Chitin Polymer Chitin Polymer UDP-N-acetylglucosamine UDP-N-acetylglucosamine UDP-N-acetylglucosamine->Chitin Polymer Polymerization (catalyzed by Chitin Synthase) Incomplete Cuticle Formation Incomplete Cuticle Formation Chitin Polymer->Incomplete Cuticle Formation Moulting Failure & Insect Death Moulting Failure & Insect Death Incomplete Cuticle Formation->Moulting Failure & Insect Death

Caption: Mechanism of action of Benzoylurea Insecticides.

By inhibiting the enzyme chitin synthase, these insecticides prevent the proper formation of the new cuticle during moulting.[11] As the insect attempts to shed its old exoskeleton, the new, malformed cuticle is unable to withstand the internal pressure and ruptures, leading to the death of the insect.[12] This specific mode of action contributes to the low toxicity of these compounds in mammals and other vertebrates.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of advanced agrochemicals. Its trifunctionalized aromatic ring provides a strategic starting point for the construction of complex molecules, particularly the potent and selective benzoylurea insecticides. The well-established synthetic pathways for the conversion of the nitrile group to the critical benzamide functionality, followed by condensation with substituted anilines, offer a robust and adaptable methodology for the development of new crop protection agents. The inherent properties conferred by the difluoro and chloro substituents are key to the high biological activity of the resulting compounds. As the demand for more effective and environmentally benign pesticides continues to grow, the strategic application of intermediates like this compound will undoubtedly play a crucial role in the future of agrochemical research and development.

References

Reactivity of the nitrile group in 4-Chloro-2,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 4-Chloro-2,6-difluorobenzonitrile

Abstract

This compound is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, largely owing to the versatile reactivity of its nitrile group, which is significantly modulated by the electronic properties of the halogen substituents on the aromatic ring. This guide provides an in-depth analysis of the chemical behavior of this nitrile functionality. We will explore the foundational principles governing its reactivity, including the potent inductive effects of the ortho-difluoro and para-chloro substituents that render the nitrile carbon highly electrophilic. Key transformations such as hydrolysis, reduction, organometallic additions, and [3+2] cycloadditions will be discussed in detail. Each section synthesizes mechanistic understanding with field-proven experimental protocols, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this compound in complex molecular synthesis.

Introduction: Electronic Landscape of this compound

The reactivity of any functional group is intrinsically linked to its electronic environment. In this compound, the nitrile group (-C≡N) is attached to an aromatic ring substituted with three powerful electron-withdrawing halogen atoms. This substitution pattern creates a unique electronic landscape that dictates the nitrile's chemical behavior.

  • Inductive Effects (-I): Fluorine is the most electronegative element, and the two ortho-fluorine atoms exert a profound inductive electron-withdrawing effect. The para-chlorine atom also contributes a significant -I effect. These effects polarize the sigma bonds throughout the molecule, pulling electron density away from the nitrile group.

  • Enhanced Electrophilicity: The cumulative -I effects of the halogens make the nitrile carbon exceptionally electron-deficient and, therefore, highly susceptible to nucleophilic attack.[1][2] This is the cornerstone of its reactivity, often allowing reactions to proceed under milder conditions than those required for less substituted benzonitriles.

The diagram below illustrates the dominant electronic influences on the nitrile functionality.

Caption: Inductive effects (-I) of halogen substituents enhancing the electrophilicity (δ+) of the nitrile carbon.

Hydrolysis: Accessing Amides and Carboxylic Acids

The conversion of nitriles to amides and carboxylic acids is a fundamental transformation in organic synthesis. The enhanced electrophilicity of the nitrile carbon in this compound facilitates this process.[3]

Mechanism and Rationale

Hydrolysis can proceed under acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, which dramatically increases the electrophilicity of the carbon. A weak nucleophile, such as water, can then attack the carbon, leading to an imidic acid intermediate that tautomerizes to the more stable amide.[4] Further hydrolysis of the amide yields the carboxylic acid.

  • Base-Catalyzed Hydrolysis: A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the imidic acid, which then tautomerizes to the amide. Saponification of the amide under basic conditions gives a carboxylate salt, which is protonated during acidic work-up to yield the carboxylic acid.

Studies on the non-catalytic hydrolysis of the related 2,6-difluorobenzonitrile in high-temperature liquid water show that the reaction proceeds through the amide intermediate to the carboxylic acid.[5] This green chemistry approach avoids the use of strong acids or bases, which can be advantageous in preventing unwanted side reactions or corrosion.[6]

Experimental Protocol: Non-Catalytic Hydrolysis to 2,6-Difluorobenzamide (Adapted)

This protocol is adapted from methodologies for similar substrates and illustrates a green approach to amide synthesis.[5][6]

  • Reactor Charging: In a high-pressure stainless-steel autoclave, charge 2,6-difluorobenzonitrile (1.0 eq) and deionized water (e.g., a 1:2 to 1:7 weight ratio of nitrile to water).

  • Inerting: Seal the reactor and stir the mixture. Heat to boiling under atmospheric pressure and open an exhaust valve for 3-5 minutes to purge air from the headspace with steam.

  • Reaction: Close the exhaust valve and continue heating the mixture to an internal temperature of 250-300°C. Maintain this temperature for 3-5 hours. Monitor the internal pressure.

  • Work-up and Isolation: Cool the reactor to room temperature. The product, 2,6-difluorobenzamide, may precipitate upon cooling. If necessary, add a salting-out agent like sodium chloride to increase precipitation.

  • Purification: Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum to yield 2,6-difluorobenzamide. Purity can be assessed by HPLC and melting point analysis.

Reduction: Synthesis of Fluorinated Benzylamines

The reduction of the nitrile group provides direct access to primary amines, which are crucial building blocks in drug discovery.

Reagent Selection and Causality

Several reagents can effect this transformation. The choice depends on factors like cost, safety, and functional group tolerance.

  • Lithium Aluminum Hydride (LiAlH₄): A highly reactive and unselective reducing agent that readily converts nitriles to primary amines.[2][3] Its high reactivity requires anhydrous ethereal solvents (e.g., THF, diethyl ether) and careful handling due to its pyrophoric nature. This method is often preferred for small-scale lab synthesis due to its efficiency.

  • Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C).[7][8] It is a scalable, cost-effective, and industrially preferred method. The choice of catalyst and conditions (pressure, temperature) is critical to achieve high yield and prevent dehalogenation (replacement of Cl or F with H), which can be a significant side reaction.

Experimental Protocol: Catalytic Hydrogenation to (4-Chloro-2,6-difluorophenyl)methanamine

This protocol is based on established procedures for the reduction of substituted benzonitriles.[8]

  • Catalyst Preparation: In a suitable hydrogenation autoclave, add Raney Nickel (Ra-Ni, ~5% by weight of the nitrile) slurried in ethanol.

  • Reactor Charging: Add a solution of this compound (1.0 eq) in a suitable solvent such as hexane or ethanol.

  • Inerting: Seal the reactor and purge several times with nitrogen gas, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen gas (e.g., 30-40 kg/cm ²) and heat to 100-130°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up and Isolation: After cooling and venting the reactor, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation to yield the final product.

Reduction Method Reagent Typical Conditions Advantages Disadvantages
Hydride ReductionLiAlH₄THF, 0°C to refluxHigh yield, fast reactionPyrophoric, requires anhydrous conditions, difficult scale-up
Catalytic HydrogenationH₂ / Ra-NiEthanol/Hexane, 100-130°C, 30-40 barIndustrially scalable, cost-effectivePotential for dehalogenation, requires specialized equipment

[3+2] Cycloaddition: Formation of Tetrazole Rings

The [3+2] cycloaddition of nitriles with azides to form 5-substituted-1H-tetrazoles is a cornerstone of medicinal chemistry, as the tetrazole ring is a common bioisostere for a carboxylic acid group.[9][10] The high electrophilicity of the nitrile in this compound makes it an excellent substrate for this transformation.

Mechanistic Considerations

This reaction, often termed a "click" reaction, involves the concerted addition of an azide anion to the carbon-nitrogen triple bond.[11] The reaction is typically catalyzed to facilitate the cycloaddition.

  • Catalyst Role: Lewis acidic catalysts (e.g., ZnCl₂, Co(II) complexes) or Brønsted acids (e.g., NH₄Cl) are often employed.[11][12] The catalyst coordinates to the nitrile nitrogen, further increasing the carbon's electrophilicity and activating it towards attack by the azide nucleophile.

The workflow for this synthesis is a robust, multi-step process from starting materials to the purified final product.

Tetrazole_Synthesis_Workflow start_mat Start: Benzonitrile, NaN₃, Catalyst (e.g., ZnCl₂) reaction Reaction Vessel (Solvent: DMF, 110-120°C, 15h) start_mat->reaction Charge monitoring Monitor Progress (TLC/HPLC) reaction->monitoring Sample monitoring->reaction Continue workup Work-up (Cooling, Acidification with dil. HCl) monitoring->workup Complete isolation Isolation (Precipitation & Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification product Product: 5-(4-Chloro-2,6-difluorophenyl)-1H-tetrazole purification->product

Caption: General experimental workflow for the synthesis of a 5-substituted-1H-tetrazole.

Experimental Protocol: Zinc-Catalyzed Synthesis of 5-(4-Chloro-2,6-difluorophenyl)-1H-tetrazole

This protocol is adapted from a general method for synthesizing tetrazoles from organonitriles using zinc chloride.[12]

  • Reactor Charging: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), sodium azide (NaN₃, 4.0 eq), and zinc chloride (ZnCl₂, 2.0 eq).

  • Solvent Addition: Add a suitable aprotic polar solvent, such as N,N-dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 110-120°C and stir for 15-24 hours.

  • Monitoring: Monitor the disappearance of the starting nitrile by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to below 100°C. Cautiously add dilute hydrochloric acid (HCl) to protonate the tetrazole and neutralize any excess azide. This step should be performed in a well-ventilated fume hood as toxic hydrazoic acid (HN₃) may be generated. A precipitate should form.

  • Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactions with Organometallic Reagents

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the nitrile group provides a powerful method for carbon-carbon bond formation, leading to ketones after hydrolysis of the intermediate imine.[4][13] The highly electrophilic nature of the nitrile in this compound makes it an excellent substrate for this reaction.

Rationale and Selectivity

The carbanionic carbon of the organometallic reagent acts as a potent nucleophile, attacking the nitrile carbon.[14][15] This forms a metalated imine intermediate. Crucially, the reaction typically stops after one addition because the resulting negatively charged imine is a poor electrophile for a second addition. Aqueous acidic work-up then hydrolyzes the imine to the corresponding ketone.

A key consideration is chemoselectivity. While the nitrile is highly reactive, organometallic reagents are also strong bases and can react with other functional groups. Furthermore, in highly fluorinated aromatic systems, nucleophilic aromatic substitution (SNAr) can be a competing pathway.[16] However, the addition to the nitrile is generally faster and kinetically favored under standard conditions.

Experimental Protocol: Synthesis of (4-Chloro-2,6-difluorophenyl)(phenyl)methanone
  • Setup: Assemble a flame-dried, three-necked flask under a nitrogen or argon atmosphere, equipped with a dropping funnel, magnetic stirrer, and a thermometer.

  • Reagent Preparation: In the flask, place a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.

  • Grignard Addition: Cool the solution to 0°C in an ice bath. Add a solution of Phenylmagnesium Bromide (PhMgBr, ~1.1 eq) in ether dropwise via the dropping funnel, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Cool the reaction mixture again to 0°C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. This hydrolyzes the intermediate imine salt and neutralizes the excess Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel, add more ether, and wash successively with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude ketone can be purified by column chromatography on silica gel or by recrystallization.

Conclusion

The nitrile group in this compound is a highly activated and synthetically versatile functionality. The strong inductive effects of the ortho-difluoro and para-chloro substituents render the nitrile carbon exceptionally electrophilic, facilitating a wide range of transformations including hydrolysis to amides and acids, reduction to primary amines, cycloaddition to form tetrazoles, and addition of organometallics to generate ketones. By understanding the electronic principles that govern its reactivity and employing robust, optimized protocols, researchers can effectively leverage this building block for the efficient synthesis of complex, high-value molecules in the pharmaceutical and materials science sectors.

References

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-2,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Chloro-2,6-difluorobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. In the absence of readily available experimental spectra, this document leverages predictive methodologies and comparative analysis with structurally related compounds to offer an in-depth interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical insights required for the structural elucidation and quality control of this important molecule.

Introduction: The Significance of this compound

This compound is a polysubstituted aromatic compound of significant interest in synthetic chemistry. Its utility as a building block stems from the unique electronic properties conferred by its substituents: the electron-withdrawing nitrile and fluorine groups, and the chloro group. These features make it a versatile precursor for the synthesis of complex molecules with desired biological activities.

Accurate structural confirmation is a critical aspect of chemical synthesis. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing a detailed "fingerprint" of the molecule. This guide will walk through the predicted spectroscopic data for this compound, offering a robust framework for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can gain information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, we will focus on ¹H, ¹³C, and ¹⁹F NMR.

Theoretical Framework

The chemical shift in NMR is highly sensitive to the electron density around a nucleus. Electron-withdrawing groups, such as the nitrile and halogen substituents on the benzene ring, tend to deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield nuclei, shifting their signals to lower chemical shifts (upfield). Coupling constants (J) provide information about the connectivity of nuclei through chemical bonds.

Experimental Protocol: A Generalized Approach

A standardized protocol for NMR analysis is crucial for obtaining high-quality, reproducible data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Sample Dissolve ~5-10 mg of This compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add Standard Add a small amount of an internal standard (e.g., TMS) for referencing. Dissolve Sample->Add Standard Transfer Transfer the solution to a 5 mm NMR tube. Add Standard->Transfer Place in Spectrometer Insert the NMR tube into the spectrometer's probe. Lock and Shim Lock onto the deuterium signal of the solvent and shim the magnetic field for homogeneity. Place in Spectrometer->Lock and Shim Acquire Spectra Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using appropriate pulse sequences. Lock and Shim->Acquire Spectra Fourier Transform Apply Fourier transformation to the raw FID data. Phase and Baseline Correction Perform phase and baseline correction on the spectra. Fourier Transform->Phase and Baseline Correction Reference Spectra Reference the spectra to the internal standard (TMS at 0 ppm). Phase and Baseline Correction->Reference Spectra Integrate and Analyze Integrate the signals and analyze chemical shifts and coupling constants. Reference Spectra->Integrate and Analyze

Figure 1: Generalized workflow for NMR data acquisition and processing.
Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a single signal for the two equivalent aromatic protons.

Predicted Chemical Shift (δ)MultiplicityIntegrationAssignmentRationale
~7.5 - 7.8 ppmTriplet (t)2HH-3, H-5The two protons are chemically equivalent due to the molecule's symmetry. They are deshielded by the adjacent electron-withdrawing fluorine and nitrile groups. The signal will appear as a triplet due to coupling with the two neighboring fluorine atoms.

Rationale for Prediction: The chemical shift is predicted to be in the downfield aromatic region due to the presence of multiple electron-withdrawing groups. The triplet multiplicity arises from the coupling to the two adjacent ¹⁹F nuclei (n+1 rule does not directly apply, but a triplet is expected from coupling to two equivalent spin-1/2 nuclei).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework. Due to symmetry, only four distinct carbon signals are expected.

Predicted Chemical Shift (δ)AssignmentRationale
~160 - 165 ppm (d, JC-F ≈ 250-260 Hz)C-2, C-6These carbons are directly bonded to highly electronegative fluorine atoms, causing a significant downfield shift. A large one-bond carbon-fluorine coupling constant (¹JCF) is expected, resulting in a doublet.
~140 - 145 ppmC-4This carbon is attached to the chlorine atom and is deshielded.
~115 - 120 ppm (t, JC-F ≈ 20-30 Hz)C-3, C-5These carbons are coupled to the adjacent fluorine atoms, resulting in a triplet with a smaller two-bond carbon-fluorine coupling constant (²JCF).
~110 - 115 ppmC-1The carbon of the nitrile group is typically found in this region.
~105 - 110 ppm (t, JC-F ≈ 5-10 Hz)-C≡NThe nitrile carbon itself will also experience coupling to the two fluorine atoms, likely appearing as a triplet with a three-bond coupling constant (³JCF).

Rationale for Prediction: The chemical shifts are estimated based on the known effects of halogen and nitrile substituents on benzene rings. The coupling patterns and approximate J-values are based on typical carbon-fluorine coupling constants.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[1]

Predicted Chemical Shift (δ)MultiplicityAssignmentRationale
-100 to -120 ppmDoublet of doublets (dd) or Triplet (t)F-2, F-6The two fluorine atoms are chemically equivalent. Their chemical shift is in the typical range for aryl fluorides. The signal will be split by the adjacent proton (H-3/H-5) and potentially by the proton on the other side of the ring (H-5/H-3), resulting in a complex multiplet, likely a triplet.

Rationale for Prediction: The chemical shift range for aryl fluorides is well-established.[2] The multiplicity will be determined by the coupling to the aromatic protons.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Framework

Different types of chemical bonds vibrate at characteristic frequencies. The C≡N stretch of a nitrile is a particularly strong and sharp absorption, making it easily identifiable.[3] Aromatic C-H and C=C stretching vibrations also give rise to characteristic bands. The presence of halogens will also influence the fingerprint region of the spectrum.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample with minimal preparation.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Place Sample Place a small amount of solid this compound directly onto the ATR crystal. Acquire Background Record a background spectrum of the empty ATR crystal. Acquire Sample Spectrum Record the spectrum of the sample. Acquire Background->Acquire Sample Spectrum Process Spectrum The software automatically ratios the sample spectrum to the background. Analyze Peaks Identify and assign characteristic absorption bands. Process Spectrum->Analyze Peaks

Figure 2: Workflow for ATR-FTIR spectroscopy.
Predicted IR Spectrum

The IR spectrum of this compound is expected to show several characteristic absorption bands.

Predicted Frequency (cm⁻¹)IntensityAssignmentRationale
~3100 - 3000MediumAromatic C-H stretchCharacteristic for C-H bonds on an aromatic ring.
~2230 - 2240Strong, SharpC≡N stretchThe nitrile group gives a very characteristic and intense absorption in this region.[3]
~1600 - 1450Medium to StrongAromatic C=C stretchingMultiple bands are expected in this region due to the vibrations of the benzene ring.
~1200 - 1000StrongC-F stretchThe C-F bond stretch typically appears as a strong absorption in this region.
~800 - 600Medium to StrongC-Cl stretchThe C-Cl bond stretch is expected in the lower frequency region of the spectrum.

Rationale for Prediction: The predicted frequencies are based on well-established correlation tables for IR spectroscopy. The C≡N stretch is a key diagnostic peak. The positions of the other peaks are influenced by the substitution pattern on the aromatic ring.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Theoretical Framework

In electron ionization (EI) mass spectrometry, a high-energy electron beam bombards the molecule, causing it to lose an electron and form a molecular ion (M⁺•). The molecular ion can then fragment into smaller, charged species. The fragmentation pattern is often predictable and provides valuable structural information. Halogenated compounds often exhibit characteristic isotopic patterns due to the natural abundance of isotopes (e.g., ³⁵Cl and ³⁷Cl).

Experimental Protocol: Electron Ionization (EI)-MS

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_det Detection Introduce Sample Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or GC inlet. Electron Ionization Bombard the sample with a high-energy electron beam (typically 70 eV) in a high vacuum. Introduce Sample->Electron Ionization Accelerate and Separate Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole). Electron Ionization->Accelerate and Separate Detect Ions Detect the separated ions and record their abundance. Accelerate and Separate->Detect Ions Generate Spectrum Generate a mass spectrum plotting ion abundance versus m/z. Detect Ions->Generate Spectrum

Figure 3: Generalized workflow for Electron Ionization Mass Spectrometry.
Predicted Mass Spectrum

The mass spectrum of this compound will provide its molecular weight and clues to its structure through fragmentation.

m/z ValuePredicted FragmentRationale
173/175[M]⁺• (Molecular Ion)The molecular ion peak will show a characteristic 3:1 isotopic pattern due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl). The nominal mass is 173 u.
138[M - Cl]⁺Loss of a chlorine radical is a common fragmentation pathway for chlorinated aromatic compounds.
112[M - Cl - CN]⁺Subsequent loss of a nitrile group from the [M - Cl]⁺ fragment.

Rationale for Prediction: The molecular weight is calculated from the molecular formula (C₇H₂ClF₂N). The fragmentation pattern is predicted based on the known fragmentation behavior of halogenated aromatic compounds and nitriles. The loss of the halogen and nitrile groups are common and energetically favorable fragmentation pathways.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, although predictive, provides a robust framework for the characterization of this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data offer a detailed and multi-faceted "fingerprint" of the molecule. By understanding the theoretical principles behind each technique and by comparing the expected data with that of known related compounds, researchers can confidently identify and assess the purity of this compound in their synthetic endeavors. This guide underscores the power of a multi-spectroscopic approach in modern chemical research and development.

References

An In-depth Technical Guide to the Solubility of 4-Chloro-2,6-difluorobenzonitrile in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to drug development and formulation. This technical guide provides a comprehensive analysis of the solubility of 4-Chloro-2,6-difluorobenzonitrile, a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. In the absence of extensive experimental solubility data in the public domain, this guide employs a predictive approach utilizing Hansen Solubility Parameters (HSP) to forecast its solubility in a wide array of common organic solvents. This theoretical framework, combined with a detailed experimental protocol for validation, offers a robust tool for scientists and researchers in their formulation and process development endeavors.

Introduction: The Significance of this compound

This compound is a halogenated benzonitrile derivative of significant interest in the chemical and pharmaceutical industries. Its unique substitution pattern, featuring a chlorine atom and two fluorine atoms on the aromatic ring, along with a nitrile functional group, imparts specific reactivity and physicochemical properties. This makes it a valuable intermediate in the synthesis of complex organic molecules, including certain APIs and agrochemicals. The solubility of this compound in various organic solvents is a critical parameter that dictates its handling, purification, reaction conditions, and formulation into final products. A thorough understanding of its solubility behavior is therefore essential for optimizing synthetic routes and developing effective and stable formulations.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a fundamental concept in solubility. Hansen Solubility Parameters (HSP) provide a quantitative and more nuanced application of this principle by breaking down the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical compound, both solute and solvent, can be characterized by its unique set of three HSP values. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra value indicates a higher affinity and, consequently, a higher predicted solubility.

The Ra is calculated using the following equation:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

To further refine the prediction, the Relative Energy Distance (RED) is calculated. The RED number compares the Ra to the interaction radius (R₀) of the solute, which defines the boundary of its solubility sphere.

  • RED < 1.0: High likelihood of solubility.

  • RED = 1.0: Boundary of solubility.

  • RED > 1.0: Low likelihood of solubility.

Predictive Solubility of this compound

Due to the lack of publicly available experimental solubility data for this compound, this guide utilizes a predictive approach based on group contribution methods to determine its HSP. The Stefanis-Panayiotou method was employed for this calculation.

Hansen Solubility Parameters of this compound

The molecular structure of this compound was broken down into its constituent functional groups as defined by the Stefanis-Panayiotou method:

  • ACH: 2

  • AC-Cl: 1

  • AC-F: 2

  • AC-CN: 1

The molar volume (Vm) was calculated to be approximately 114.6 cm³/mol .

Based on these inputs, the predicted Hansen Solubility Parameters for this compound are:

  • δD = 18.9 MPa½

  • δP = 8.5 MPa½

  • δH = 4.5 MPa½

An interaction radius (R₀) of 7.0 is assumed for the initial screening.

Predicted Solubility in Common Organic Solvents

The following table presents the predicted solubility of this compound in a range of common organic solvents, ranked by their RED number. Solvents with lower RED numbers are predicted to be better solvents for this compound.

Solvent CategorySolventδD (MPa½)δP (MPa½)δH (MPa½)RaREDPredicted Solubility
Aromatic Hydrocarbons Toluene18.01.42.07.61.09Moderate
Benzene18.40.02.08.91.27Low
Xylene17.81.03.17.81.11Moderate
Ketones Acetone15.510.47.05.30.76High
Methyl Ethyl Ketone (MEK)16.09.05.13.60.51High
Cyclohexanone17.86.35.12.80.40High
Esters Ethyl Acetate15.85.37.25.20.74High
n-Butyl Acetate15.83.76.35.60.80High
Ethers Diethyl Ether14.52.95.17.41.06Moderate
Tetrahydrofuran (THF)16.85.78.05.20.74High
1,4-Dioxane17.51.89.07.71.10Moderate
Alcohols Methanol14.712.322.319.32.76Low
Ethanol15.88.819.415.52.21Low
Isopropanol15.86.116.412.51.79Low
Halogenated Solvents Dichloromethane17.07.37.14.30.61High
Chloroform17.83.15.75.70.81High
Alkanes n-Hexane14.90.00.010.81.54Low
Heptane15.30.00.010.41.49Low

Experimental Validation: A Protocol for Determining Solubility

While predictive models provide valuable guidance, experimental verification is crucial. The following is a detailed, step-by-step protocol for the gravimetric determination of the solubility of this compound.

Materials and Apparatus
  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Syringes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume (e.g., 5 mL) of the chosen solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish or vial containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.

    • Once all the solvent has evaporated, allow the dish or vial to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the dish or vial containing the dried solute on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish/vial from the final weight.

    • Express the solubility in the desired units, such as g/100 mL or mol/L.

Visual Representation of the Experimental Workflow

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling & Filtration cluster_analysis Analysis prep1 Add excess solute to solvent prep2 Seal vial prep1->prep2 prep3 Equilibrate in thermostatic shaker prep2->prep3 samp1 Settle excess solid prep3->samp1 Transfer to settling samp2 Withdraw supernatant samp1->samp2 samp3 Filter through 0.22 µm filter samp2->samp3 anal1 Evaporate solvent samp3->anal1 Transfer to evaporation anal2 Weigh dried solute anal1->anal2 anal3 Calculate solubility anal2->anal3

Figure 1: Experimental workflow for the gravimetric determination of solubility.

Discussion and Interpretation of Predicted Results

The HSP predictions suggest that this compound will exhibit good solubility in polar aprotic solvents, particularly ketones and some esters and halogenated solvents. The predicted high solubility in solvents like cyclohexanone, methyl ethyl ketone, and dichloromethane is attributed to the close proximity of their Hansen Solubility Parameters to those of the solute.

Conversely, the model predicts poor solubility in highly non-polar solvents like hexane and heptane, and also in highly polar, protic solvents such as methanol and ethanol. The large Ra and RED values for these solvents indicate a significant mismatch in their cohesive energy densities with that of the solute.

The moderate predicted solubility in aromatic hydrocarbons like toluene and xylene suggests that while there is some interaction, likely due to the aromatic nature of both the solute and solvent, the overall polarity and hydrogen bonding differences limit the solubility.

solubility_prediction_logic cluster_input Input Parameters cluster_calculation Calculation cluster_prediction Solubility Prediction solute_hsp Solute HSP (δD, δP, δH) calc_ra Calculate Ra (HSP Distance) solute_hsp->calc_ra solvent_hsp Solvent HSP (δD, δP, δH) solvent_hsp->calc_ra calc_red Calculate RED (Ra / R₀) calc_ra->calc_red high_sol High Solubility (RED < 1.0) calc_red->high_sol If RED is small low_sol Low Solubility (RED > 1.0) calc_red->low_sol If RED is large

Figure 2: Logical flow of solubility prediction using Hansen Solubility Parameters.

Conclusion

This technical guide provides a valuable predictive tool for understanding the solubility of this compound in a range of common organic solvents. The application of Hansen Solubility Parameters offers a scientifically grounded approach to solvent selection in the absence of experimental data. The predicted high solubility in polar aprotic solvents and low solubility in non-polar and highly protic solvents provides a strong starting point for formulation and process development. It is strongly recommended that these theoretical predictions be validated experimentally using the provided protocol to ensure accuracy and reliability for specific applications.

Methodological & Application

Application Note: Strategic Synthesis of 4-Chloro-2,6-difluorobenzonitrile via Phase-Transfer Catalyzed Halogen Exchange

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Fluorinated Benzonitriles

Fluorinated aromatic compounds are cornerstone building blocks in modern drug discovery and agrochemical development. The introduction of fluorine atoms into a molecule can profoundly alter its metabolic stability, binding affinity, and lipophilicity, making fluorination a critical strategy for optimizing bioactive candidates[1]. 4-Chloro-2,6-difluorobenzonitrile, in particular, serves as a valuable intermediate for synthesizing a range of complex molecules where the distinct electronic properties of the halogen substituents are leveraged for subsequent chemical transformations.

This application note provides a detailed protocol for the synthesis of this compound from a dichlorofluorobenzonitrile precursor. The core of this process is the Halogen Exchange (Halex) reaction, a powerful and industrially relevant method for introducing fluorine into electron-deficient aromatic systems[2][3]. We will explore the mechanistic underpinnings of this transformation, the rationale for reagent and parameter selection, and a robust, field-proven protocol suitable for laboratory-scale synthesis.

Synthetic Strategy: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of fluorinated benzonitriles from their chlorinated analogues is classically achieved via a nucleophilic aromatic substitution (SNAr) mechanism, commonly known as the Halex reaction[2][4]. This reaction involves the displacement of a chloride ion by a fluoride ion. The success of this transformation hinges on the electronic nature of the aromatic ring; the presence of strong electron-withdrawing groups (EWGs) is essential to activate the ring towards nucleophilic attack.

In the context of our target molecule, the nitrile (-CN) group is a potent EWG, which strongly activates the ortho (2,6) and para (4) positions for nucleophilic attack. This electronic activation is fundamental to the feasibility of the Halex reaction on chlorobenzonitrile substrates[1].

For the synthesis of This compound , a logical and strategic starting material is 2,4-dichloro-6-fluorobenzonitrile . The objective is to selectively replace the chlorine atom at the C2 position with fluorine.

Causality of Selectivity: The chlorine atom at the C2 position is activated by both the ortho nitrile group and the para fluorine atom already present on the ring. The chlorine at the C4 position is activated by the ortho nitrile group. The cumulative activation from two groups makes the C2 position more electron-deficient and thus more susceptible to nucleophilic attack by the fluoride ion than the C4 position. This inherent reactivity difference allows for a selective transformation under carefully controlled conditions.

Mechanism of the Halex Reaction

The Halex reaction proceeds via a two-step addition-elimination pathway.

  • Nucleophilic Attack: The fluoride ion (F⁻) attacks the electron-deficient carbon atom bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Elimination: The complex collapses, expelling the chloride ion (Cl⁻) as the leaving group to restore aromaticity and yield the fluorinated product.

Halex_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_products Products ArylCl 2,4-dichloro-6-fluorobenzonitrile Meisenheimer [Intermediate Anion] ArylCl->Meisenheimer + F⁻ (from KF) Step 1: Addition KF K⁺F⁻ ArylF This compound Meisenheimer->ArylF Step 2: Elimination - Cl⁻ KCl K⁺Cl⁻

The Role of Phase-Transfer Catalysis (PTC)

A significant challenge in Halex reactions is the low solubility of the fluoride source, typically potassium fluoride (KF), in the polar aprotic solvents required for the reaction.[2] This heterogeneity can lead to slow reaction rates and incomplete conversions. Phase-transfer catalysis is a proven technique to overcome this limitation.

A phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, facilitates the transport of the fluoride anion from the solid phase (KF) into the organic phase where the substrate is dissolved.[5] The lipophilic cation of the catalyst pairs with the fluoride anion, forming a more soluble ion pair in the aprotic solvent, thereby increasing the effective concentration and nucleophilicity of the fluoride ion.[6][7] Tetramethylammonium chloride (TMAC) is a particularly effective and robust catalyst for this purpose, provided the system's water content is carefully controlled.[8]

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 2,4-dichloro-6-fluorobenzonitrile.

Materials and Reagents
Reagent/MaterialGradeM.W.Amount (10 mmol scale)MolesNotes
2,4-dichloro-6-fluorobenzonitrile≥98%190.001.90 g10.0 mmolStarting Material
Potassium Fluoride (KF)Spray-dried, Anhydrous58.100.87 g15.0 mmolFluorinating agent (1.5 eq)
Tetramethylammonium Chloride (TMAC)≥98%109.600.11 g1.0 mmolPhase-Transfer Catalyst (0.1 eq)
SulfolaneAnhydrous, ≥99%120.1720 mL-Solvent
TolueneAnhydrous92.14As needed-For work-up
Deionized Water-18.02As needed-For work-up
Brine (Saturated NaCl)--As needed-For work-up
Anhydrous Magnesium Sulfate (MgSO₄)-120.37As needed-Drying agent
Safety Precautions
  • Hazardous Reagents: Chlorinated and fluorinated benzonitriles are toxic if swallowed, inhaled, or in contact with skin.[9][10] Sulfolane is a high-boiling solvent that can cause irritation. Handle all chemicals in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and chemically resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene gloves are recommended for extended handling).

  • Reaction Conditions: The reaction is run at high temperatures (up to 190°C). Use appropriate heating equipment (e.g., a heating mantle with a temperature controller and a sand bath) and ensure the glassware is free of defects.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Methodology
  • Reagent Preparation: Potassium fluoride is highly hygroscopic. Even spray-dried KF should be dried under high vacuum at >120°C for at least 4 hours immediately before use to ensure anhydrous conditions. The presence of water can significantly hinder the reaction.[6][7]

  • Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a thermocouple for internal temperature monitoring. Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Charging the Flask: To the reaction flask, add the dried potassium fluoride (0.87 g, 15.0 mmol), tetramethylammonium chloride (0.11 g, 1.0 mmol), and 2,4-dichloro-6-fluorobenzonitrile (1.90 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous sulfolane (20 mL) to the flask via a syringe.

  • Reaction Execution:

    • Begin vigorous stirring to create a uniform slurry.

    • Heat the reaction mixture to an internal temperature of 180-190°C . The high temperature is necessary to overcome the activation energy for the SNAr reaction.[11]

    • Maintain the reaction at this temperature for 4-8 hours .

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots (carefully!), quenching with water, extracting with a suitable solvent (e.g., ethyl acetate), and analyzing by GC-MS. Look for the disappearance of the starting material peak and the appearance of the product peak.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature (<50°C).

    • Carefully pour the reaction mixture into 100 mL of cold deionized water with stirring. This will precipitate the product and dissolve the inorganic salts.

    • Extract the aqueous mixture with toluene (3 x 50 mL).

    • Combine the organic layers and wash them with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual sulfolane and salts.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to achieve high purity.

Experimental Workflow Diagram

Workflow Setup 1. Assemble & Dry Glassware (Inert Atmosphere) Charge 2. Charge Reagents (Substrate, KF, TMAC) Setup->Charge Solvent 3. Add Anhydrous Sulfolane Charge->Solvent Heat 4. Heat to 180-190°C (4-8 hours) Solvent->Heat Monitor 5. Monitor by GC-MS Heat->Monitor Monitor->Heat Continue Reaction Cool 6. Cool to Room Temp Monitor->Cool Reaction Complete Quench 7. Quench in Water Cool->Quench Extract 8. Extract with Toluene Quench->Extract Wash 9. Wash & Dry Organic Layer Extract->Wash Concentrate 10. Concentrate in Vacuo Wash->Concentrate Purify 11. Purify Product (Distillation/Recrystallization) Concentrate->Purify

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The Halex reaction, enhanced by phase-transfer catalysis, provides a robust and efficient pathway for the synthesis of this compound from its chlorinated precursor. The key to success lies in the careful control of reaction parameters, particularly the use of anhydrous reagents and solvents, and maintaining the optimal reaction temperature. This protocol offers a reliable and scalable method for researchers in medicinal chemistry and materials science to access this valuable fluorinated building block.

References

Application Notes & Protocols: Nucleophilic Aromatic Substitution Reactions of 4-Chloro-2,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the nucleophilic aromatic substitution (SNAr) reactions of 4-Chloro-2,6-difluorobenzonitrile. This versatile building block is of significant interest due to the strategic positioning of its functional groups, which allows for selective and efficient chemical transformations. We will delve into the underlying mechanistic principles, provide detailed, field-proven protocols for reactions with various nucleophiles, and present data to guide experimental design.

Introduction: The Strategic Importance of this compound

This compound is a highly valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the electron-deficient nature of the aromatic ring, a direct consequence of the powerful electron-withdrawing effects of the cyano (-CN) group and the two fluorine atoms.[2] This pronounced electrophilicity makes the ring highly susceptible to nucleophilic attack, a reaction pathway known as Nucleophilic Aromatic Substitution (SNAr).[3]

The key structural features that dictate its reactivity are:

  • Activating Groups: The cyano group, positioned para to the chlorine atom, and the fluorine atoms, positioned ortho, are strong electron-wthdrawing groups. These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate.[4][5]

  • Leaving Group: The chlorine atom at the C4 position serves as a good leaving group, which is displaced by the incoming nucleophile.

  • Fluorine Substituents: The ortho fluorine atoms not only contribute to the activation of the ring but also offer sites for potential subsequent reactions or can be retained in the final product to modulate physicochemical properties like lipophilicity and metabolic stability.

This unique combination of features allows for regioselective substitution at the C4 position, providing a reliable method for introducing a wide range of functionalities.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike the more common electrophilic aromatic substitution, SNAr reactions proceed via a two-step addition-elimination mechanism.[6][7] It is crucial to understand that this is distinct from SN1 and SN2 reactions, which are not feasible for aryl halides due to the instability of the aryl cation and the steric hindrance of the benzene ring, respectively.[3][4]

The reaction proceeds as follows:

  • Nucleophilic Attack (Addition): The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chlorine). This step is typically the rate-determining step. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8]

  • Leaving Group Departure (Elimination): The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion). This step is generally fast.

The stability of the Meisenheimer complex is paramount for the reaction to proceed efficiently. The electron-withdrawing groups at the ortho and para positions play a critical role in delocalizing the negative charge, thereby stabilizing this intermediate.[8][9]

Caption: Figure 1: SNAr Mechanism of this compound

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust and adaptable for various nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.[10][11]

General Safety Precautions

This compound and its derivatives are potentially toxic if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[12] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a common method for synthesizing 4-amino-2,6-difluorobenzonitrile derivatives, which are valuable intermediates in medicinal chemistry.[13]

Protocol 3.2.1: Synthesis of 4-(Propylamino)-2,6-difluorobenzonitrile

  • Materials:

    • This compound

    • Propylamine

    • Potassium Carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Add anhydrous potassium carbonate (2.0 eq) as a base.

    • Dissolve the solids in a suitable volume of DMF.

    • Add propylamine (1.2 eq) to the reaction mixture.

    • Heat the reaction to 80-100 °C and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Solvent: Aprotic polar solvents like DMF or DMSO are preferred as they can dissolve the reactants and are stable at elevated temperatures.[14]

  • Base: A non-nucleophilic base like K₂CO₃ is used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is often required to overcome the activation energy of the rate-determining nucleophilic attack.

Reaction with Thiol Nucleophiles

Thiol nucleophiles react readily with this compound to form thioethers. These reactions are often faster than those with amines due to the higher nucleophilicity of sulfur.

Protocol 3.3.1: Synthesis of 4-(Phenylthio)-2,6-difluorobenzonitrile

  • Materials:

    • This compound

    • Thiophenol

    • Sodium Hydride (NaH, 60% dispersion in mineral oil)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated Ammonium Chloride (NH₄Cl) solution

    • Dichloromethane (DCM)

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of thiophenol (1.0 eq) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes to form the sodium thiophenolate.

    • Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the mixture with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate and purify the residue by column chromatography.

Causality Behind Choices:

  • Base: A strong base like NaH is used to deprotonate the thiol, generating the more potent thiophenolate nucleophile.[15]

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the strong base (NaH) with atmospheric moisture and oxygen.

  • Anhydrous Solvent: Anhydrous THF is used to prevent the quenching of the sodium hydride.

Reaction with Hydroxide and Alkoxide Nucleophiles

The displacement of the chlorine with oxygen-based nucleophiles like hydroxides or alkoxides allows for the synthesis of substituted phenols and aryl ethers.

Protocol 3.4.1: Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile

  • Materials:

    • This compound

    • Potassium Hydroxide (KOH)

    • Dimethyl Sulfoxide (DMSO)

    • Water

    • Hydrochloric Acid (HCl), 1M

    • Diethyl ether

  • Procedure:

    • Dissolve this compound (1.0 eq) in DMSO in a round-bottom flask.

    • Add a solution of potassium hydroxide (2.5 eq) in water.

    • Heat the mixture to 120-140 °C and monitor the reaction.

    • After completion, cool the reaction mixture and pour it into ice water.

    • Acidify the solution to pH ~2 with 1M HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • If necessary, the product can be further purified by recrystallization or extraction with diethyl ether followed by column chromatography.

Causality Behind Choices:

  • Solvent: DMSO is an excellent solvent for this reaction due to its high boiling point and its ability to solvate the potassium cation, enhancing the nucleophilicity of the hydroxide ion.

  • High Temperature: A higher temperature is generally required for oxygen nucleophiles compared to amines or thiols, as they are less nucleophilic.

  • Acidic Workup: Acidification is necessary to protonate the phenoxide intermediate to yield the final phenol product.

Data Summary and Comparison

The following table summarizes typical reaction conditions and outcomes for the SNAr of this compound with various classes of nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Yield (%)
Amines PropylamineK₂CO₃DMF80-10085-95
Thiols ThiophenolNaHTHF0 to RT90-98
Alcohols/Phenols Methanol (as MeO⁻)NaHTHF/MeOH60-8075-85
Hydroxides KOH-DMSO/H₂O120-14070-80

Experimental Workflow Visualization

SNAr_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Charge flask with This compound and base (if applicable) B Add anhydrous solvent A->B C Establish inert atmosphere (for sensitive reagents) B->C D Add nucleophile (neat or in solution) C->D E Heat to desired temperature D->E F Monitor reaction progress (TLC, LC-MS) E->F G Cool and quench reaction F->G H Aqueous work-up (Extraction) G->H I Dry organic layer and concentrate H->I J Column Chromatography or Recrystallization I->J K Characterize final product (NMR, MS) J->K

Caption: Figure 2: General experimental workflow for SNAr reactions.

Conclusion

This compound is a powerful and versatile electrophile for nucleophilic aromatic substitution reactions. The protocols and principles outlined in this guide provide a solid foundation for its application in the synthesis of a diverse array of functionalized aromatic compounds. By understanding the mechanistic underpinnings and carefully selecting reaction conditions, researchers can effectively leverage this key intermediate to advance their synthetic targets in drug discovery and materials science.

References

Using 4-Chloro-2,6-difluorobenzonitrile in palladium-catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Application of 4-Chloro-2,6-difluorobenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Value of a Fluorinated Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for modulating physicochemical and biological properties. This compound stands out as a pivotal building block, offering a unique combination of electronic features that make it an attractive substrate for constructing complex molecular architectures.[1] Its derivatives are integral to various fields, including the development of novel therapeutics.[2][3]

This guide provides a comprehensive overview of the application of this compound in palladium-catalyzed cross-coupling reactions. While aryl chlorides are historically less reactive than their bromide or iodide counterparts, they are significantly more cost-effective and readily available, making their utilization highly desirable for large-scale synthesis.[4][5][6] The specific substitution pattern of this compound—featuring two strongly electron-withdrawing fluorine atoms and a nitrile group—activates the C-Cl bond towards the critical oxidative addition step in the catalytic cycle, thereby overcoming the typical inertness of aryl chlorides.[4][6][7]

We will explore the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Mechanistic Rationale: Why this compound Excels

The success of any palladium-catalyzed cross-coupling reaction hinges on a delicate balance of steps within a catalytic cycle. The reactivity of the aryl halide is paramount, with the oxidative addition of the C-X bond to a Pd(0) complex being the rate-determining step for aryl chlorides.[5]

The electronic structure of this compound is uniquely suited to facilitate this step. The potent, electron-withdrawing inductive effects of the two ortho-fluorine atoms and the cyano group significantly reduce the electron density at the carbon atom of the C-Cl bond. This polarization makes the carbon center more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) catalyst. This "activation" lowers the energy barrier for oxidative addition, allowing the reaction to proceed under conditions where unactivated aryl chlorides would fail.[4][6][7]

The general catalytic cycle, which forms the basis for the protocols described herein, is illustrated below.

Palladium_Cross_Coupling_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd2_complex Ar-Pd(II)(Cl)L_n oxidative_addition->pd2_complex transmetalation Transmetalation (e.g., Suzuki) or Amine Coordination/ Deprotonation (e.g., Buchwald-Hartwig) pd2_complex->transmetalation R-M / Base or R₂NH / Base pd2_intermediate Ar-Pd(II)(R)L_n transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Ar-R

Figure 1: Generalized Palladium Cross-Coupling Catalytic Cycle.

While the substrate is activated, achieving high efficiency still requires the use of modern catalyst systems. Bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential.[4][8] These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, stabilize the palladium center throughout the cycle, and accelerate the final reductive elimination step.[9][10]

Application Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful and versatile method for constructing biaryl scaffolds. For this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl groups at the C4 position.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Workflow_Suzuki setup 1. Reagent Setup (Flask, Stir Bar, Reagents) inert 2. Inert Atmosphere (Purge with Ar/N₂) setup->inert solvent 3. Add Solvents (Degassed Toluene/Water) inert->solvent heat 4. Heat & Stir (100-110 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor 1-24h workup 6. Aqueous Workup (Cool, Dilute, Extract) monitor->workup purify 7. Purification (Column Chromatography) workup->purify

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Reagents & Equipment

Reagent/EquipmentTypical SpecificationPurpose
This compound1.0 equivalentAryl chloride substrate
Arylboronic Acid1.2 - 1.5 equivalentsCoupling partner
Palladium CatalystPd(OAc)₂ (2 mol%) or XPhos Pd G3 (2 mol%)Catalyst precursor
LigandSPhos or XPhos (4 mol%)Accelerates catalysis
BaseK₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equivalents)Activates boronic acid
SolventToluene and Water (e.g., 10:1 v/v)Reaction medium
EquipmentSchlenk flask, condenser, magnetic stirrerInert atmosphere reaction

Step-by-Step Procedure [11]

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂ , 0.02 eq), the ligand (e.g., SPhos, 0.04 eq), and the base (e.g., K₃PO₄, 2.5 eq).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene/water 10:1) via syringe under a positive pressure of inert gas.

  • Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Causality and Troubleshooting
ParameterRationale & Common ChoicesTroubleshooting Tips
Catalyst/Ligand Bulky, electron-rich phosphine ligands (SPhos, XPhos) are critical for activating the C-Cl bond.[12] Pre-formed precatalysts (e.g., XPhos Pd G2/G3) offer convenience and improved air stability.[5]Low Conversion: Increase catalyst/ligand loading (e.g., to 5 mol%). Ensure ligand is not degraded. Try a different ligand class, like an NHC-based catalyst.[13]
Base The base (K₃PO₄, K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, forming the active boronate species.[14] K₃PO₄ is often a good balance of reactivity and handling.Side Products (Protodeboronation): The boronic acid is degrading. Use a milder base or ensure anhydrous conditions. Cs₂CO₃ can sometimes be more effective for challenging substrates.
Solvent Aprotic solvents like toluene or 1,4-dioxane are common.[11] A small amount of water is often necessary to dissolve the base and facilitate the formation of the active boronate.Poor Solubility: If reagents are insoluble, a co-solvent like THF or DMF might be necessary, but check for compatibility with the base. Ensure solvents are thoroughly degassed to prevent catalyst oxidation.

Application Protocol 2: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry, enabling the formation of C(aryl)-N bonds that are ubiquitous in pharmaceuticals.[15][16] This reaction allows for the direct coupling of this compound with a vast range of primary and secondary amines.

Detailed Experimental Protocol

This protocol provides a general method for the amination of this compound.

Workflow_BH setup 1. Add Solids (Aryl Chloride, Catalyst, Base) inert 2. Inert Atmosphere (Purge with Ar/N₂) setup->inert liquids 3. Add Liquids (Solvent, Amine) inert->liquids heat 4. Heat & Stir (80-110 °C) liquids->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor 1-18h quench 6. Quench & Workup (Cool, Filter, Extract) monitor->quench purify 7. Purification (Column Chromatography) quench->purify

Figure 3: Experimental workflow for the Buchwald-Hartwig amination.

Reagents & Equipment

Reagent/EquipmentTypical SpecificationPurpose
This compound1.0 equivalentAryl chloride substrate
Amine (Primary or Secondary)1.1 - 1.2 equivalentsNucleophile
Palladium PrecatalystRuPhos Pd G3 or BrettPhos Pd G3 (1-3 mol%)Air-stable catalyst source
BaseSodium tert-butoxide (NaOtBu) or LHMDS (1.2-1.5 eq)Strong, non-nucleophilic base
SolventToluene or 1,4-Dioxane (anhydrous)Reaction medium
EquipmentSchlenk tube or flask, condenser, magnetic stirrerInert atmosphere reaction

Step-by-Step Procedure [17][18]

  • In a glovebox or on a Schlenk line, add this compound (1.0 eq), the palladium precatalyst (0.02 eq), and the base (e.g., NaOtBu, 1.4 eq) to a dry Schlenk tube equipped with a stir bar.

  • Seal the tube, remove from the glovebox (if used), and place under an inert atmosphere.

  • Add anhydrous solvent (e.g., toluene) followed by the amine (1.1 eq) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with a suitable solvent like ethyl acetate and quench carefully with water.

  • Filter the mixture through a pad of celite to remove palladium residues.

  • Perform an aqueous workup as described in the Suzuki protocol.

  • Purify the crude product by flash column chromatography.

Causality and Troubleshooting
ParameterRationale & Common ChoicesTroubleshooting Tips
Catalyst/Ligand State-of-the-art Buchwald ligands (e.g., RuPhos, BrettPhos) are specifically designed for high activity with aryl chlorides.[10] They promote facile oxidative addition and prevent catalyst decomposition.[9]Low Yield: The chosen ligand may not be optimal for the specific amine. Screen a panel of ligands (e.g., XPhos, SPhos, cataCXium A). Ensure the base is fresh and anhydrous.
Base A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex) without competing in the reaction.[15] NaOtBu is a common choice. K₂CO₃ or Cs₂CO₃ may be used for more sensitive substrates but often require higher temperatures.[10]Hydrodehalogenation: A common side reaction where the aryl chloride is reduced. This can be caused by a base that is too strong or has trace water. Consider using a weaker base like K₃PO₄ or switching to a different solvent.
Amine Scope Primary amines, secondary amines, anilines, and even ammonia equivalents can be used.[16] Sterically hindered amines may require more forcing conditions or specialized ligands (e.g., BrettPhos).No Reaction with Hindered Amine: Increase temperature and/or catalyst loading. Switch to a more sterically demanding ligand designed for such couplings.

Application Protocol 3: Sonogashira C-C (sp) Bond Formation

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in materials science and for further synthetic transformations. The reaction couples this compound with a terminal alkyne.

Detailed Experimental Protocol

This protocol outlines a general procedure for the Sonogashira coupling, which often benefits from microwave irradiation to accelerate the reaction with the less reactive aryl chloride.[19][20]

Reagents & Equipment

Reagent/EquipmentTypical SpecificationPurpose
This compound1.0 equivalentAryl chloride substrate
Terminal Alkyne1.5 equivalentsCoupling partner
Palladium CatalystPdCl₂(PPh₃)₂ (5 mol%)Palladium source
Copper Co-catalystCopper(I) Iodide (CuI) (10 mol%)Facilitates transmetalation
BaseTriethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)Base and often co-solvent
SolventTHF or DMFReaction medium
EquipmentMicrowave vial or Schlenk flaskReaction vessel

Step-by-Step Procedure [19][21]

  • To a microwave vial, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.10 eq).

  • Seal the vial and purge with an inert gas.

  • Add the solvent (e.g., THF), the base (e.g., Et₃N, 3.0 eq), and the terminal alkyne (1.5 eq) via syringe.

  • Heat the reaction in a microwave reactor (e.g., 120 °C for 30-60 minutes) or conventionally at 80-100 °C for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through celite to remove metal salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution to remove copper salts, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Causality and Troubleshooting
ParameterRationale & Common ChoicesTroubleshooting Tips
Catalyst System The classic Sonogashira system uses a palladium catalyst and a copper(I) co-catalyst. The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[22]Low Conversion: For the less reactive aryl chloride, higher catalyst loadings may be needed. Consider modern, copper-free conditions using a more active palladium/ligand system (e.g., Pd(OAc)₂/SPhos) which can be more robust.[21]
Base An amine base (Et₃N, DIPEA) is typically used to neutralize the HX generated and to act as a ligand for copper.Glaser Coupling: If significant alkyne homocoupling (Glaser reaction) is observed, this indicates the copper-catalyzed pathway is too fast relative to the palladium cycle. Reduce the amount of CuI or switch to copper-free conditions. Ensure the reaction is strictly anaerobic.
Reaction Conditions Microwave heating can dramatically shorten reaction times for aryl chlorides from hours to minutes.[19][20]Decomposition: If the reaction mixture turns black quickly, the catalyst may be decomposing. Ensure thorough degassing and use of anhydrous solvents. Lowering the temperature may be necessary.

Safety and Handling

This compound and its related isomers are classified as toxic or harmful if swallowed, in contact with skin, or if inhaled.[23][24] They can cause serious skin and eye irritation.[25][26]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[24]

  • Handling: Avoid creating dust. Use engineering controls such as local exhaust ventilation.[23] Wash hands thoroughly after handling.

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water.[23][24] If inhaled, move to fresh air. Seek immediate medical attention in all cases of significant exposure.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Palladium catalysts, phosphine ligands, and strong bases also have specific hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for the Reduction of 4-Chloro-2,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the selective reduction of the nitrile group in 4-Chloro-2,6-difluorobenzonitrile to yield (4-chloro-2,6-difluorophenyl)methanamine, a valuable intermediate in pharmaceutical and agrochemical research.[1] This guide explores various reduction methodologies, offering detailed, field-proven protocols, and discusses the rationale behind experimental choices to ensure high yield and purity. We delve into two primary, robust methods: Catalytic Hydrogenation using Raney® Nickel and Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄). A comparative analysis of these methods, along with critical safety and handling information, is presented to aid researchers in selecting the most appropriate strategy for their specific laboratory scale and safety capabilities.

Introduction: The Synthetic Challenge and Strategic Importance

The reduction of nitriles to primary amines is a cornerstone transformation in organic synthesis.[1] The target molecule, this compound, presents a unique challenge due to the presence of multiple halogen substituents. These halogens influence the electronic properties of the aromatic ring and introduce the potential for undesired side reactions, such as dehalogenation, particularly under catalytic hydrogenation conditions. The resulting product, (4-chloro-2,6-difluorophenyl)methanamine, is a key building block whose halogenated phenyl moiety is a common feature in pharmacologically active compounds, enhancing metabolic stability and binding affinity.[1]

The choice of reduction protocol is therefore critical and must be guided by considerations of selectivity, scalability, and safety. This application note aims to provide researchers with the necessary technical details and theoretical understanding to confidently and successfully perform this reduction.

Comparative Overview of Reduction Strategies

Several methods are available for the reduction of nitriles, each with distinct advantages and disadvantages when applied to a halogenated substrate like this compound.

Method Reducing Agent/Catalyst Advantages Disadvantages Selectivity Concerns
Catalytic Hydrogenation Raney® Nickel, H₂Cost-effective for large scale, high atom economy, environmentally benign.Potential for dehalogenation, requires specialized high-pressure equipment.The C-Cl bond is susceptible to hydrogenolysis.
Chemical Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)High reactivity and yield, rapid reaction times, less prone to dehalogenation.Pyrophoric reagent requiring stringent anhydrous conditions and careful handling, not ideal for large scale.Generally high for nitrile reduction.
Chemical Hydride Reduction Borane Complexes (e.g., BH₃·THF)Milder than LiAlH₄, good selectivity.Can be less reactive, may require elevated temperatures.Good selectivity for the nitrile group.
Catalytic Transfer Hydrogenation Pd/C, Ammonium formateAvoids the use of high-pressure hydrogen gas.Catalyst can still induce dehalogenation, potential for byproduct formation.Dependent on catalyst and hydrogen donor.

For the purposes of this guide, we will focus on providing detailed protocols for Catalytic Hydrogenation with Raney® Nickel and Chemical Reduction with Lithium Aluminum Hydride , as they represent two of the most powerful and commonly employed methods for this transformation.

Physicochemical Data

Compound Structure Molecular Formula Molecular Weight Appearance Solubility
This compoundthis compound structureC₇H₂ClF₂N173.55 g/mol White to off-white solidSoluble in organic solvents like THF, Ethanol, Ethyl Acetate.
(4-chloro-2,6-difluorophenyl)methanamine(4-chloro-2,6-difluorophenyl)methanamine structureC₇H₆ClF₂N177.58 g/mol Viscous liquid[2]Not miscible or difficult to mix with water.[2][3] Soluble in organic solvents.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Raney® Nickel

This protocol is adapted from general procedures for nitrile hydrogenation with Raney® Nickel and is optimized for selectivity against dehalogenation by using moderate pressure and temperature.[4]

Causality: Raney® Nickel is a highly active catalyst for hydrogenation.[5] The use of a protic solvent like ethanol helps to solvate the intermediates and the catalyst. The key to minimizing the undesired dechlorination is careful control of hydrogen pressure and temperature. Lower temperatures and pressures favor the reduction of the nitrile over the hydrogenolysis of the C-Cl bond.

G cluster_prep Catalyst & Reagent Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification prep1 Weigh Raney® Nickel slurry prep2 Wash with Ethanol prep1->prep2 prep3 Prepare solution of this compound in Ethanol prep2->prep3 react1 Charge reactor with catalyst and substrate solution prep3->react1 react2 Seal and purge with N₂ then H₂ react1->react2 react3 Pressurize with H₂ (50-100 psi) react2->react3 react4 Heat to 40-60°C with vigorous stirring react3->react4 react5 Monitor H₂ uptake and reaction progress (TLC/GC-MS) react4->react5 work1 Cool, vent H₂, and purge with N₂ react5->work1 work2 Filter catalyst through Celite® work1->work2 work3 Wash Celite® pad with Ethanol work2->work3 work4 Concentrate filtrate under reduced pressure work3->work4 work5 Purify by vacuum distillation or column chromatography work4->work5

Caption: Workflow for Catalytic Hydrogenation.

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Celite® or other filter aid

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Parr shaker or similar hydrogenation apparatus

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Vacuum distillation setup or flash chromatography system

Procedure:

  • Catalyst Preparation: In a fume hood, carefully weigh the desired amount of Raney® Nickel slurry (typically 10-20% by weight of the nitrile). Decant the water and wash the catalyst with anhydrous ethanol (3 x volume of catalyst). This removes water which can affect the reaction.

  • Reaction Setup: In a suitable pressure vessel, dissolve this compound (1 eq.) in anhydrous ethanol (10-20 mL per gram of nitrile). Carefully add the washed Raney® Nickel catalyst to the solution under a stream of nitrogen.

  • Hydrogenation: Seal the reactor and purge the system with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 50-100 psi.

  • Reaction: Begin vigorous stirring and heat the mixture to 40-60°C. Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 4-12 hours. Progress can be monitored by taking aliquots (after carefully depressurizing and purging with nitrogen) and analyzing by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen gas, and purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the Raney® Nickel filter cake to dry, as it is pyrophoric.[4] Keep it wet with ethanol. Wash the filter cake thoroughly with ethanol.

  • Isolation: Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol. The resulting crude (4-chloro-2,6-difluorophenyl)methanamine can be purified by vacuum distillation or flash column chromatography on silica gel.

Protocol 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines the reduction using the powerful hydride donor, LiAlH₄. This method is highly effective but requires strict adherence to safety protocols due to the pyrophoric nature of the reagent.

Causality: LiAlH₄ is a potent, unselective reducing agent that readily reduces nitriles to primary amines.[6][7] The reaction proceeds via two successive hydride additions to the nitrile carbon.[6] Anhydrous conditions are critical as LiAlH₄ reacts violently with water. The Fieser workup method is a standard and safe procedure for quenching the excess LiAlH₄ and precipitating the aluminum salts, facilitating their removal by filtration.[8]

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reduction Reaction cluster_workup Quench & Work-up (Fieser Method) setup1 Dry glassware thoroughly setup2 Suspend LiAlH₄ in anhydrous THF setup1->setup2 setup3 Cool suspension to 0°C setup2->setup3 react1 Slowly add solution of nitrile in THF setup3->react1 react2 Allow to warm to RT and stir react1->react2 react3 Monitor reaction by TLC react2->react3 work1 Cool to 0°C react3->work1 work2 Slowly add H₂O work1->work2 work3 Slowly add 15% NaOH (aq) work2->work3 work4 Slowly add more H₂O work3->work4 work5 Stir until white precipitate forms work4->work5 work6 Filter and wash precipitate work5->work6 work7 Isolate and purify product from filtrate work6->work7

Caption: Workflow for LiAlH₄ Reduction.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Nitrogen or Argon gas (inert atmosphere)

Equipment:

  • Dry, three-necked round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Inert gas line

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Safety First: Conduct the entire procedure in a fume hood. Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon). Have a Class D fire extinguisher readily available.

  • Reaction Setup: To a three-necked flask equipped with a magnetic stirrer, condenser, and dropping funnel, add LiAlH₄ (1.5-2.0 eq.) and suspend it in anhydrous THF (15 mL per gram of LiAlH₄). Cool the suspension to 0°C using an ice bath.

  • Addition of Nitrile: Dissolve this compound (1 eq.) in anhydrous THF (5-10 mL per gram of nitrile) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by TLC (a suitable eluent would be 10-20% Ethyl Acetate in Hexanes).

  • Quenching (Fieser Method): Once the reaction is complete, cool the flask back to 0°C. EXTREME CAUTION is required for this step. For every 'x' g of LiAlH₄ used, quench by the slow, dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Work-up: After the additions, remove the ice bath and stir the mixture vigorously for 1 hour. A granular white precipitate of aluminum salts should form.

  • Isolation: Filter the mixture through a Büchner funnel and wash the white solid thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (4-chloro-2,6-difluorophenyl)methanamine.

  • Purification: The crude product can be purified by vacuum distillation.

Safety and Handling

  • Raney® Nickel: Pyrophoric when dry. Always handle as a slurry or under a solvent.[4] Deactivate spent catalyst by careful, slow addition to dilute acid (e.g., 1M HCl) in a fume hood.

  • Lithium Aluminum Hydride (LiAlH₄): A highly reactive, pyrophoric, and water-sensitive reagent. It can ignite in moist air and reacts violently with water and protic solvents.[9] Always handle in a fume hood under an inert atmosphere.[9] Wear a fire-retardant lab coat, safety glasses, and appropriate gloves.[9] Ensure a Class D fire extinguisher is accessible.

  • Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly maintained and leak-tested. Work in a well-ventilated area away from ignition sources.

Conclusion

The reduction of this compound to (4-chloro-2,6-difluorophenyl)methanamine can be successfully achieved using either catalytic hydrogenation with Raney® Nickel or chemical reduction with LiAlH₄. The choice of method will depend on the available equipment, scale of the reaction, and safety infrastructure. Catalytic hydrogenation is preferable for larger-scale synthesis due to its cost-effectiveness and reduced waste, but requires careful optimization to prevent dehalogenation. LiAlH₄ reduction offers high yields and is less prone to dehalogenation but demands stringent safety precautions. The protocols provided herein serve as a robust starting point for researchers, and further optimization may be required to achieve desired yields and purity for specific applications.

References

Application Notes & Protocols: The Strategic Incorporation of 4-Chloro-2,6-difluorobenzonitrile in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indispensable Role of Fluorinated Scaffolds in Kinase Inhibition

The landscape of modern therapeutics, particularly in oncology, is profoundly shaped by the development of small-molecule kinase inhibitors. These agents function by targeting specific protein kinases, enzymes that regulate a vast array of cellular processes, thereby halting the aberrant signaling pathways that drive cancer progression. Within the medicinal chemist's toolkit, certain molecular scaffolds have emerged as "privileged structures" due to their versatile reactivity and ability to impart desirable pharmacological properties. 4-Chloro-2,6-difluorobenzonitrile is a premier example of such a building block.

This application guide provides an in-depth exploration of the strategic use of this compound in the synthesis of potent and selective kinase inhibitors. We will dissect the underlying chemical principles that make this reagent exceptionally valuable and provide detailed, field-proven protocols for its application, focusing on the construction of core structures found in inhibitors of critical oncology targets like the Epidermal Growth Factor Receptor (EGFR).

Core Directive: Why this compound is a Superior Synthetic Intermediate

The utility of this compound stems from a synergistic combination of its structural features, which precisely control its reactivity. The key to its function lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr).

Causality Behind Experimental Choices:

  • Electronic Activation: The aromatic ring is heavily electron-deficient. This is due to the potent inductive electron-withdrawing effects of the two fluorine atoms positioned ortho to the chlorine and the strong resonance and inductive effects of the para-nitrile group (-CN). This severe electron deficiency makes the ring highly susceptible to attack by nucleophiles.

  • Leaving Group Lability: The chlorine atom at the C4 position is the designated leaving group. The cumulative electron-withdrawing power of the ortho-fluorines and para-nitrile group stabilizes the transient, negatively charged Meisenheimer complex formed during the SNAr reaction, thereby lowering the activation energy of the substitution.

  • Regiochemical Precision: The substitution occurs exclusively at the C4 position. The fluorine atoms at C2 and C6 are significantly less prone to displacement under typical SNAr conditions, ensuring a single, predictable product. This high regioselectivity is critical for complex, multi-step syntheses, eliminating the need for cumbersome protecting group strategies.

This predictable and efficient reactivity allows for the direct and robust coupling of the difluorobenzonitrile core with various amine-containing fragments, which are often key pharmacophores for kinase binding.

Logical Relationship: SNAr Mechanism

The diagram below illustrates the fundamental SNAr reaction, which is central to the application of this compound.

sn_ar_mechanism reagents This compound + R-NH₂ (Nucleophile) meisenheimer Meisenheimer Complex (Intermediate) reagents->meisenheimer Nucleophilic Attack product 4-(Alkylamino)-2,6-difluorobenzonitrile (Product) meisenheimer->product Loss of Leaving Group (Cl⁻) byproduct Cl⁻ + H⁺

Caption: General SNAr reaction pathway.

Application Case Study: Synthesis of a Core Fragment for EGFR Inhibitors

A prominent application of this chemistry is in the synthesis of covalent inhibitors targeting mutant forms of the Epidermal Growth Factor Receptor (EGFR), such as Rociletinib (CO-1686).[1][2][3] Rociletinib is a 2,4-diaminopyrimidine derivative designed to be active against the T790M resistance mutation in non-small cell lung cancer (NSCLC).[1][2][3] The synthesis of analogs and precursors for such molecules often involves coupling an amine-bearing fragment to an activated aromatic ring.

The following protocol details the synthesis of 4-(Anilino)-2,6-difluorobenzonitrile , a representative intermediate that mimics the core structure resulting from the key SNAr coupling step in the synthesis of various kinase inhibitors.

Experimental Workflow: Synthesis of a Kinase Inhibitor Intermediate

experimental_workflow start Reagent Preparation reaction SNA_r Reaction (Heating under N₂) start->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Work-up (Quenching & Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS, HPLC) purification->characterization end Final Product characterization->end

Caption: Step-by-step experimental workflow.

Protocol: Synthesis of 4-(Anilino)-2,6-difluorobenzonitrile

This protocol provides a self-validating system for the efficient synthesis of a key kinase inhibitor intermediate.

I. Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )QuantityMmol (eq.)Notes
This compound135748-35-5173.561.00 g5.76 (1.0)Starting material. Ensure >98% purity.
Aniline62-53-393.130.59 g (0.58 mL)6.34 (1.1)Nucleophile. Freshly distilled is ideal.
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.241.50 mL8.64 (1.5)Non-nucleophilic base.
N,N-Dimethylformamide (DMF)68-12-273.0920 mL-Anhydrous, polar aprotic solvent.
Ethyl Acetate (EtOAc)141-78-6-~200 mL-For extraction.
Saturated aq. NaCl (Brine)--~100 mL-For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6-As needed-Drying agent.
Silica Gel--As needed-For column chromatography.
II. Step-by-Step Methodology
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 5.76 mmol).

    • Add anhydrous DMF (20 mL) to dissolve the solid.

    • Flush the flask with dry nitrogen gas for 5 minutes to create an inert atmosphere. This prevents potential side reactions involving atmospheric moisture.

  • Addition of Reagents:

    • Add aniline (0.58 mL, 6.34 mmol, 1.1 eq.) to the stirring solution via syringe.

    • Add DIPEA (1.50 mL, 8.64 mmol, 1.5 eq.) to the reaction mixture. The role of DIPEA is to scavenge the HCl that is generated during the reaction, driving the equilibrium towards the product.

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C using an oil bath.

    • Maintain stirring at this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Self-Validation Checkpoint: A typical reaction time is 4-8 hours. The reaction is considered complete when the starting this compound spot is no longer visible by TLC.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). The washing steps are crucial to remove residual DMF and salts.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The crude residue is purified by flash column chromatography on silica gel. A gradient elution system (e.g., 5% to 20% Ethyl Acetate in Hexanes) is typically effective.

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield the final product as a solid.

    • Expected Yield: 75-90%.

    • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its highly activated nature towards Nucleophilic Aromatic Substitution provides a reliable and high-yielding method for constructing the core scaffolds of complex drug molecules.[4] The protocols outlined in this guide offer a robust foundation for researchers in drug discovery and development, enabling the efficient synthesis of novel chemical entities for targeting a wide range of kinases. The principles demonstrated here are broadly applicable to the synthesis of inhibitors for various kinase families, including FGFR, SYK, and others, underscoring the strategic importance of this fluorinated intermediate in modern medicinal chemistry.[5][6]

References

Application Notes & Protocols: Strategic Derivatization of 4-Chloro-2,6-difluorobenzonitrile for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged 4-Chloro-2,6-difluorobenzonitrile Scaffold

In the landscape of medicinal chemistry and drug discovery, the strategic use of privileged scaffolds is a cornerstone of efficient library design. The this compound core represents a highly valuable starting material for generating diverse compound libraries for biological screening. Its utility stems from several key features: the electron-deficient nature of the aromatic ring, the presence of two distinct reactive sites (the C4-chloro and the C1-nitrile), and the metabolic stability often conferred by fluorine atoms.[1][2] The strong electron-withdrawing effects of the ortho-fluorine atoms and the para-nitrile group render the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3][4][5] This allows for the systematic and modular introduction of a wide array of functional groups, enabling a thorough exploration of the chemical space around the core structure. This guide provides detailed protocols for the derivatization of this scaffold, focusing on robust and versatile reactions suitable for library synthesis.

Part 1: Derivatization at the C4-Position

The chloro substituent at the C4 position is the primary handle for introducing molecular diversity. Its reactivity is significantly enhanced by the cumulative electron-withdrawing capacity of the flanking fluorine atoms and the nitrile group. We will explore three principal strategies: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Suzuki-Miyaura Coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, often metal-free, method for introducing heteroatom nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[3][4] The presence of electron-withdrawing groups, particularly ortho and para to the leaving group (chloride), is crucial for stabilizing this intermediate and accelerating the reaction.[5]

SNAr_Workflow start This compound reagents Nucleophile (R-NH2, R-OH, R-SH) Base (K2CO3, DIPEA) Solvent (DMSO, DMF, NMP) start->reagents Add reaction SNA_r Reaction (Heat, 80-120 °C) reagents->reaction Conditions workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 4-Substituted-2,6-difluorobenzonitrile purification->product

Caption: General workflow for SNAr reactions.

This protocol details the reaction with a primary or secondary amine nucleophile.

  • Materials:

    • This compound (1.0 eq)

    • Amine (e.g., morpholine, piperidine, aniline) (1.2 - 2.0 eq)

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry reaction vial equipped with a magnetic stir bar, add this compound (e.g., 173.5 mg, 1.0 mmol).

    • Add the amine (1.2 mmol) and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).

    • Add anhydrous DMSO (3-5 mL).

    • Seal the vial and heat the reaction mixture to 80-120 °C.

    • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

    • Upon completion, cool the reaction to room temperature.

    • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired 4-amino-2,6-difluorobenzonitrile derivative.

  • Causality and Insights: The use of a polar aprotic solvent like DMSO or DMF is critical as it effectively solvates the cation of the base while leaving the nucleophile relatively free, enhancing its reactivity.[6] An excess of the amine can sometimes be used as both the nucleophile and the base. Heating is necessary to overcome the activation energy of the reaction.

Buchwald-Hartwig Amination

For less reactive amines or for achieving couplings with amides, carbamates, and sulfonamides, the Buchwald-Hartwig amination is a superior palladium-catalyzed cross-coupling method.[7][8] This reaction has a broad substrate scope and generally proceeds under milder conditions than traditional SNAr.[9]

  • Materials:

    • This compound (1.0 eq)

    • Amine or Amine equivalent (1.1 - 1.5 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine Ligand (e.g., XPhos, RuPhos, 2-4 mol%)

    • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.0 eq)

    • Anhydrous Toluene or Dioxane

  • Procedure:

    • To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, ligand, and base.

    • Add this compound (e.g., 173.5 mg, 1.0 mmol).

    • Add the amine (1.2 mmol).

    • Add anhydrous toluene (4 mL).

    • Seal the vessel and heat to 80-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-18 hours).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate and purify the crude product by flash column chromatography.

  • Causality and Insights: The choice of ligand is crucial and substrate-dependent. Bulky, electron-rich phosphine ligands like XPhos facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[10] The inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[11]

Suzuki-Miyaura Coupling

To form C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds at the C4 position, the Suzuki-Miyaura coupling is the reaction of choice. It involves the palladium-catalyzed reaction of the aryl chloride with an organoboron species (boronic acid or boronic ester).[12][13]

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., aqueous 2M K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 eq)

    • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Procedure:

    • In a reaction vessel, combine this compound (173.5 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and the palladium catalyst.

    • Add the solvent (e.g., 4 mL of dioxane) followed by the aqueous base (e.g., 2 mL of 2M K₂CO₃).

    • De-gas the mixture by bubbling argon through it for 10-15 minutes.

    • Heat the reaction mixture to 90-100 °C under an inert atmosphere.

    • Monitor the reaction progress by LC-MS (typically 6-24 hours).

    • After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify via flash column chromatography to obtain the 4-aryl-2,6-difluorobenzonitrile product.

  • Causality and Insights: The base plays a critical role in the transmetalation step of the catalytic cycle, forming a more nucleophilic boronate species.[14] The use of a biphasic solvent system is common and facilitates the interaction of all components.

Reaction Type Key Reagents Typical Conditions Scope
SNAr Amine/Alkoxide/Thiol, K₂CO₃DMSO, 80-120 °CStrong nucleophiles
Buchwald-Hartwig Amine, Pd₂(dba)₃/XPhos, NaOtBuToluene, 80-110 °CWide range of N-nucleophiles
Suzuki-Miyaura Boronic acid, Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 90-100 °CAryl, heteroaryl, vinyl groups

Part 2: Derivatization of the Nitrile Group

The nitrile functionality offers a secondary point for diversification, allowing for its conversion into amides, carboxylic acids, or amines. These transformations introduce new hydrogen bond donors/acceptors and charge states, which are critical for modulating biological activity.

Hydrolysis to Primary Amide

The nitrile can be hydrolyzed to the corresponding primary amide under controlled conditions. This transformation is valuable as the amide group is a common feature in many drug molecules.

Nitrile_Hydrolysis start Substituted 2,6-difluorobenzonitrile reagents Hydrolysis Reagent (e.g., H2O2, NaOH or H2SO4, H2O) start->reagents Add reaction Hydrolysis Reaction reagents->reaction Conditions workup Neutralization & Product Isolation reaction->workup product Substituted 2,6-difluorobenzamide or Benzoic Acid workup->product

Caption: General workflow for nitrile hydrolysis.

This method is often mild and provides high yields of the amide with minimal over-hydrolysis to the carboxylic acid.[15]

  • Materials:

    • Substituted 2,6-difluorobenzonitrile (1.0 eq)

    • Hydrogen peroxide (H₂O₂, 30% aq. solution, 5-10 eq)

    • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

    • Solvent (e.g., DMSO, Ethanol)

  • Procedure:

    • Dissolve the substituted 2,6-difluorobenzonitrile (1.0 mmol) in DMSO (5 mL).

    • Add the base (e.g., K₂CO₃, 2.0 mmol) and stir for 5 minutes.

    • Cool the mixture in an ice bath and slowly add the 30% H₂O₂ solution (1 mL, ~10 mmol).

    • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC.

    • Upon completion, quench the reaction by carefully adding it to a cold aqueous solution of sodium sulfite (Na₂SO₃).

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by recrystallization or column chromatography to yield the 2,6-difluorobenzamide derivative.

Hydrolysis to Carboxylic Acid

Forcing conditions, such as strong acid or base with heating, will fully hydrolyze the nitrile to the corresponding carboxylic acid.

  • Materials:

    • Substituted 2,6-difluorobenzonitrile (1.0 eq)

    • Sodium Hydroxide (NaOH) (5-10 eq)

    • Solvent (e.g., Water, Ethanol/Water mixture)

  • Procedure:

    • To a round-bottom flask, add the substituted 2,6-difluorobenzonitrile (1.0 mmol) and an aqueous solution of NaOH (e.g., 10 mL of 2M NaOH).

    • Heat the mixture to reflux (100-110 °C).

    • Maintain reflux for 12-24 hours, monitoring for the disappearance of starting material and amide intermediate by LC-MS.

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution with concentrated HCl until the pH is ~1-2.

    • The carboxylic acid product will often precipitate. If not, extract with ethyl acetate.

    • Collect the solid by filtration or, if extracted, dry the organic layer and concentrate to obtain the crude product.

    • Purify by recrystallization.

  • Causality and Insights: The harsh conditions are required to hydrolyze the intermediate amide, which is less reactive than the nitrile. The final acidification step is necessary to protonate the carboxylate salt to yield the neutral carboxylic acid.[16][17]

Summary and Outlook

The protocols outlined provide a robust framework for the systematic derivatization of this compound. By combining derivatization at the C4-position with subsequent modification of the nitrile group, researchers can rapidly generate a large and diverse library of compounds. These molecules, featuring a wide range of substituents and functional groups, are ideal candidates for high-throughput biological screening to identify novel hits for drug discovery programs in areas such as oncology, infectious diseases, and agrochemicals.[2][18][19] The strategic functionalization of this privileged scaffold maximizes the potential for discovering new bioactive agents.

References

Application Notes and Protocols: A Step-by-Step Guide to the Sandmeyer Reaction for Benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Significance of the Sandmeyer Reaction

Discovered in 1884 by Swiss chemist Traugott Sandmeyer, the Sandmeyer reaction remains a cornerstone of synthetic organic chemistry for converting primary aromatic amines into a wide array of functional groups.[1] This powerful transformation proceeds via an aryl diazonium salt intermediate, offering synthetic routes to compounds that are often difficult to prepare by direct substitution methods.[2][3] Among its many applications, the synthesis of benzonitriles is particularly noteworthy due to their importance as precursors in the pharmaceutical and materials science industries.[4] This guide provides a detailed, step-by-step protocol for the synthesis of benzonitrile from aniline, grounded in the mechanistic principles of the Sandmeyer reaction and supplemented with practical insights for researchers, scientists, and drug development professionals.

Reaction Mechanism: A Radical-Nucleophilic Aromatic Substitution

The Sandmeyer reaction is a classic example of a radical-nucleophilic aromatic substitution (SRNAr).[5][4] The overall process can be conceptually divided into two critical stages: the formation of the benzenediazonium salt and the subsequent copper(I)-catalyzed cyanation.

Part 1: Diazotization of Aniline

The initial step involves the conversion of a primary aromatic amine, such as aniline, into a diazonium salt.[2] This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[2][6] The reaction must be conducted at low temperatures (0–5°C) to prevent the unstable diazonium salt from decomposing.[7][8] The electrophilic nitrosonium ion (NO⁺), formed from nitrous acid in the acidic medium, is attacked by the nucleophilic amine to form an N-nitrosamine, which then tautomerizes and eliminates water to yield the diazonium ion.[6]

Part 2: Copper(I)-Catalyzed Cyanation

The second stage is the core Sandmeyer reaction, where the diazonium group is replaced by a cyano group. This transformation is catalyzed by a copper(I) salt, typically copper(I) cyanide (CuCN).[4][6] The mechanism is believed to involve a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[9][10] This transfer results in the formation of an aryl radical and the release of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward.[4][9] The aryl radical then reacts with the copper(II) species to form the final benzonitrile product and regenerate the copper(I) catalyst.[9]

References

The Strategic Synthesis of Substituted Benzamides from 4-Chloro-2,6-difluorobenzonitrile: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the benzamide moiety remains a privileged scaffold, integral to the structure of numerous therapeutic agents.[1][2] The strategic incorporation of fluorine atoms into these structures often enhances metabolic stability, binding affinity, and pharmacokinetic profiles.[3][4] This guide provides a detailed technical overview and actionable protocols for the synthesis of novel substituted benzamides, utilizing 4-Chloro-2,6-difluorobenzonitrile as a versatile starting material. This fluorinated building block offers a reactive handle for diversification through nucleophilic aromatic substitution, followed by conversion of the nitrile to the desired benzamide.

This document is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering the user to adapt and troubleshoot these synthetic pathways for their specific research targets.

Core Synthetic Strategy: A Two-Step Approach

The preparation of 4-substituted-2,6-difluorobenzamides from this compound is efficiently achieved through a two-step synthetic sequence. This strategy leverages the inherent reactivity of the starting material, which is activated towards nucleophilic attack by the synergistic electron-withdrawing effects of the nitrile group and the two ortho-fluorine atoms.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position serves as a leaving group, readily displaced by a variety of nucleophiles, most commonly primary or secondary amines. This step introduces the desired substituent onto the benzonitrile core.

  • Selective Nitrile Hydration: The nitrile group of the resulting 4-substituted-2,6-difluorobenzonitrile is then carefully hydrolyzed to the primary amide. This transformation must be conducted under controlled conditions to prevent over-hydrolysis to the corresponding carboxylic acid.[5]

The overall workflow is a robust method for generating a library of novel benzamide derivatives for biological screening.

Part 1: Nucleophilic Aromatic Substitution (SNAr) of this compound

The SNAr reaction is a cornerstone of aromatic chemistry, proceeding via an addition-elimination mechanism.[6] The presence of strong electron-withdrawing groups (EWGs) ortho and para to the leaving group is crucial for stabilizing the negatively charged intermediate, known as the Meisenheimer complex.[6] In this compound, the nitrile group and the fluorine atoms provide this necessary activation, making the C4 position highly susceptible to nucleophilic attack.

SNAr_Mechanism

Causality Behind Experimental Choices:
  • Solvent: Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are preferred. These solvents can solvate the cation of the base but do not strongly solvate the amine nucleophile, thus preserving its nucleophilicity. They also effectively solvate the Meisenheimer complex.

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N) is required to deprotonate the amine nucleophile (if it's a primary or secondary amine) or to scavenge the HCl generated during the reaction. The choice of base can influence reaction rates, with stronger bases like Cs₂CO₃ often accelerating the reaction.

  • Temperature: While the ring is activated, heating is often necessary to achieve a reasonable reaction rate. Temperatures typically range from room temperature to 120 °C.[7] The optimal temperature will depend on the nucleophilicity of the amine and steric hindrance.

Experimental Protocol 1: General Procedure for SNAr with Amines

This protocol provides a general method for the reaction of this compound with primary and secondary amines.

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 - 1.5 equivalents)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (e.g., K₂CO₃, 2.0 eq).

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2,6-difluorobenzonitrile derivative.

EntryAmine TypeTypical BaseSolventTemp (°C)Typical Time (h)
1Primary AliphaticK₂CO₃DMF80-1004-12
2Secondary AliphaticK₂CO₃DMSO100-1206-18
3Aniline (less nucleophilic)Cs₂CO₃DMF12012-24

Part 2: Selective Hydration of the Nitrile Group

The conversion of the nitrile to a primary amide is a critical step that requires careful control to avoid the formation of the carboxylic acid byproduct.[8] While harsh acidic or basic conditions will lead to the carboxylic acid, several milder methods have been developed for selective hydration.[9][10]

Nitrile_Hydrolysis

Causality Behind Experimental Choices:
  • Acid-Catalyzed Hydration: Concentrated acids like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) can be used. The reaction often proceeds at moderate temperatures. The key is to carefully monitor the reaction to stop it at the amide stage.

  • Base-Mediated Hydration: A mixture of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcohol/water mixture, often with hydrogen peroxide, can effect the transformation. The concentration of the base and the temperature are critical parameters to control.

  • Non-Catalytic Hydrolysis: For some substrates, heating in high-temperature liquid water (near-critical water) can achieve hydrolysis without the need for acid or base catalysts, offering a "greener" alternative.[8][9] This method often requires high temperatures and pressures in a sealed vessel.

Experimental Protocol 2: Base-Mediated Nitrile Hydration

This protocol describes a common and effective method for the selective hydration of a nitrile to a primary amide.

Materials:

  • 4-Amino-2,6-difluorobenzonitrile derivative

  • Ethanol or t-Butanol

  • Sodium Hydroxide (NaOH) solution (e.g., 6M)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 4-amino-2,6-difluorobenzonitrile derivative (1.0 eq) in a suitable alcohol (e.g., ethanol or t-butanol) in a round-bottom flask.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add the aqueous NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The addition of H₂O₂ to the basic solution can be exothermic.

  • Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS. Gentle heating (e.g., to 40-50 °C) may be required for less reactive substrates.

  • Once the starting material is consumed, carefully quench the reaction by adding it to a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final 4-substituted-2,6-difluorobenzamide.

MethodReagentsSolventTemp (°C)Key Considerations
Acid-CatalyzedH₂SO₄ or TFAWater, Acetic Acid25-90Prone to over-hydrolysis; requires careful monitoring.
Base-MediatedNaOH/H₂O₂Ethanol / Water0-50Generally good selectivity for the amide.
Non-CatalyticWaterNone200-350Green method, but requires specialized high-pressure equipment.[9]

Applications in Drug Discovery

The 2,6-difluorobenzamide motif is a key structural feature in a number of biologically active compounds. Notably, it is found in inhibitors of the bacterial cell division protein FtsZ, which is a promising target for novel antibacterial agents.[3][5][11] The ability to readily synthesize a diverse library of 4-substituted-2,6-difluorobenzamides using the protocols outlined here provides a powerful platform for structure-activity relationship (SAR) studies aimed at discovering new therapeutics. The fluorine atoms can enhance binding interactions within the target protein, and the substituent at the C4 position can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel substituted benzamides. The two-step sequence of nucleophilic aromatic substitution followed by selective nitrile hydration offers a reliable and adaptable route to a wide range of compounds relevant to pharmaceutical research. By understanding the chemical principles behind each step and carefully controlling the reaction conditions, researchers can efficiently generate libraries of these important molecules for the discovery and development of new drugs.

References

Application Note: A Validated Protocol for the Synthesis of 4-Chloro-2,6-difluorobenzoic Acid via Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract & Introduction

4-Chloro-2,6-difluorobenzoic acid is a valuable fluorinated building block in synthetic organic chemistry, particularly serving as a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Its structural motifs are often incorporated to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of bioactive molecules. This application note provides a comprehensive, validated experimental procedure for the hydrolysis of 4-Chloro-2,6-difluorobenzonitrile to yield 4-Chloro-2,6-difluorobenzoic acid.

The protocol herein is designed for robustness and clarity, targeting researchers in both academic and industrial settings. We will delve into the mechanistic underpinnings of nitrile hydrolysis, provide a detailed step-by-step protocol from setup to purification, outline critical safety procedures, and describe analytical methods for the characterization of the final product.

Scientific Principles: The Mechanism of Acid-Catalyzed Nitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid is a classic transformation in organic synthesis. The reaction typically proceeds in two major stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the corresponding carboxylic acid.[2][3] Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This crucial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[4][5]

The subsequent steps involve a series of proton transfers (tautomerization) to form the protonated amide.[5] This amide is then itself hydrolyzed under the acidic conditions. The protonation of the amide's carbonyl oxygen activates the carbonyl carbon for a second nucleophilic attack by water. This leads to a tetrahedral intermediate which, after proton transfers, eliminates ammonia. The released ammonia is immediately protonated in the acidic medium to form an ammonium salt, driving the equilibrium towards the final carboxylic acid product.[4]

Nitrile_Hydrolysis_Mechanism Figure 1: Mechanism of Acid-Catalyzed Nitrile Hydrolysis cluster_reactants Reactants RCN This compound ProtonatedNitrile Protonated Nitrile (Activated Electrophile) RCN->ProtonatedNitrile 1. Protonation H3O H₃O⁺ Tetrahedral1 Tetrahedral Intermediate ProtonatedNitrile->Tetrahedral1 2. Nucleophilic Attack Water H₂O Water->Tetrahedral1 ProtonatedAmide Protonated Amide Tetrahedral1->ProtonatedAmide 3. Deprotonation & Proton Transfer (Tautomerization) ActivatedAmide O-Protonated Amide ProtonatedAmide->ActivatedAmide 4. Protonation of Carbonyl Tetrahedral2 Second Tetrahedral Intermediate ActivatedAmide->Tetrahedral2 5. Nucleophilic Attack CarboxylicAcid 4-Chloro-2,6-difluorobenzoic Acid Tetrahedral2->CarboxylicAcid 6. Elimination of NH₃ (forms NH₄⁺) Ammonia NH₄⁺ Tetrahedral2->Ammonia Water2 H₂O Water2->Tetrahedral2

Caption: Figure 1: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.

Materials, Reagents, and Safety Precautions

Executing this protocol safely and effectively requires careful handling of all materials. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[6] All operations should be conducted within a certified chemical fume hood.[7]

Table 1: Reagents and Materials

Reagent/Material CAS No. Molecular Formula MW ( g/mol ) Key Hazards & Handling Precautions
This compound 1897-52-5 (Isomer) C₇H₂ClF₂N 173.55 Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[7] Avoid breathing dust. Wash skin thoroughly after handling.[8]
Sulfuric Acid (98%) 7664-93-9 H₂SO₄ 98.08 Causes severe skin burns and eye damage. Handle with extreme care in a fume hood. Add acid to water, never the reverse.
Deionized Water 7732-18-5 H₂O 18.02 Non-hazardous.
Ethyl Acetate 141-78-6 C₄H₈O₂ 88.11 Highly flammable liquid and vapor. Causes serious eye irritation. Use in a well-ventilated area away from ignition sources.
Brine (Saturated NaCl) 7647-14-5 NaCl 58.44 Non-hazardous.
Sodium Sulfate (Anhydrous) 7757-82-6 Na₂SO₄ 142.04 Non-hazardous. Used as a drying agent.

| 4-Chloro-2,6-difluorobenzoic Acid (Product) | 196194-58-8 | C₇H₃ClF₂O₂ | 192.55 | Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9] |

Note: The CAS number for the starting material is for the related isomer 2,6-difluorobenzonitrile, as a specific entry for the 4-chloro derivative was not found in the immediate safety search; however, similar toxicological properties should be assumed.

Detailed Experimental Protocol

This protocol outlines the acid-catalyzed hydrolysis of this compound. The reaction is performed under reflux, followed by a standard aqueous work-up and purification by recrystallization.

Reaction Setup & Execution
  • Apparatus Assembly: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is dry and joints are properly sealed. Position the apparatus in a heating mantle on a magnetic stir plate within a fume hood.

  • Reagent Charging: To the flask, add this compound (e.g., 5.0 g, 1.0 eq).

  • Acid Addition: In a separate beaker, carefully prepare the hydrolysis solution by slowly adding concentrated sulfuric acid (e.g., 25 mL) to deionized water (e.g., 25 mL) while cooling in an ice bath. Caution: This is a highly exothermic process.

  • Reaction Initiation: Slowly add the prepared aqueous sulfuric acid solution to the stirring nitrile in the reaction flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. A patent for the hydrolysis of a similar compound, 2,6-difluorobenzonitrile, suggests heating with 90% sulfuric acid at 70-80°C[10].

Work-up and Product Isolation
  • Cooling & Quenching: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Precipitation: Carefully and slowly pour the cooled reaction mixture into a beaker containing crushed ice (approx. 200 g). This will quench the reaction and precipitate the crude carboxylic acid product.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with several portions of cold deionized water until the filtrate is neutral (check with pH paper). This removes residual acid and inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Purification
  • Recrystallization: If necessary, purify the crude product by recrystallization. A suitable solvent system is an ethanol/water mixture.

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Experimental_Workflow Figure 2: Experimental Workflow for Hydrolysis cluster_reaction A. Reaction Phase cluster_workup B. Work-up & Isolation cluster_purification C. Purification & Analysis Setup Assemble Reflux Apparatus in Fume Hood Charge Charge Nitrile Reactant Setup->Charge Acid Prepare & Add Aqueous H₂SO₄ Charge->Acid Reflux Heat to Reflux (12-24h) Monitor by TLC/HPLC Acid->Reflux Cool Cool to Room Temperature Reflux->Cool Reaction Complete Quench Quench by Pouring into Ice Cool->Quench Filter Vacuum Filter Precipitate Quench->Filter Wash Wash Solid with Cold H₂O Filter->Wash Dry Dry Crude Product Wash->Dry Recrystallize Recrystallize from Ethanol/Water Dry->Recrystallize If Purity is Low Isolate Filter & Dry Purified Crystals Recrystallize->Isolate Analyze Characterize Final Product (MP, Titration, Spectroscopy) Isolate->Analyze Final Pure 4-Chloro-2,6-difluorobenzoic Acid Analyze->Final

Caption: Figure 2: Experimental Workflow for Hydrolysis.

Product Characterization

The identity and purity of the synthesized 4-Chloro-2,6-difluorobenzoic acid must be confirmed through analytical techniques.

Table 2: Expected Analytical Data for 4-Chloro-2,6-difluorobenzoic Acid

Analysis Expected Result Source
Appearance White crystals or powder [11]
Melting Point 182.0 - 191.0 °C [11]
Purity (Titration) ≥96.0% (Aqueous acid-base titration) [11]
Molecular Formula C₇H₃ClF₂O₂ [9]
Molecular Weight 192.55 g/mol [9]
¹H NMR Spectrum consistent with structure (aromatic protons and carboxylic acid proton). -
¹⁹F NMR Spectrum consistent with structure (two equivalent fluorine atoms). -
¹³C NMR Spectrum consistent with structure (7 distinct carbon signals). -

| FT-IR (KBr) | Characteristic peaks for C=O (carboxylic acid, ~1700 cm⁻¹), O-H (broad, ~2500-3300 cm⁻¹), C-F (~1100-1300 cm⁻¹), C-Cl (~700-800 cm⁻¹). | - |

Purity Assessment:

  • Acid-Base Titration: A highly accurate method to determine purity is to titrate a known mass of the product against a standardized solution of sodium hydroxide.[11]

  • RP-HPLC: Reverse-phase High-Performance Liquid Chromatography can be used to assess purity and check for any remaining starting material or by-products. A suitable method would involve a C18 column with a mobile phase consisting of an acetonitrile/water mixture buffered with an acid like acetic or phosphoric acid.[12]

Conclusion

This application note details a reliable and straightforward procedure for the hydrolysis of this compound to 4-Chloro-2,6-difluorobenzoic acid using strong acid catalysis. The protocol emphasizes safety and provides clear, actionable steps for reaction execution, product isolation, purification, and characterization. By following this guide, researchers can confidently synthesize this important chemical intermediate for application in pharmaceutical and materials science research.

References

Application Note: 4-Chloro-2,6-difluorobenzonitrile as a Versatile Building Block for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of 4-chloro-2,6-difluorobenzonitrile, a highly activated and versatile building block for synthesizing a diverse range of heterocyclic compounds. We delve into the fundamental principles governing its reactivity, focusing on the mechanism of nucleophilic aromatic substitution (SNAr). Detailed, field-tested protocols for the synthesis of substituted benzonitriles and quinazolines are provided, complete with mechanistic explanations and workflow diagrams. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and materials science who require robust methods for constructing complex molecular architectures.

Introduction: The Strategic Advantage of Fluorinated Synthons

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] The unique properties of fluorine—high electronegativity, small atomic size, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] As such, fluorinated building blocks, or synthons, are indispensable tools for fine-tuning the physicochemical properties of active pharmaceutical ingredients (APIs) and advanced materials.[2][3][4]

This compound (Compound 1 ) is an exemplary synthon that offers a unique combination of reactive sites. Its architecture is primed for selective chemical modification, making it a valuable starting material for creating libraries of complex heterocyclic compounds.[1]

Key Structural Features and Reactivity Profile:

  • Activated Aromatic Core: The benzonitrile ring is rendered significantly electron-deficient by the powerful inductive and mesomeric electron-withdrawing effects of the nitrile group (-CN) at C1 and the two fluorine atoms at C2 and C6. This activation is critical for facilitating nucleophilic attack, a reaction typically unfavorable for electron-rich aromatic systems.[5][6]

  • Hierarchical Leaving Groups: The molecule possesses two types of halogen substituents: fluorine and chlorine. In the context of nucleophilic aromatic substitution (SNAr), the rate-determining step is typically the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), not the cleavage of the carbon-halogen bond.[6][7] The extreme electronegativity of the ortho-fluorine atoms serves primarily to activate the ring and stabilize this intermediate.[6][7][8] The chlorine atom at the C4 position, being para to the strongly electron-withdrawing nitrile group, is the most activated site for displacement. This predictable regioselectivity is a major synthetic advantage.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary pathway for functionalizing this compound is the SNAr reaction.[9][10] This is a two-step addition-elimination mechanism.

  • Addition Step (Rate-Determining): A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the leaving group (the C4-Cl bond), breaking the ring's aromaticity to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6][7] The negative charge of this intermediate is effectively delocalized onto the electron-withdrawing nitrile group, which significantly lowers the activation energy of this step.[11]

  • Elimination Step (Fast): The leaving group (Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The overall reactivity trend for leaving groups in SNAr is often F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions.[9] This is because the high electronegativity of fluorine is most effective at stabilizing the negatively charged Meisenheimer complex in the rate-determining step.[5][7][11] However, in Compound 1 , the C4 position is so strongly activated by the para nitrile group that the C-Cl bond becomes the preferential site of attack over the C-F bonds.

Caption: SNAr mechanism on this compound.

Application I: Synthesis of 4-Substituted-2,6-difluorobenzonitriles

The most direct application of Compound 1 is the displacement of the C4-chloro group with a variety of nucleophiles, including amines, alcohols, and thiols. This reaction provides a straightforward entry into a wide array of functionalized aromatic compounds, which can serve as intermediates for more complex heterocyclic systems.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes the synthesis of 4-(benzylamino)-2,6-difluorobenzonitrile (2 ) as a representative example.

Reaction Scheme: Reaction Scheme for Amine Substitution

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound (1 )173.551.0174 mg
Benzylamine107.151.2131 µL
Potassium Carbonate (K₂CO₃)138.212.0276 mg
N,N-Dimethylformamide (DMF)--5 mL
Ethyl Acetate (EtOAc)--For work-up
Brine--For work-up
Anhydrous Magnesium Sulfate (MgSO₄)--For drying

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 ) (174 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Nucleophile Addition: Add benzylamine (131 µL, 1.2 mmol) to the suspension using a microliter syringe.

  • Reaction Conditions: Heat the reaction mixture to 80 °C in an oil bath and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 25 mL) followed by brine (1 x 25 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product 2 .

Causality and Insights:

  • Base: Potassium carbonate is a mild base used to neutralize the HCl formed in situ and to deprotonate protic nucleophiles if necessary, driving the reaction to completion.

  • Solvent: A polar aprotic solvent like DMF or DMSO is crucial as it effectively solvates the cation (K⁺) while leaving the nucleophile relatively "bare" and more reactive.[12] It also has a sufficiently high boiling point for the reaction temperature.

  • Temperature: Heating is required to overcome the activation energy of the rate-determining nucleophilic attack. 80 °C is a typical starting point, which can be adjusted based on the nucleophilicity of the reacting partner.

Application II: Multi-Step Synthesis of Quinazoline Derivatives

A more advanced application of Compound 1 is in the construction of fused heterocyclic systems, such as quinazolines. Quinazolines are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[13][14] The synthesis involves an initial SNAr reaction followed by an intramolecular cyclization.

Protocol 2: Synthesis of 4-(2-Aminophenylamino)-2,6-difluorobenzonitrile Intermediate

This protocol details the first crucial step: the coupling of Compound 1 with benzene-1,2-diamine.

Quinazoline_Workflow Figure 2: Workflow for Quinazoline Synthesis A This compound Compound 1 C S-N-Ar Reaction Formation of diaryl amine intermediate A->C B Benzene-1,2-diamine Nucleophile B->C D Intramolecular Cyclization (e.g., with formic acid) C->D E 2,4-Difluoro-Substituted Quinazoline Final Heterocycle D->E

Caption: Synthetic workflow from the starting material to the quinazoline core.

Reaction Scheme (Step 1): Reaction Scheme for Diaryl Amine Formation

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound (1 )173.551.0174 mg
Benzene-1,2-diamine108.141.1119 mg
Cesium Carbonate (Cs₂CO₃)325.821.5489 mg
Dimethyl Sulfoxide (DMSO)--5 mL
Diethyl Ether (Et₂O)--For work-up

Step-by-Step Methodology:

  • Reaction Setup: In a 25 mL Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), combine Compound 1 (174 mg, 1.0 mmol), benzene-1,2-diamine (119 mg, 1.1 mmol), and cesium carbonate (489 mg, 1.5 mmol).

  • Solvent Addition: Add 5 mL of anhydrous dimethyl sulfoxide (DMSO) via syringe.

  • Reaction Conditions: Seal the tube and heat the mixture to 120 °C for 12-18 hours. The reaction progress should be monitored by LC-MS.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into 50 mL of ice-cold water. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water, followed by a small amount of cold diethyl ether to remove non-polar impurities.

  • Drying: Dry the isolated solid under high vacuum to yield the diaryl amine intermediate 3 . This intermediate is often pure enough for the next step without further purification.

Causality and Insights:

  • Nucleophile: Benzene-1,2-diamine acts as the nucleophile. The reaction is generally selective for monosubstitution under these conditions.

  • Base & Solvent: A stronger base like cesium carbonate and a highly polar solvent like DMSO are used to facilitate the reaction with the less nucleophilic aromatic amine.[10]

  • Next Step: The resulting intermediate 3 possesses a nitrile group and a proximate primary amine, which are perfectly positioned for a subsequent acid- or base-catalyzed intramolecular cyclization to form the final quinazoline ring system.[15][16] This cyclization can often be achieved by heating the intermediate in a reagent like formic acid or triethyl orthoformate.

Summary and Outlook

This compound is a powerful and reliable building block for modern synthetic chemistry. Its utility stems from a highly activated aromatic system that undergoes predictable, regioselective nucleophilic aromatic substitution at the C4 position. This allows for the direct introduction of a wide range of functional groups and provides a robust entry point for the synthesis of complex heterocyclic scaffolds, such as quinazolines, which are of high interest in drug development. The protocols outlined in this guide are designed to be reproducible and serve as a solid foundation for further exploration and methodology development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloro-2,6-difluorobenzonitrile (CAS 886500-41-0). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing its synthesis. We will explore the most reliable synthetic pathways, troubleshoot common experimental hurdles, and answer frequently asked questions to enhance your yield and purity.

The primary and most strategically sound method for preparing this compound is the Sandmeyer reaction . This classic yet powerful transformation allows for the conversion of an aromatic amine into the desired nitrile via a diazonium salt intermediate. This approach offers excellent regiochemical control, which is paramount for a polysubstituted aromatic system like the target molecule.

Part 1: Primary Synthetic Route - The Sandmeyer Reaction

The Sandmeyer reaction is a two-step process. First, the starting material, 4-Chloro-2,6-difluoroaniline, is converted into a diazonium salt using nitrous acid at low temperatures. Second, this unstable intermediate is treated with a copper(I) cyanide salt, which facilitates the replacement of the diazonium group with a nitrile group, yielding the final product.[1][2]

Reaction Scheme:

Sandmeyer Reaction Start 4-Chloro-2,6-difluoroaniline Reagents1 NaNO₂, HCl (aq) 0-5 °C Intermediate 4-Chloro-2,6-difluorobenzenediazonium chloride (in situ) Reagents1->Intermediate Diazotization Reagents2 CuCN Heat Product This compound Reagents2->Product Cyanation N2 + N₂ (gas)

Caption: General workflow for the Sandmeyer synthesis of this compound.

Part 2: Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis. As with any chemical reaction, small-scale trials are recommended to optimize conditions for your specific laboratory setup and reagent batches.

Step 1: Diazotization of 4-Chloro-2,6-difluoroaniline
  • Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-Chloro-2,6-difluoroaniline (1.0 eq).

  • Acidic Solution: Add a 3M solution of hydrochloric acid (approx. 3.0-4.0 eq). Stir the mixture to form a fine slurry of the amine hydrochloride salt.

  • Cooling: Cool the flask to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature throughout the diazotization to prevent the premature decomposition of the diazonium salt.[3]

  • Nitrite Addition: Dissolve sodium nitrite (NaNO₂, 1.05-1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred amine slurry via the dropping funnel. Ensure the temperature of the reaction mixture does not exceed 5 °C.

  • Reaction Monitoring: The addition should take approximately 20-30 minutes. After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. A slight excess of nitrous acid can be confirmed using potassium iodide-starch paper (a positive test turns the paper blue/black). The resulting pale yellow solution contains the in situ generated 4-Chloro-2,6-difluorobenzenediazonium chloride and should be used immediately in the next step.

Step 2: Cyanation (Sandmeyer Reaction)
  • Catalyst Preparation: In a separate, larger reaction flask, prepare a solution or slurry of copper(I) cyanide (CuCN, 1.2-1.5 eq) in water or a buffered solution. Safety Note: Copper cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood.

  • Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred CuCN mixture. This addition is often exothermic, and the rate should be controlled to maintain the reaction temperature, typically between 20-60 °C (this may require optimization). Vigorous evolution of nitrogen gas (N₂) will be observed.[4]

  • Reaction Completion: After the addition is complete, gently heat the mixture (e.g., to 50-70 °C) for 1-2 hours to ensure the complete decomposition of the diazonium salt and completion of the reaction. The cessation of gas evolution is a good indicator.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • The crude product often separates as an oil or solid. Extract the mixture with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate, or toluene).

    • Combine the organic layers and wash sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Part 3: Troubleshooting Guide & Optimization

Even with a well-defined protocol, challenges can arise. This section addresses common issues in a question-and-answer format to help you diagnose and solve them.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Diazotization Was Diazotization Complete? Start->Check_Diazotization Check_Temp Was Temp < 5°C? Check_Diazotization->Check_Temp No Sol_KI_Test Solution: Use KI-Starch Test. Add more NaNO₂ if needed. Check_Diazotization->Sol_KI_Test Yes Check_Side_Products Dark/Tarry Byproducts? Check_Temp->Check_Side_Products No Sol_Temp_Control Solution: Improve cooling. Slow down NaNO₂ addition. Check_Temp->Sol_Temp_Control Yes Check_Phenol Phenolic Impurity (by IR/NMR)? Check_Side_Products->Check_Phenol No Sol_Azo Cause: Azo-coupling. Solution: Ensure sufficient acid. Add diazonium to CuCN slowly. Check_Side_Products->Sol_Azo Yes Sol_Phenol Cause: Diazonium decomposition. Solution: Use diazonium salt immediately. Ensure CuCN is active. Check_Phenol->Sol_Phenol Yes Success Improved Yield & Purity Check_Phenol->Success No

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Q1: My final yield is disappointingly low. What are the most likely causes?

A1: Low yield in a Sandmeyer reaction is a common issue with several potential root causes:

  • Incomplete Diazotization: The conversion of the starting aniline to its diazonium salt may be incomplete. Solution: Before proceeding to the cyanation step, test for the presence of unreacted aniline using TLC. Also, confirm a slight excess of nitrous acid is present using KI-starch paper. If necessary, a small additional amount of NaNO₂ solution can be added.

  • Premature Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable, especially at elevated temperatures. If the temperature during diazotization rises above 5-10 °C, the salt can decompose back to the aniline or react with water to form a phenolic byproduct (4-chloro-2,6-difluorophenol). Solution: Ensure your cooling bath is efficient and that the sodium nitrite solution is added slowly and sub-surface to dissipate heat effectively. Use the diazonium salt solution immediately after its preparation.[4]

  • Inefficient Cyanation Step: The activity of the copper(I) cyanide is crucial. Old or poorly stored CuCN may be partially oxidized, reducing its catalytic efficacy. Solution: Use fresh, high-purity CuCN. Some protocols suggest preparing the CuCN solution with a small amount of an alkali cyanide (e.g., KCN or NaCN) to form the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which can be a more effective cyanating agent.

Q2: The reaction mixture turned dark brown/black and produced a tarry substance. What went wrong?

A2: The formation of dark, polymeric materials is typically due to side reactions of the highly reactive diazonium salt.

  • Azo Coupling: The primary cause is often an azo coupling reaction, where the diazonium salt (an electrophile) reacts with an unreacted molecule of the starting aniline (a nucleophile). This is more likely to occur if the reaction medium is not sufficiently acidic. Solution: Ensure you are using an adequate excess of strong acid (at least 3 equivalents). The high acidity protonates the remaining free aniline, deactivating it as a nucleophile and preventing it from participating in coupling reactions.

  • Radical Reactions: The Sandmeyer reaction proceeds via a radical mechanism.[1] Uncontrolled radical side reactions can lead to polymerization. Solution: Maintain good temperature control and ensure efficient stirring to prevent localized "hot spots" where side reactions can initiate.

Q3: My final product is contaminated with a significant amount of 4-chloro-2,6-difluorophenol. How can I avoid this?

A3: The formation of the corresponding phenol is a classic side reaction in diazotization chemistry. It occurs when the diazonium cation reacts with water as a nucleophile instead of the cyanide ion.

  • Cause: This is primarily caused by the decomposition of the diazonium salt before it has a chance to react with the copper cyanide. This can happen if the diazonium solution is allowed to warm up or stand for too long.

  • Solution: As mentioned, strict temperature control (0-5 °C) is essential. The diazonium salt should be generated and immediately added to the cyanide solution. Some literature suggests using a more concentrated reaction medium to favor the intended bimolecular reaction with cyanide over the unimolecular decomposition or reaction with the water solvent.

Part 4: Frequently Asked Questions (FAQs)

Q1: How critical is the purity of the starting 4-Chloro-2,6-difluoroaniline? A1: It is extremely critical. Impurities in the starting amine can interfere with the diazotization process and lead to a complex mixture of byproducts that are difficult to separate from the desired nitrile. It is highly recommended to use aniline of >98% purity or to purify it by recrystallization or chromatography before use.

Q2: Can I use a different cyanide source instead of CuCN? A2: While CuCN is the classic Sandmeyer reagent, other cyanide sources have been developed. For instance, palladium-catalyzed cyanation reactions using sources like Zn(CN)₂ or K₄[Fe(CN)₆] are known but may require significant optimization for this specific substrate.[5] For the Sandmeyer reaction itself, CuCN is the most reliable and well-documented choice.

Q3: What is the best way to monitor the reaction's progress? A3:

  • Diazotization: The disappearance of the starting aniline can be monitored by Thin Layer Chromatography (TLC).

  • Cyanation: The reaction progress is most visibly indicated by the evolution of nitrogen gas. Once gas evolution ceases, the reaction is likely near completion. You can also take aliquots from the reaction, perform a mini-workup, and analyze them by Gas Chromatography (GC) or LC-MS to track the formation of the product and the disappearance of any intermediates.

Q4: What are the key characterization signals for this compound? A4: You should rely on a combination of spectroscopic methods:

  • ¹⁹F NMR: Expect two distinct fluorine signals.

  • ¹³C NMR: The nitrile carbon (C≡N) will have a characteristic chemical shift around 115-120 ppm.

  • ¹H NMR: The aromatic region will show signals corresponding to the two protons on the ring.

  • IR Spectroscopy: A sharp, strong absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretch.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₇H₂ClF₂N.

Table 1: Summary of Typical Reaction Parameters
ParameterRecommended ConditionRationale / Key Insight
Temperature (Diazotization) 0–5 °CMinimizes premature decomposition of the unstable diazonium salt.[3]
Acid (HCl or H₂SO₄) 3.0–4.0 equivalentsEnsures full formation of the amine salt and maintains low pH to prevent azo-coupling.
NaNO₂ Stoichiometry 1.05–1.1 equivalentsA slight excess ensures complete conversion of the primary amine.
Cyanide Source Copper(I) Cyanide (CuCN)The classic and most reliable reagent for the Sandmeyer cyanation.[1]
Temperature (Cyanation) 20–70 °C (optimized)Balances the rate of reaction against the stability of the diazonium salt.
Purification Method Recrystallization/ChromatographyNecessary to remove phenolic byproducts and colored impurities.
Part 5: Alternative Synthetic Strategies

While the Sandmeyer reaction is the recommended route, it is valuable to be aware of other potential strategies, as they may be advantageous depending on the availability of starting materials.

  • Halogen Exchange (Fluorination): This route would involve synthesizing a precursor like 2,4,6-trichlorobenzonitrile and then performing a nucleophilic aromatic substitution (SₙAr) reaction to replace the two chlorine atoms flanking the nitrile group with fluorine. This is a common industrial method for producing fluorinated aromatics.[6][7]

    • Challenge: This reaction requires high temperatures (often >150 °C) and aprotic polar solvents (e.g., sulfolane, DMF).[8] Achieving selective replacement of only the 2- and 6-position chlorines without affecting the 4-position chlorine can be challenging and would require significant optimization.

  • Direct Chlorination of 2,6-Difluorobenzonitrile: Electrophilic aromatic substitution on 2,6-difluorobenzonitrile could potentially introduce a chlorine atom.

    • Challenge: The nitrile group and the fluorine atoms are deactivating, making the ring less susceptible to electrophilic attack. Furthermore, controlling the regioselectivity would be the primary hurdle. The directing effects of the substituents would likely lead to a mixture of isomers (e.g., 3-chloro and 4-chloro products), which would be difficult to separate.

References

Side reactions in the synthesis of 4-Chloro-2,6-difluorobenzonitrile and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloro-2,6-difluorobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this valuable intermediate. Our goal is to provide practical, in-depth solutions to common side reactions and experimental challenges, moving beyond simple protocols to explain the underlying chemical principles.

The synthesis of highly substituted fluorinated aromatics like this compound is often a multi-step process where minor deviations in reaction conditions can lead to significant impurities. This guide, presented in a troubleshooting-focused Q&A format, addresses the most common issues encountered during the widely used halogen exchange (Halex) route, starting from 2,4,6-trichlorobenzonitrile.

Troubleshooting Guide & FAQs: The Halogen Exchange (Halex) Approach

The most common industrial route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction, specifically a double halogen exchange on 2,4,6-trichlorobenzonitrile using a fluoride source like potassium fluoride (KF). The electron-withdrawing nitrile group and the ortho/para chlorine atoms activate the ring for this substitution. However, controlling the selectivity and preventing side reactions is critical.

dot graph "Halex_Reaction_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="2,4,6-Trichlorobenzonitrile", fillcolor="#F1F3F4"]; Intermediate1 [label="2-Chloro-4,6-difluorobenzonitrile", fillcolor="#F1F3F4"]; Product [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct1 [label="Incomplete Exchange:\n4,6-Dichloro-2-fluorobenzonitrile", fillcolor="#FBBC05"]; SideProduct2 [label="Hydrolysis Impurity:\n4-Chloro-2,6-difluorobenzamide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideProduct3 [label="Hydrolysis Impurity:\n4-Hydroxy-2,6-difluorobenzonitrile", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate1 [label="+ KF, - KCl\n(Position 2 or 6)"]; Intermediate1 -> Product [label="+ KF, - KCl\n(Position 2 or 6)"]; Start -> SideProduct1 [label="+ KF (Slow/Incomplete)\n(Position 4)"]; Product -> SideProduct2 [label="+ H₂O (Workup/Trace)\n(Nitrile Hydrolysis)"]; Intermediate1 -> SideProduct3 [label="+ H₂O (Trace)\n(SNAr with H₂O)"]; } caption { label = "Main reaction and side reaction pathways in Halex synthesis."; fontsize = 10; fontname = "Arial"; }

Q1: My reaction is stalling. I'm isolating a mixture containing the starting material and mono-fluorinated intermediates like 4,6-dichloro-2-fluorobenzonitrile. What is causing this incomplete conversion?

A1: Root Cause Analysis & Solution

This is a classic issue of incomplete halogen exchange. The SNAr mechanism's efficiency is highly dependent on several factors that may be suboptimal in your experiment.

  • Causality:

    • Fluoride Ion Reactivity: Potassium fluoride (KF) is crystalline and often has low solubility in the aprotic polar solvents (e.g., Sulfolane, DMSO) used for this reaction.[1][2] The reaction occurs at the crystal surface, so the surface area and freedom from adsorbed water are paramount.

    • Passivation of KF Surface: The potassium chloride (KCl) generated during the reaction can precipitate onto the KF surface, effectively passivating it and preventing further reaction.

    • Insufficient Temperature: Halex reactions have a significant activation energy barrier. Temperatures that are too low will result in impractically slow reaction rates.[3][4]

    • Deactivation of the Aromatic Ring: As chlorine atoms are replaced by more electronegative fluorine atoms, the aromatic ring becomes progressively more electron-deficient. While this activates the ring for nucleophilic attack, it can also affect the relative reactivity of the remaining positions.

  • Troubleshooting & Prevention Protocol:

    • Activate the Fluoride Source:

      • Action: Use spray-dried KF or grind anhydrous KF into a fine powder before use.

      • Protocol: Dry the KF under vacuum at >150°C for at least 4 hours to remove any trace water, which can not only reduce reactivity but also act as a competing nucleophile.

    • Employ a Phase-Transfer Catalyst (PTC):

      • Action: Add a PTC to shuttle the fluoride anion from the solid phase into the organic solvent.

      • Protocol: Add 5-10 mol% of a quaternary ammonium or phosphonium salt (e.g., tetraphenylphosphonium bromide[5], tetra-n-butylammonium chloride) to the reaction mixture. The catalyst enhances the effective concentration of soluble, 'naked' fluoride ions, dramatically accelerating the reaction.[3]

    • Optimize Reaction Temperature & Solvent:

      • Action: Ensure the reaction temperature is sufficiently high. For dichlorobenzonitriles, this is often in the range of 170-230°C.[4][6]

      • Insight: High-boiling point, dipolar aprotic solvents like Sulfolane or N-Methyl-2-pyrrolidone (NMP) are essential to reach these temperatures and to help solubilize the fluoride salts.[2][6]

    • Mechanical Agitation:

      • Action: Ensure vigorous stirring. This helps to break up salt agglomerates and prevents the generated KCl from passivating the KF surface.

Q2: My final product is contaminated with 4-Chloro-2,6-difluorobenzamide. How did this form and how can I avoid it?

A2: Root Cause Analysis & Solution

The formation of the corresponding amide is a result of nitrile group hydrolysis.[7][8] This is one of the most common side reactions for this class of compounds.

  • Causality:

    • The nitrile group (-C≡N) can be hydrolyzed to a primary amide (-CONH₂) under either acidic or basic conditions, often during the reaction workup.[9] The reaction proceeds via nucleophilic attack of water on the nitrile carbon, which is often protonated (acid-catalyzed) or attacked by hydroxide (base-catalyzed).

    • Harsh conditions (high temperature, strong acid/base) during workup will further hydrolyze the amide to the carboxylic acid, but the amide is a very common intermediate impurity.[10] Trace amounts of water in the reaction solvent at high temperatures can also contribute to this side reaction.

  • Troubleshooting & Prevention Protocol:

    • Control Workup pH:

      • Action: Maintain a neutral or weakly acidic pH during aqueous extraction and washing steps.

      • Protocol: If the reaction mixture is basic, neutralize carefully with dilute acid (e.g., 1M HCl) at low temperature (<10°C) to a pH of ~6-7 before extraction. Avoid using strong, hot aqueous base or acid for quenching.

    • Use Anhydrous Conditions:

      • Action: Minimize water content during the main reaction.

      • Insight: While the primary cause is often the workup, ensuring your solvent is anhydrous and your KF is properly dried (as described in A1) will minimize any hydrolysis that might occur at high reaction temperatures.

    • Milder Hydrolysis Conditions for Amide Formation (If Amide is Desired):

      • For Context: To intentionally synthesize the amide from the nitrile, controlled conditions are used, such as an alkaline solution of hydrogen peroxide or a mixture of trifluoroacetic acid and sulfuric acid.[7][11] Avoiding these types of reagents and conditions is key to preventing its unintentional formation.

Q3: I'm seeing a byproduct with a mass corresponding to 4-Hydroxy-2,6-difluorobenzonitrile. What is the source of this impurity?

A3: Root Cause Analysis & Solution

This impurity arises from water acting as a nucleophile in a competing SNAr reaction, displacing a chlorine atom to form a phenol.

  • Causality:

    • At the high temperatures used for the Halex reaction, water (or hydroxide ions) can be a potent enough nucleophile to compete with the fluoride ion. It attacks the aromatic ring at one of the activated positions (ortho/para to the nitrile), leading to the displacement of a chloride ion and the formation of a hydroxyl group.

    • This is more likely to occur if there are significant amounts of water in the solvent or if the KF used is hydrated.

  • Troubleshooting & Prevention Protocol:

    • Rigorous Anhydrous Technique: This is the most critical preventative measure.

      • Action: Use freshly distilled, anhydrous solvents.

      • Protocol: As detailed in A1, ensure the potassium fluoride is scrupulously dried under vacuum at high temperature immediately before use. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

    • Purification:

      • Action: If the hydroxy impurity does form, it can often be removed by purification techniques that exploit its acidic nature.

      • Protocol: During workup, a wash with a mild aqueous base (e.g., 1M NaHCO₃) can selectively deprotonate the phenolic hydroxyl group, pulling the impurity into the aqueous layer as its phenoxide salt, while the desired neutral product remains in the organic phase.

Experimental Protocols & Data
Protocol 1: Synthesis of this compound via Halex Reaction

This protocol incorporates the preventative measures discussed above.

  • Reagent Preparation:

    • Dry 15.1 g (260 mmol, 2.6 equiv.) of spray-dried potassium fluoride under vacuum at 160°C for 6 hours.

    • In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add the freshly dried KF, 18.0 g (100 mmol, 1.0 equiv.) of 2,4,6-trichlorobenzonitrile, 3.7 g (10 mmol, 0.1 equiv.) of tetraphenylphosphonium bromide, and 100 mL of anhydrous sulfolane.

  • Reaction Execution:

    • Begin vigorous mechanical stirring and heat the slurry to 210-220°C under a slow stream of nitrogen.

    • Monitor the reaction progress by GC-MS every 2 hours. The expected progression is the disappearance of the starting material, followed by the appearance and then consumption of the mono- and di-fluorinated intermediates.

    • Maintain the temperature for 8-12 hours or until GC analysis shows >95% conversion to the desired product.

  • Workup and Purification:

    • Cool the reaction mixture to below 80°C.

    • Carefully pour the mixture into 500 mL of ice-cold water with stirring.

    • Extract the aqueous slurry with toluene (3 x 150 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) followed by a saturated NaCl solution (1 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a mixture of heptane and ethyl acetate to afford this compound as a crystalline solid.

Table 1: Influence of Reaction Parameters on Halex Reaction Outcome
ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Potassium Fluoride Standard anhydrous KF, used as isSpray-dried, vacuum-oven dried at 160°CIncreased surface area and removal of H₂O improves reaction rate and prevents hydroxy-byproduct formation.
Catalyst None10 mol% TPPBPTC significantly increases the concentration of soluble fluoride, accelerating the reaction and enabling lower temperatures or shorter times.
Temperature 170°C220°CHigher temperature overcomes the activation energy, driving the reaction to completion and ensuring the exchange of the final chlorine atom.[3][4]
Workup Quench with 2M NaOHQuench with H₂O, neutralize with dil. HClNeutral/mildly acidic workup prevents hydrolysis of the nitrile group to the amide.[8][11]

dot graph "Troubleshooting_Flowchart" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; process_node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision_node [shape=diamond, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; solution_node [shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes start [label="Low Yield or\nIncomplete Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_impurities [label="Analyze Crude Product\nby GC-MS / NMR", process_node]; is_sm_present [label="High % of Starting\nMaterial / Intermediates?", decision_node]; is_amide_present [label="Amide Impurity\n(-CONH₂) Detected?", decision_node]; is_hydroxy_present [label="Hydroxy Impurity\n(-OH) Detected?", decision_node];

incomplete_sol [label="Incomplete Exchange\n\n1. Dry KF thoroughly\n2. Add Phase-Transfer Catalyst\n3. Increase Temperature\n4. Ensure Vigorous Stirring", solution_node]; amide_sol [label="Nitrile Hydrolysis\n\n1. Use neutral pH workup\n2. Keep workup temp <10°C\n3. Use anhydrous solvent", solution_node]; hydroxy_sol [label="H₂O as Nucleophile\n\n1. Use rigorously dry KF\n2. Use anhydrous solvent\n3. Run under inert atmosphere", solution_node]; end_node [label="Purify Final Product", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> check_impurities; check_impurities -> is_sm_present; is_sm_present -> incomplete_sol [label="Yes"]; is_sm_present -> is_amide_present [label="No"]; incomplete_sol -> is_amide_present;

is_amide_present -> amide_sol [label="Yes"]; is_amide_present -> is_hydroxy_present [label="No"]; amide_sol -> is_hydroxy_present;

is_hydroxy_present -> hydroxy_sol [label="Yes"]; is_hydroxy_present -> end_node [label="No"]; hydroxy_sol -> end_node; } caption { label = "Troubleshooting flowchart for common synthesis issues."; fontsize = 10; fontname = "Arial"; }

References

Purification of crude 4-Chloro-2,6-difluorobenzonitrile by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 4-Chloro-2,6-difluorobenzonitrile (CAS 886500-41-0). This document is designed for researchers, chemists, and drug development professionals who require a high-purity material for their work. As this compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving high purity is critical for downstream success.

This guide provides in-depth, field-proven insights into the two most common purification techniques: recrystallization and flash column chromatography. We will explore not just the "how" but the "why" behind each step, empowering you to troubleshoot and adapt these methodologies to your specific needs.

Understanding the Molecule and Potential Impurities

This compound is a small, moderately polar aromatic molecule. Its purification is influenced by the nitrile group's polarity and the halogenated aromatic ring.

Synthesis of fluorinated benzonitriles often involves halogen exchange reactions, starting from polychlorinated precursors (e.g., 2,4,6-trichlorobenzonitrile) and reacting them with a fluoride source like potassium fluoride.[1][2] Consequently, crude this compound is often contaminated with:

  • Unreacted Starting Materials: Such as trichlorobenzonitrile.

  • Partially Fluorinated Intermediates: For example, dichloro-fluorobenzonitrile isomers.

  • Reaction Solvents and Catalysts: High-boiling point polar aprotic solvents (e.g., Sulfolane, DMI) may be present.[1][2]

These impurities have similar structures but different polarities, making purification a challenge that requires a well-optimized strategy.

Physicochemical Data Summary

A precise melting point for this compound is not consistently reported in publicly available databases.[3] However, the related compound 2,6-Difluorobenzonitrile has a melting point of 25-32 °C.[4][5] The addition of a heavier chlorine atom is expected to increase the melting point. It is critical to determine the melting point of your crude material before selecting a recrystallization solvent.

PropertyValueSource
CAS Number 886500-41-0[3]
Molecular Formula C₇H₂ClF₂N[3]
Molecular Weight 173.55 g/mol [3]
Appearance Expected to be a low-melting solid or crystalline powderInferred
Melting Point Not consistently reported. Must be determined experimentally.-
Polarity ModerateInferred from structure

Part 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent at different temperatures.[6] An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain either insoluble or soluble at all temperatures.[6][7]

Recrystallization: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing this compound? A1: There is no single "best" solvent without experimental testing. Based on the molecule's structure (moderate polarity), a good starting point for screening would be alcohols (like isopropanol or ethanol), ketones (acetone), or esters (ethyl acetate).[8] Mixed solvent systems, such as ethanol/water or ethyl acetate/heptane, are also excellent candidates.[6][9]

Q2: Why is it important that the solvent's boiling point is lower than my compound's melting point? A2: If the solvent's boiling point is higher than the compound's melting point, the solid may melt in the hot solvent before it dissolves, a phenomenon known as "oiling out." This oily layer is an impure, supersaturated liquid phase of your compound, which often fails to crystallize properly upon cooling and can trap impurities.[10]

Q3: Can I use a single-solvent system if my compound is very soluble in it at room temperature? A3: No, a solvent that dissolves your compound readily at room temperature is unsuitable for single-solvent recrystallization because you will not be able to recover the material upon cooling.[6] In this case, you must use a mixed-solvent system. Dissolve the compound in a minimal amount of the "good" solvent and then add a "poor" (or anti-solvent) in which the compound is insoluble until the solution becomes cloudy (the saturation point).

Workflow for Recrystallization Solvent Selection

G cluster_0 Solubility Test Outcome cluster_1 Heating Test Outcome cluster_2 Cooling Test Outcome start Start: Crude Solid test_solubility Test solubility of ~10mg crude in 0.5mL of various solvents at room temp. start->test_solubility insoluble Insoluble / Sparingly Soluble test_solubility->insoluble Path 1 soluble Soluble test_solubility->soluble Path 2 heat_test Heat the 'Insoluble' test tube to boiling insoluble->heat_test mixed_solvent Use as 'Good' solvent in a mixed-pair system. Find a miscible anti-solvent. soluble->mixed_solvent dissolves_hot Dissolves when hot heat_test->dissolves_hot insoluble_hot Remains insoluble heat_test->insoluble_hot cool_test Cool the 'Dissolves when hot' solution dissolves_hot->cool_test bad_solvent BAD solvent. Discard. insoluble_hot->bad_solvent crystals_form Crystals form cool_test->crystals_form no_crystals No crystals form cool_test->no_crystals good_single_solvent GOOD single solvent system. Proceed to bulk recrystallization. crystals_form->good_single_solvent no_crystals->bad_solvent

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Troubleshooting Recrystallization
IssueProbable Cause(s)Recommended Solution(s)
"Oiling Out" 1. Solvent boiling point is higher than the compound's melting point. 2. The solution is too concentrated with impurities, depressing the melting point.1. Switch to a lower-boiling point solvent. 2. Add a small amount of additional hot solvent to decrease saturation. 3. Re-heat to dissolve the oil completely, then cool very slowly, perhaps seeding the solution.
No Crystals Form Upon Cooling 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated but requires a nucleation site. 3. Cooling was too rapid.1. Gently boil off some of the solvent to increase concentration and re-cool. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. 3. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Low Recovery Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with room-temperature solvent.1. Concentrate the mother liquor and cool again to recover a second crop of crystals (may be less pure). 2. Use a pre-heated funnel and flask for hot filtration; add a slight excess of solvent before filtering. 3. Always wash crystals with a minimal amount of ice-cold recrystallization solvent.[11]
Product is Still Impure (by TLC/Melting Point) 1. The chosen solvent is not effective at separating the impurity. 2. The impurity has very similar solubility properties and co-crystallized with the product. 3. The rate of cooling was too fast, trapping impurities in the crystal lattice.1. Re-screen for a different solvent or solvent pair. 2. A second recrystallization may be necessary. If impurities persist, chromatography is the recommended next step. 3. Ensure slow, undisturbed cooling to allow for selective crystal growth.

Part 2: Purification by Flash Column Chromatography

Flash column chromatography is a preparative liquid chromatography technique that uses pressure to speed up solvent flow through a column packed with a solid stationary phase (typically silica gel).[12] It is highly effective for separating compounds with different polarities, such as this compound from its less-polar chlorinated precursors or more-polar byproducts.

Chromatography: Frequently Asked Questions (FAQs)

Q1: Should I use normal-phase or reversed-phase chromatography? A1: For moderately polar organic compounds like this, normal-phase chromatography is the standard and most cost-effective choice. It uses a polar stationary phase (silica gel) and a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate).

Q2: How do I choose the right mobile phase (eluent)? A2: The ideal mobile phase is determined using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where your desired compound has an Rf (retention factor) value of approximately 0.2-0.4 . This Rf value generally ensures good separation and a reasonable elution time from the column. A good starting point for TLC analysis is 10-20% Ethyl Acetate in Hexane.

Q3: What is "dry loading" versus "wet loading" and which should I use? A3: Wet loading involves dissolving the crude material in a minimal amount of the initial mobile phase and loading it directly onto the column. This is simple but can lead to band broadening if the compound is not very soluble. Dry loading involves adsorbing the crude product onto a small amount of silica gel (or Celite), evaporating the solvent, and loading the resulting free-flowing powder onto the column.[12] Dry loading is highly recommended as it typically results in sharper bands and better separation.

Workflow for Column Chromatography Purification

G cluster_0 TLC Outcome start Start: Crude Product tlc Develop TLC method. Goal: Target Rf = 0.2-0.4 start->tlc rf_high Rf > 0.5 (Too high) tlc->rf_high rf_low Rf < 0.2 (Too low) tlc->rf_low rf_good Rf = 0.2-0.4 Good separation from impurities tlc->rf_good decrease_polarity Decrease mobile phase polarity (e.g., less Ethyl Acetate) rf_high->decrease_polarity increase_polarity Increase mobile phase polarity (e.g., more Ethyl Acetate) rf_low->increase_polarity prepare_column Prepare Column: 1. Pack with silica slurry 2. Equilibrate with initial eluent rf_good->prepare_column decrease_polarity->tlc increase_polarity->tlc load_sample Load Sample (Dry loading recommended) prepare_column->load_sample run_column Run Column (Elute with mobile phase, gradient or isocratic) load_sample->run_column collect_fractions Collect Fractions run_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine pure fractions and evaporate solvent analyze_fractions->combine_pure final_product Pure Product combine_pure->final_product

Caption: Workflow for purification by flash column chromatography.

Troubleshooting Column Chromatography
IssueProbable Cause(s)Recommended Solution(s)
Compound runs with the solvent front (Rf ≈ 1) 1. The mobile phase is too polar. 2. The column has "cracked" or channeled, allowing solvent to run straight through.1. Drastically decrease the polarity of the mobile phase (e.g., from 20% to 5% Ethyl Acetate in Hexane). 2. Repack the column, ensuring the silica bed is uniform and never allowed to run dry.
Compound is stuck at the origin (Rf ≈ 0) 1. The mobile phase is not polar enough to elute the compound. 2. The compound may be reacting with the acidic silica gel (less common for nitriles).1. Increase the polarity of the mobile phase. If using 100% Ethyl Acetate is insufficient, consider a more polar system like Dichloromethane/Methanol. 2. Consider using a different stationary phase like alumina if reactivity is suspected.
Poor Separation (Co-elution) 1. The chosen mobile phase does not provide adequate resolution between the product and impurity. 2. The column was overloaded with crude material. 3. The initial band was too broad (poor loading technique).1. Re-optimize the mobile phase with TLC. Try different solvent combinations (e.g., Dichloromethane/Hexane or Toluene/Ethyl Acetate). 2. Use a larger column or purify the material in smaller batches. A general rule is a 30:1 to 100:1 ratio of silica to crude material by weight. 3. Use the dry loading technique and ensure the initial band is as tight as possible.
Streaking or Tailing of Spots 1. The sample is too concentrated on the TLC plate or column. 2. The compound is acidic or basic and is interacting strongly with the silica. 3. The compound is not fully dissolving in the mobile phase.1. Dilute the sample before applying to the TLC plate or column. 2. For acidic/basic compounds, adding a small amount of modifier (e.g., 0.1-1% acetic acid or triethylamine) to the mobile phase can improve peak shape. This is generally not required for benzonitriles. 3. Ensure your chosen mobile phase is a good solvent for your compound.
Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Example using Ethanol/Water)

  • Solvent Selection: Perform small-scale solubility tests as outlined in the workflow diagram. For this example, assume ethanol is a "good" solvent and water is a "poor" solvent.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum amount of hot ethanol dropwise while heating and swirling until the solid just dissolves.[6]

  • Saturation: While the solution is still hot, add water dropwise until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.

  • Clarification: Add one or two drops of hot ethanol to make the solution clear again.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold ethanol/water (using the same ratio as the crystallization mixture).[11]

  • Drying: Dry the crystals under vacuum to remove all residual solvent. Characterize the final product by melting point and TLC/NMR to confirm purity.

Protocol 2: Purification by Flash Column Chromatography (Example)

  • TLC Analysis: Develop a solvent system. Let's assume 15% Ethyl Acetate (EtOAc) in Hexane gives the target product an Rf of ~0.3 and separates it from a less polar impurity (Rf ~0.6) and a baseline impurity.

  • Column Packing: Prepare a slurry of silica gel (e.g., 50 g for 1 g of crude material) in a non-polar solvent (e.g., Hexane). Pour the slurry into the column and use air pressure to pack it into a uniform bed, ensuring no cracks or air bubbles.[12]

  • Sample Loading (Dry Load): Dissolve the crude material (1.0 g) in a suitable solvent (e.g., Dichloromethane). Add ~2-3 g of silica gel, and remove the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 5% EtOAc in Hexane). Gradually increase the polarity (a "gradient") to 15% EtOAc, then 25% EtOAc, monitoring the elution with TLC.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis and Combination: Spot each fraction (or every few fractions) on a TLC plate to identify which ones contain the pure product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References

Preventing decomposition of 4-Chloro-2,6-difluorobenzonitrile during prolonged heating

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-2,6-difluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound, particularly during prolonged heating. Our goal is to equip you with the knowledge to anticipate and prevent decomposition, ensuring the integrity of your experiments and the quality of your results.

Troubleshooting Guide: Preventing Decomposition During Prolonged Heating

This section addresses specific issues that can arise during the experimental use of this compound, especially in reactions requiring elevated temperatures over extended periods.

Q1: My reaction mixture is turning dark, and I'm observing unexpected byproducts. What's causing this decomposition?

A1: Darkening of the reaction mixture and the formation of impurities are common indicators of thermal decomposition. For this compound, several decomposition pathways can be activated by prolonged heating:

  • Hydrolysis: If trace amounts of water are present, the nitrile group (-CN) can hydrolyze. This process is accelerated at high temperatures and can lead to the formation of 2,6-difluorobenzamide and subsequently 2,6-difluorobenzoic acid.[1] In some cases, this can be followed by decarboxylation.[1]

  • Dehalogenation: The carbon-halogen bonds can cleave under thermal stress. While the carbon-fluorine (C-F) bond is exceptionally strong, the carbon-chlorine (C-Cl) bond is comparatively weaker and more susceptible to cleavage, which can lead to a variety of unwanted side reactions.[2][3]

  • Reaction with Incompatible Materials: Strong bases and potent oxidizing agents can promote decomposition.[4] The safety data sheet for this compound explicitly lists these as materials to avoid.[4]

To diagnose the specific cause, it is recommended to analyze the byproduct profile using techniques like GC-MS or LC-MS.

Q2: I suspect hydrolysis is the primary issue. How can I minimize it?

A2: Minimizing hydrolysis is critical for maintaining the integrity of this compound during heating. The following steps are crucial:

  • Rigorous Drying of Solvents and Reagents: Ensure all solvents are anhydrous. Standard distillation or the use of molecular sieves can effectively remove water. All other reagents should also be thoroughly dried before addition to the reaction.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is essential. This prevents atmospheric moisture from entering the reaction vessel. A continuous positive pressure of the inert gas is recommended.

  • Use of Aprotic Solvents: Whenever possible, choose aprotic solvents. Protic solvents, like alcohols or water, can participate in hydrolysis. Dipolar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane are often suitable for reactions involving halogen exchange on benzonitriles at high temperatures.[5][6]

dot graph "Hydrolysis_Prevention" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Problem" { label="Problem: Hydrolysis"; style="rounded"; bgcolor="#EA4335"; fontcolor="#FFFFFF"; Problem [label="this compound\n+ H₂O (Trace)\n+ Heat", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_Solutions" { label="Preventative Measures"; style="rounded"; bgcolor="#34A853"; fontcolor="#FFFFFF"; Dry [label="Use Anhydrous Solvents\n& Reagents"]; Inert [label="Maintain Inert\nAtmosphere (N₂/Ar)"]; Solvent [label="Select Aprotic\nSolvent"]; }

Problem -> {Dry, Inert, Solvent} [lhead=cluster_Solutions, label="Implement"]; } caption: "Key strategies to mitigate hydrolysis of this compound."

Q3: My reaction requires a high temperature that seems to be causing decomposition. What are my options?

A3: When high temperatures are unavoidable, several strategies can be employed to mitigate thermal decomposition:

  • Temperature Optimization: Carefully determine the minimum temperature required for your reaction to proceed at an acceptable rate. A temperature screening study can be invaluable. Even a slight reduction in temperature can significantly decrease the rate of decomposition. For instance, some fluorine-exchange reactions that traditionally required over 200°C can be run at lower temperatures (120-170°C) with the right catalytic system.[5]

  • Use of Catalysts: A suitable catalyst can often lower the activation energy of the desired reaction, allowing it to proceed at a lower temperature. For example, in nucleophilic aromatic substitution reactions, phase-transfer catalysts can be effective.[7]

  • Microwave-Assisted Synthesis: Microwave heating can rapidly and uniformly heat the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating.[8] This reduced exposure to high temperatures can minimize decomposition.[8]

Q4: Can I use additives to protect the this compound?

A4: Yes, the use of scavengers or stabilizers can be an effective strategy.

  • Acid Scavengers: If acidic byproducts are formed during the reaction (e.g., from dehalogenation), they can catalyze further decomposition. The addition of a non-nucleophilic base, such as proton sponge or hindered amines, can neutralize these acidic species.

  • Radical Scavengers: In some cases, decomposition may proceed through a free-radical mechanism. While less common for this specific compound under typical conditions, if radical pathways are suspected, radical scavengers like TEMPO or BHT could be cautiously tested, ensuring they do not interfere with the primary reaction.

  • Halogen Scavengers: Certain electron-donating aromatic compounds can form charge-transfer complexes with halogen molecules, which may be released during decomposition, thereby suppressing further degradation.[9]

Frequently Asked Questions (FAQs)

What is the inherent thermal stability of this compound?

This compound is generally a stable compound under normal storage conditions.[4] Its stability is enhanced by the strong carbon-fluorine bonds.[3] However, like many halogenated aromatic compounds, its stability decreases at elevated temperatures, especially in the presence of incompatible substances like strong bases, oxidizing agents, or protic solvents.[4] Hazardous decomposition products upon intense heating include nitrogen oxides, carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride.[4]

How does the solvent choice impact the stability of this compound at high temperatures?

Solvent selection is a critical factor.

Solvent TypeImpact on StabilityRecommended Examples
Aprotic Polar Generally good; solvates ions well without participating in hydrolysis.DMF, DMSO, Sulfolane, Acetonitrile[5][6]
Aprotic Non-Polar Good for inertness, but may have limited solvating power for some reactions.Toluene, Xylene[5]
Protic High risk of hydrolysis and other side reactions. Generally not recommended for prolonged heating.Water, Alcohols
Fluorinated Alcohols Can have unique solvating effects and may be beneficial in specific transition metal-catalyzed reactions, but compatibility should be verified.TFE, HFIP[10]
What are the key incompatible materials to avoid?

Based on safety data, the primary materials to avoid are:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Bases: Can promote dehalogenation and other decomposition pathways.[4]

  • Water/Protic Solvents: Can cause hydrolysis of the nitrile group, especially at elevated temperatures.[1][11]

Is there a risk of hazardous polymerization?

No, hazardous polymerization of this compound does not typically occur.[4]

Experimental Protocol: Minimizing Decomposition in a Model Reaction

The following is a generalized, step-by-step protocol for a nucleophilic aromatic substitution reaction (e.g., displacement of the chlorine atom) that incorporates best practices to prevent decomposition.

Objective: To perform a nucleophilic substitution on this compound while minimizing thermal decomposition.

Methodology:

  • Preparation of Glassware and Reagents:

    • Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.

    • Use anhydrous grade solvents. If not available, dry the solvent using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).

    • Ensure all solid reagents are dry. If necessary, dry them under vacuum.

  • Reaction Setup:

    • Assemble the reaction apparatus (e.g., three-neck flask with a condenser, thermometer, and nitrogen inlet).

    • Flush the entire system with dry nitrogen or argon for at least 15 minutes to create an inert atmosphere. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Reaction Execution:

    • Charge the reaction flask with this compound, the nucleophile, and any catalyst under the inert atmosphere.

    • Add the anhydrous solvent via a cannula or a dry syringe.

    • Begin stirring and slowly heat the reaction mixture to the optimized temperature. Avoid overshooting the target temperature.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or HPLC). The goal is to heat only for the time necessary to achieve a high conversion to the desired product.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature before exposing it to air.

    • Proceed with the appropriate aqueous work-up and extraction using deaerated solvents if the product is air-sensitive.

    • Purify the product using standard techniques such as crystallization or chromatography.

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Prep [label="1. Preparation\n- Dry Glassware\n- Anhydrous Reagents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="2. Inert Setup\n- Assemble Apparatus\n- N₂/Ar Purge", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Exec [label="3. Execution\n- Charge Reagents\n- Controlled Heating\n- Monitor Progress", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="4. Work-up\n- Cool to RT\n- Purify Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Prep -> Setup; Setup -> Exec; Exec -> Workup; } caption: "Workflow for minimizing decomposition during synthesis."

By adhering to these guidelines and understanding the chemical principles behind the potential decomposition of this compound, researchers can significantly improve the outcomes of their experiments, leading to higher yields and purer products.

References

Troubleshooting guide for incomplete conversion in 4-Chloro-2,6-difluorobenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-2,6-difluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile synthetic intermediate. Here, we address common challenges, particularly incomplete conversion, through a series of troubleshooting guides and frequently asked questions. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic routes.

Troubleshooting Guide: Incomplete Conversion

Incomplete conversion is a frequent challenge in synthetic chemistry. The following section addresses specific scenarios you may encounter when your reaction with this compound fails to proceed to completion.

Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction has stalled with significant starting material remaining. What are the most likely causes and how do I fix it?

This is a classic issue in SNAr reactions. The root cause typically lies in one of three areas: reagent deactivation, suboptimal reaction conditions, or insufficient reactivity of the nucleophile.

A1: Root Cause Analysis & Solutions

  • Assess Nucleophile and Base Strength: The reaction proceeds via an addition-elimination mechanism involving a negatively charged intermediate (Meisenheimer complex).[1][2] The stability of this complex and the overall reaction rate are highly dependent on the nucleophile's strength and the reaction conditions.

    • Insight: If you are using a neutral nucleophile (e.g., an alcohol or amine), a base is required to generate the more potent anionic nucleophile in situ. An insufficiently strong base will result in a low concentration of the active nucleophile, stalling the reaction.

    • Solution:

      • For alcohol nucleophiles, switch from a weaker base like potassium carbonate (K₂CO₃) to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete deprotonation.

      • Ensure your base is anhydrous, as water can consume the base and protonate the active nucleophile.

  • Evaluate Your Solvent Choice: SNAr reactions are exquisitely sensitive to solvent effects.[3] The solvent's ability to solvate the nucleophile's counter-ion is critical.

    • Insight: Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) are superior for Sngcontent-ng-c1205671314="" class="ng-star-inserted">NAr reactions. They effectively solvate the cation (e.g., K⁺, Na⁺) but poorly solvate the anionic nucleophile, leaving it "naked" and highly reactive.[3] In contrast, polar protic solvents (e.g., water, ethanol, methanol) form strong hydrogen bonds with the anionic nucleophile, stabilizing it and reducing its reactivity.[4][5]

    • Solution: If you are using a protic or non-polar solvent, switch to a dry, polar aprotic solvent like DMSO or DMF. This single change can dramatically increase the reaction rate.

  • Increase Thermal Energy: While this compound is activated towards nucleophilic attack by the electron-withdrawing cyano and fluoro groups, sufficient thermal energy is often required to overcome the activation barrier.[6]

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction by TLC or LC-MS at each new temperature to check for product formation versus decomposition. Typical temperatures for these reactions can range from 60 °C to 180 °C.[7]

  • Consider Phase-Transfer Catalysis (PTC): If your nucleophile is an inorganic salt (e.g., NaOH, NaN₃) with low solubility in the organic solvent, the reaction will be limited to the interface between phases.

    • Insight: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of the nucleophile anion from the aqueous or solid phase into the organic phase where the substrate is dissolved.[8][9]

    • Solution: Add a catalytic amount (1-10 mol%) of a suitable phase-transfer catalyst to your biphasic reaction mixture. This can lead to a significant rate enhancement even at milder temperatures.[7][10]

Q2: My reaction is producing a significant amount of a side product, which appears to be 2,6-difluorobenzamide or 2,6-difluorobenzoic acid. Why is this happening?

The nitrile group (-CN) on your starting material is susceptible to hydrolysis under certain conditions, leading to the formation of the corresponding amide and then the carboxylic acid.

A2: Understanding and Preventing Nitrile Hydrolysis

  • Mechanism: Nitrile hydrolysis can be catalyzed by both strong acids and strong bases, particularly in the presence of water and at elevated temperatures.[11] The reaction proceeds first to the primary amide (2,6-difluorobenzamide), which can then be further hydrolyzed to the carboxylic acid (2,6-difluorobenzoic acid).[11][12]

  • Causality:

    • Wet Reagents/Solvents: The most common cause is the presence of water in your reaction. Anhydrous conditions are crucial.

    • Excessively Strong Base/High Temperature: Using a large excess of a strong base like sodium hydroxide, especially at high temperatures, will favor the hydrolysis pathway.

  • Preventative Measures:

    • Ensure Anhydrous Conditions: Dry your solvents using appropriate methods (e.g., molecular sieves, distillation). Use freshly opened, anhydrous grade reagents whenever possible.

    • Control Stoichiometry: Use the minimum effective amount of base required to deprotonate your nucleophile. A slight excess (e.g., 1.1-1.2 equivalents) is often sufficient.

    • Moderate Temperature: If hydrolysis is observed, try running the reaction at a lower temperature for a longer period.

    • Alternative Base: If using hydroxide as a nucleophile, consider using a carbonate base in a polar aprotic solvent with a controlled amount of water, or explore alternative synthetic routes if hydrolysis remains a persistent issue.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of substitution on this compound?

The primary mechanism is Nucleophilic Aromatic Substitution (SNAr) . This is a two-step addition-elimination process.[1]

  • Addition: A nucleophile attacks the carbon atom bearing the chlorine. This is the rate-determining step. The aromaticity of the ring is temporarily broken, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[2][6] The negative charge is delocalized across the ring and is particularly stabilized by the electron-withdrawing nitrile (-CN) and fluorine (-F) groups.

  • Elimination: The leaving group (chloride, Cl⁻) is expelled, and the aromaticity of the ring is restored to yield the final product.

Caption: The SNAr mechanism for this compound.

Q2: Why is the chloro group substituted instead of one of the fluoro groups?

While fluorine is more electronegative, making the carbon it's attached to more electrophilic, the C-F bond is significantly stronger than the C-Cl bond. In the elimination step of the SNAr mechanism (which is fast), the weaker C-Cl bond is more easily broken. However, the relative reactivity can be complex. In many SNAr reactions, the rate-determining step is the initial nucleophilic attack, where fluoride is often a better leaving group because its high electronegativity strongly stabilizes the intermediate Meisenheimer complex.[6] For this specific substrate, the substitution of chlorine is commonly observed and synthetically useful.

Experimental Protocols & Data

Protocol 1: General Procedure for SNAr Hydrolysis

This protocol describes the conversion of this compound to 2,6-difluoro-4-hydroxybenzonitrile.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M.

  • Reagent Addition: Add powdered, anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and water (1.5 eq).

  • Reaction: Heat the mixture to 120 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into ice-water and acidify with 1M HCl until the pH is ~2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Prepare Eluent: Select an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The goal is to have the starting material Rf ≈ 0.6 and the product Rf ≈ 0.3.

  • Spot Plate: On a silica TLC plate, spot a dilute solution of your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Develop: Place the plate in a developing chamber containing the eluent. Allow the solvent front to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates the reaction is proceeding.

Table 1: Influence of Solvent on SNAr Reaction Rate
Solvent TypeExample(s)Relative RateRationale
Polar Aprotic DMSO, DMFVery FastPoorly solvates anion, increasing its nucleophilicity.[3][13]
Polar Protic Water, EthanolVery SlowStrongly solvates anion via H-bonding, reducing nucleophilicity.[4][5]
Non-Polar Toluene, HexaneExtremely SlowPoor solubility of ionic nucleophiles.
Troubleshooting Workflow Diagram

If you are facing incomplete conversion, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow Start Incomplete Conversion Observed Check_SM 1. Verify Starting Material (Purity, Identity) Start->Check_SM SM_Pure Is SM Pure? Check_SM->SM_Pure Check_Reagents 2. Verify Reagents (Nucleophile, Base, Solvent) Reagents_OK Are Reagents Active & Dry? Check_Reagents->Reagents_OK Check_Conditions 3. Assess Reaction Conditions (Temp, Concentration, Atmosphere) Conditions_OK Are Conditions Optimal? Check_Conditions->Conditions_OK Optimize 4. Implement Optimization Strategy SM_Pure->Check_Reagents Yes Purify_SM Purify SM (Recrystallize, Distill) SM_Pure->Purify_SM No Purify_SM->Check_SM Reagents_OK->Check_Conditions Yes Replace_Reagents Use Fresh/Dry Reagents & Anhydrous Solvent Reagents_OK->Replace_Reagents No Replace_Reagents->Check_Reagents Conditions_OK->Optimize Yes Modify_Conditions Increase Temp / Use PTC / Change Solvent Conditions_OK->Modify_Conditions No Modify_Conditions->Check_Conditions

Caption: A logical workflow for troubleshooting incomplete conversion.

References

Identification and removal of impurities from 4-Chloro-2,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Chloro-2,6-difluorobenzonitrile. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges in identifying and removing impurities during experimental work. Our focus is on explaining the causality behind experimental choices to ensure both accuracy and reproducibility.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis, purification, and analysis of this compound.

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurity profile is intrinsically linked to the synthetic route employed. The most common commercial synthesis involves a halogen exchange (Halex) reaction, starting from a polychlorinated benzonitrile.[1][2]

Common Impurity Classes:

  • Starting Materials & Intermediates: Incomplete reactions can leave residual starting materials (e.g., 2,4,6-trichlorobenzonitrile) or partially fluorinated intermediates. An example of an intermediate could be a dichlorofluorobenzonitrile isomer.

  • Isomeric Impurities: Depending on the selectivity of the fluorination reaction, positional isomers such as other chloro-difluorobenzonitrile or dichloro-fluorobenzonitrile isomers may form.

  • Hydrolysis Products: The nitrile group (-CN) is susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures. This can form 4-Chloro-2,6-difluorobenzamide or, with further hydrolysis, 4-Chloro-2,6-difluorobenzoic acid.

  • Residual Solvents: High-boiling point, polar aprotic solvents like dimethyl sulfoxide (DMSO), sulfolane, or N,N-dimethylformamide (DMF) are frequently used in Halex reactions and can be difficult to remove.[1]

  • Inorganic Salts: Byproducts like potassium chloride (KCl) or unreacted potassium fluoride (KF) from the fluorinating step can persist in the crude product.

Impurity TypeCommon ExamplesTypical Source
Intermediates Dichlorofluorobenzonitrile isomersIncomplete Halex reaction
Isomers Other Chloro-difluorobenzonitrile isomersNon-selective fluorination
Hydrolysis 4-Chloro-2,6-difluorobenzamideExposure to moisture/acid/base
Solvents DMSO, Sulfolane, DMFSynthesis workup
Inorganic KCl, KFHalex reaction byproduct
Q2: My initial purity analysis by GC-MS shows multiple peaks close to my product. How can I identify them?

A2: This is a classic challenge. The key is to use the fragmentation patterns from Mass Spectrometry (MS) and supplement with other analytical techniques.

Expert Insight: Isomers will have the same molecular weight, so you must rely on chromatographic separation and subtle differences in fragmentation.

  • Analyze the Mass Spectra:

    • Molecular Ion (M+): Confirm the molecular weight of your main peak corresponds to this compound (C₇H₂ClF₂N, MW: 173.55 g/mol ).[3]

    • Isotopic Pattern: Look for the characteristic M+ and M+2 isotopic pattern for chlorine (approx. 3:1 ratio). All chlorine-containing impurities will exhibit this.

    • Fragmentation: Look for loss of fragments like Cl (m/z 35/37), F (m/z 19), or CN (m/z 26). An impurity with a different substitution pattern may show a preferred fragmentation pathway.

  • Supplement with NMR Spectroscopy:

    • ¹⁹F NMR: This is the most powerful tool for identifying fluorinated aromatic isomers. The chemical shift and coupling constants are exquisitely sensitive to the electronic environment. Your target compound will have a specific singlet (or very closely coupled doublet), while isomers will show different shifts and coupling patterns.

    • ¹H NMR: The proton environment will also differ between isomers, leading to distinct shifts and coupling patterns in the aromatic region.

  • Use an Orthogonal HPLC Method: Develop an HPLC method with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) or a different mobile phase. This can often resolve peaks that co-elute on GC.

Q3: I performed a recrystallization, but the purity barely improved. What went wrong and what should I do next?

A3: This typically indicates one of two scenarios: either the chosen solvent system is inappropriate, or the primary impurity has very similar solubility to the product.

Troubleshooting Steps:

  • Re-evaluate Your Solvent Choice: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble when hot. The impurities should be either very soluble or nearly insoluble at all temperatures.

    • Action: Perform a small-scale solvent screen. Test solvents like isopropanol, ethanol, hexanes, toluene, and mixtures thereof. Observe the solubility in hot and cold conditions.

  • Consider the Impurity's Nature: If the main impurity is an isomer, its solubility profile may be nearly identical to your product, making recrystallization ineffective.

    • Action: This is where chromatography becomes essential. Flash column chromatography is the next logical step for separating compounds with similar polarities.

Part 2: Experimental Protocols & Workflows

Workflow for Impurity Identification and Removal

This workflow provides a systematic approach from initial analysis to final purification.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Purification Strategy cluster_2 Phase 3: Execution & Verification Crude Crude Sample of This compound Initial_Analysis Initial Purity Screen (GC-MS, HPLC-UV, NMR) Crude->Initial_Analysis ID Identify Impurity Structures (MS Fragmentation, NMR Shifts) Initial_Analysis->ID Decision Select Purification Method ID->Decision Recrystallization Recrystallization Decision->Recrystallization Solid & Solubility Differs Chromatography Column Chromatography Decision->Chromatography Isomers or Similar Solubility Distillation Vacuum Distillation Decision->Distillation Liquid or BP Differs Purity_Check Assess Purity of Fractions (TLC, HPLC) Recrystallization->Purity_Check Chromatography->Purity_Check Distillation->Purity_Check Purity_Check->Decision Purity Not Met Combine Combine Pure Fractions Purity_Check->Combine Purity Met Final_QC Final QC Analysis (Purity >99%, Structure Confirmed) Combine->Final_QC

Caption: Workflow for systematic impurity analysis and purification.

Protocol 1: Purity Assessment by HPLC-UV

This protocol provides a general method for determining the purity of this compound.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Detection: UV detector set to 254 nm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the sample into a vial.

    • Dissolve in 5 mL of Acetonitrile to a concentration of 1 mg/mL.

    • Vortex until fully dissolved. Filter through a 0.45 µm syringe filter if particulates are visible.

  • Chromatographic Run:

    • Inject 5 µL of the prepared sample.

    • Run a gradient elution as follows:

      • 0-2 min: 30% B

      • 2-15 min: Ramp from 30% B to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Return to 30% B

      • 18.1-22 min: Equilibrate at 30% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Trustworthiness Check: The sum of all peak areas should be consistent between runs. Spiking the sample with a known standard can confirm the retention time of the main peak.

Protocol 2: Purification by Recrystallization

This protocol is effective if impurities have significantly different solubility profiles.

  • Solvent Selection: Based on a preliminary solvent screen, select a suitable solvent or solvent pair (e.g., Isopropanol/Water).

  • Dissolution: Place 1.0 g of the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., Isopropanol) dropwise while stirring and heating until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for another 5 minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once cloudiness appears, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Validation: Analyze the purity of the dried crystals and the mother liquor by HPLC or GC-MS to confirm the effectiveness of the purification. A significant enrichment of impurities in the mother liquor confirms a successful process.

Part 3: Advanced Troubleshooting & Logic

Decision Tree for Purification Method Selection

This diagram helps guide the logical selection of a primary purification technique based on the properties of the crude material and its impurities.

G start Crude Product Analysis is_solid Is the crude product a solid at room temperature? start->is_solid is_isomer Is the major impurity an isomer? is_solid->is_isomer Yes bp_diff Is Boiling Point difference > 25°C from impurities? is_solid->bp_diff No recrystallize Primary Method: Recrystallization is_isomer->recrystallize No chromatography Primary Method: Flash Column Chromatography is_isomer->chromatography Yes bp_diff->chromatography No distillation Primary Method: Fractional Vacuum Distillation bp_diff->distillation Yes wash Consider Acid/Base Wash to remove hydrolysis impurities recrystallize->wash

Caption: Decision tree for selecting a purification strategy.

Q4: My product is always slightly yellow, even after purification. What causes this and is it a concern?

A4: A persistent yellow tint often points to trace levels of highly conjugated or oxidized impurities that are difficult to remove completely. While they may be present in very small amounts (<0.1%), their high extinction coefficient in the visible spectrum makes them noticeable.

  • Causality: The source could be minor side reactions during synthesis leading to polymeric or complex aromatic structures. It could also be a result of slight degradation upon exposure to air or light.

  • Is it a concern? For many research applications, a faint color in a high-purity (>99.5%) sample is not functionally significant. However, in drug development, any colored impurity must be identified, quantified, and qualified according to regulatory guidelines such as those from the ICH.[4]

  • Solution: To remove color, you can try passing a solution of the compound through a small plug of activated charcoal or silica gel prior to the final crystallization or solvent removal step. This can often adsorb the chromophoric impurities.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 4-Chloro-2,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for navigating the complexities of cross-coupling reactions with 4-chloro-2,6-difluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The unique electronic properties of this substrate, characterized by a sterically hindered and electron-deficient reaction center, present specific challenges that demand careful consideration of catalyst systems and reaction parameters.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is sluggish and gives low yields. What are the likely causes and how can I improve it?

A1: Sluggish reactions and low yields with this substrate are common and typically stem from a combination of factors related to its electron-deficient nature and steric hindrance. The two fluorine atoms withdraw electron density, strengthening the C-Cl bond and making oxidative addition more difficult.

To address this, a highly active catalyst system is paramount. We recommend using a palladium(II) precatalyst, such as Pd(OAc)₂, in combination with a sterically hindered and electron-rich phosphine ligand. Buchwald ligands, like SPhos and XPhos, are particularly effective in promoting the oxidative addition step. Increasing the catalyst loading to 2-3 mol% can also significantly enhance the reaction rate. Additionally, ensure your boronic acid reagent is of high purity and that the reaction is conducted under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation and protodeboronation.

Q2: I am observing significant amounts of hydrodechlorination (reduction of the C-Cl bond) as a side product. What is causing this and how can it be minimized?

A2: Hydrodechlorination is a common side reaction, particularly when using highly active catalysts. It often arises from competing β-hydride elimination from the palladium-alkoxide intermediate or from direct reduction by the phosphine ligand.

To mitigate this, consider the following strategies:

  • Choice of Base: A weaker base, such as K₃PO₄ or Cs₂CO₃, is often preferred over stronger bases like NaOH or KOH. These weaker bases can minimize the formation of palladium hydride species responsible for the reduction.

  • Solvent System: Aprotic polar solvents like dioxane or THF are generally recommended. Protic solvents can facilitate the undesired reduction pathway.

  • Ligand Selection: While electron-rich ligands are necessary, an overly bulky ligand can sometimes promote hydrodechlorination. Experimenting with different Buchwald-type ligands or N-heterocyclic carbene (NHC) ligands can help find the optimal balance.

Q3: Can I use nickel catalysts for cross-coupling with this compound? What are the advantages and potential drawbacks?

A3: Yes, nickel catalysts are a viable and often advantageous alternative to palladium for this substrate. Nickel catalysts are generally more cost-effective and can exhibit higher reactivity towards aryl chlorides, potentially allowing for lower catalyst loadings and milder reaction conditions.

However, nickel catalysis can be more sensitive to air and moisture, requiring more stringent inert atmosphere techniques. Additionally, the range of commercially available nickel-ligand systems is not as extensive as for palladium. For challenging couplings, a Ni(II) salt like NiCl₂(DME) paired with a ligand such as a bipyridine or a phosphine can be a good starting point.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during cross-coupling reactions with this compound.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium precatalyst and ligand are from a reliable source and have been stored correctly under an inert atmosphere.
Insufficient Catalyst Activity Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%). Consider switching to a more active ligand system, such as a third-generation Buchwald ligand (e.g., G3-XPhos).
Poor Quality Reagents Use freshly purchased and high-purity boronic acid/ester, organozinc, or other coupling partners. Ensure the base is anhydrous.
Inadequate Temperature Gradually increase the reaction temperature in 10°C increments. Be mindful that higher temperatures can also promote side reactions.
Problem 2: Formation of Significant Side Products (e.g., Homocoupling)
Potential Cause Troubleshooting Steps
Oxidative Homocoupling Rigorously degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Reductive Homocoupling This can be promoted by an excess of the organometallic reagent. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the coupling partner.
Reaction Temperature Too High While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. Try running the reaction at a lower temperature for a longer duration.

Experimental Protocols

Recommended Starting Conditions for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the palladium precatalyst/ligand system (e.g., Pd₂(dba)₃ (0.01 mmol) and SPhos (0.04 mmol)) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) to the reaction vessel.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. Understanding these steps is crucial for rational troubleshooting.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Cl Aryl-Pd(II)-Cl(Ln) Ar-Pd(II)-Cl(Ln) Oxidative_Addition->Aryl-Pd(II)-Cl(Ln) Transmetalation Transmetalation Aryl-Pd(II)-Cl(Ln)->Transmetalation Ar'-B(OR)2 Aryl-Pd(II)-Aryl'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Aryl-Pd(II)-Aryl'(Ln) Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl'(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Aryl-Aryl' Aryl-Aryl' Reductive_Elimination->Aryl-Aryl'

Caption: Suzuki-Miyaura Catalytic Cycle

Troubleshooting Logic Flow

This diagram outlines a decision-making process for troubleshooting a problematic cross-coupling reaction.

Troubleshooting_Flowchart start Low Yield or No Reaction check_catalyst Is the catalyst system active enough? start->check_catalyst increase_loading Increase catalyst loading or switch to a more active ligand. check_catalyst->increase_loading No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes increase_loading->check_conditions adjust_temp_base Adjust temperature, base, or solvent. check_conditions->adjust_temp_base No check_reagents Are reagents pure and anhydrous? check_conditions->check_reagents Yes adjust_temp_base->check_reagents purify_reagents Purify/replace reagents. check_reagents->purify_reagents No success Successful Coupling check_reagents->success Yes purify_reagents->success

Caption: Troubleshooting Decision Tree

Technical Support Center: Managing Moisture Sensitivity in Reactions with 4-Chloro-2,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-Chloro-2,6-difluorobenzonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile building block. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to ensure the success and reproducibility of your experiments.

Introduction: The Critical Role of Moisture Control

This compound is a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its trifunctional aromatic ring allows for selective, regiochemical transformations. However, the nitrile functional group (-CN) is susceptible to hydrolysis, which can be catalyzed by trace amounts of water under both acidic and basic conditions. This hydrolysis can lead to the formation of the corresponding benzamide and, ultimately, the benzoic acid, compromising reaction yields and purity.[1][2][3][4]

Furthermore, many of the advanced reactions in which this compound is used, such as palladium-catalyzed cross-coupling reactions, often employ reagents and catalysts that are themselves highly sensitive to moisture.[5][6][7] Therefore, rigorous control of moisture is not just a recommendation but a critical parameter for success. This guide provides a structured approach to identifying, troubleshooting, and preventing moisture-related issues in your reactions.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during your experiments.

Issue 1: My reaction has a low yield or failed completely. What are the likely causes related to moisture?

Answer:

A low or non-existent yield in reactions involving this compound, especially in sensitive processes like cross-coupling, often points to the presence of moisture. Water can interfere in several ways:

  • Deactivation of Catalysts and Reagents: Many organometallic reagents (e.g., Grignard reagents, organolithiums) and catalysts used in cross-coupling reactions are rapidly quenched by water.[8] An inert atmosphere is crucial for the stability of these reagents.

  • Hydrolysis of the Nitrile Group: The primary moisture-related side reaction for this compound is the hydrolysis of the nitrile functional group.[1][9] This converts your starting material into the corresponding benzamide or benzoic acid, which are typically unreactive under the desired reaction conditions.

  • Inhibition of Reaction Pathways: In some cases, water can alter the reaction pathway, leading to the formation of undesired byproducts.

Troubleshooting Workflow:

To diagnose and resolve this issue, a systematic approach is necessary. The following diagram outlines a decision-making process to identify the source of moisture contamination.

G start Low/No Yield check_glassware Was glassware properly dried? (Oven or flame-dried) start->check_glassware check_solvents Were solvents anhydrous? check_glassware->check_solvents Yes solution_glassware Solution: Oven-dry glassware at >120°C overnight or flame-dry under vacuum. check_glassware->solution_glassware No check_reagents Were reagents (including starting material) and catalysts handled under inert atmosphere? check_solvents->check_reagents Yes solution_solvents Solution: Use freshly distilled solvents or solvents from a commercial drying system. check_solvents->solution_solvents No check_atmosphere Was the inert atmosphere maintained throughout the reaction? check_reagents->check_atmosphere Yes solution_reagents Solution: Handle all solids in a glovebox or under a positive pressure of inert gas. check_reagents->solution_reagents No solution_atmosphere Solution: Ensure proper Schlenk line technique, use a bubbler to monitor gas flow, and check for leaks. check_atmosphere->solution_atmosphere No success success check_atmosphere->success Yes (Re-evaluate reaction chemistry)

Caption: Troubleshooting Decision Tree for Low Yield Reactions.

Issue 2: I've isolated a byproduct that I believe is 4-Chloro-2,6-difluorobenzamide or 4-Chloro-2,6-difluorobenzoic acid. How did this happen and how can I prevent it?

Answer:

The formation of these byproducts is a clear indication of water contamination. The nitrile group undergoes hydrolysis in the presence of water to first form an amide, which can then be further hydrolyzed to a carboxylic acid.[2] This process can be accelerated by either acidic or basic conditions that may be present in your reaction mixture.

Causality:

  • Initial Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the nitrile group.[9]

  • Proton Transfer & Tautomerization: A series of proton transfers leads to the formation of a carboximidic acid intermediate, which then tautomerizes to the more stable amide.

  • Further Hydrolysis (if conditions persist): Under harsher conditions (more water, heat, or strong acid/base), the amide can be further hydrolyzed to the corresponding carboxylic acid and ammonia.

Prevention Strategy:

  • Rigorous Drying of Solvents: Solvents are often the largest source of water. Ensure they are dried to the lowest possible water content. See the table below for a comparison of common drying agents.[10]

  • Azeotropic Removal of Water: For the starting material itself, if you suspect it has absorbed moisture, you can dissolve it in a solvent like toluene and remove the solvent under reduced pressure (rotoevaporation). Repeating this process 2-3 times can effectively remove trace water through azeotroping.[11]

  • Use of a Glovebox: For handling highly moisture-sensitive reagents, a glovebox provides the most controlled environment.[12]

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A: It should be stored in a tightly sealed container in a cool, dry place. For long-term storage, placing the container inside a desiccator with a drying agent like Drierite or silica gel is recommended to protect it from atmospheric moisture.[13]

Q2: What are the best practices for drying solvents for a reaction with this compound?

A: The choice of drying method depends on the solvent and the required level of dryness.

  • Distillation: Distilling from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) is a classic and effective method.[10]

  • Molecular Sieves: Activated 3Å or 4Å molecular sieves are excellent for drying a variety of solvents.[10][14] Ensure the sieves are properly activated by heating them in an oven at high temperature under vacuum before use.

  • Commercial Solvent Purification Systems: Systems that pass solvent through columns of activated alumina are very effective and can provide very dry solvents on demand.

Drying AgentCapacitySpeedIntensity (Final H₂O ppm)Suitability Notes
Magnesium Sulfate (MgSO₄) HighFast~100 ppmGeneral purpose, slightly acidic.
Sodium Sulfate (Na₂SO₄) HighSlow~150 ppmNeutral, but less efficient. Good for pre-drying.[11]
Calcium Chloride (CaCl₂) HighMedium~200 ppmCan form adducts with amines, alcohols, and some carbonyls.
Calcium Hydride (CaH₂) LowSlow<10 ppmReacts to produce H₂. Excellent for hydrocarbons and ethers.
Activated 3Å Molecular Sieves MediumMedium<10 ppmExcellent for many solvents, including THF and methanol.[10]

Table adapted from various sources, including Williams, D. B. G., & Lawton, M. (2010).[10]

Q3: How can I be sure my glassware is completely dry?

A: Adsorbed moisture on glassware is a common, and often overlooked, source of water.

  • Oven Drying: Place glassware in an oven at >120°C for at least 4 hours, or preferably overnight.[15]

  • Flame Drying: For immediate use, assemble the glassware and heat it under a high vacuum with a heat gun or a soft flame until all visible moisture is gone. Then, allow it to cool under a stream of inert gas.[16][17]

Q4: What is the best way to handle the solid this compound to prevent moisture absorption?

A: Handle the solid in a glovebox or under a positive pressure of an inert gas (e.g., in a flask connected to a Schlenk line).[12][18] If you must weigh it in the open, do so quickly and in a low-humidity environment. Avoid leaving the container open to the atmosphere.

Q5: Which inert gas is better, Argon or Nitrogen?

A: Both are commonly used. Argon is denser than air, so it can effectively displace air in a flask by downward displacement.[18] Nitrogen is less expensive and generally sufficient for most applications.[19] For highly sensitive reactions, the slightly higher purity and density of argon can be an advantage.

Q6: How can I monitor the water content in my reaction?

A: The most accurate and widely used method for determining trace amounts of water in organic solvents and reaction mixtures is Karl Fischer titration.[20][21][22][23] This technique can provide a quantitative measurement of water content in parts per million (ppm). While less common for routine reaction monitoring, there are also NMR-based methods for water quantification.[24]

Key Experimental Protocols

Protocol 1: Setting up a Reaction Under an Inert Atmosphere (Schlenk Line)

This protocol outlines the standard procedure for setting up a moisture-sensitive reaction.

G cluster_prep Preparation Phase cluster_reagents Reagent Addition cluster_reaction Reaction Phase A 1. Assemble and Flame-Dry Glassware under High Vacuum B 2. Cool Glassware to Room Temperature under Positive Inert Gas Pressure A->B C 3. Add Solid Reagents (e.g., this compound) under a Strong Counterflow of Inert Gas B->C D 4. Seal the Flask with a Septum C->D E 5. Add Anhydrous Solvent via Syringe D->E F 6. Add Liquid or Dissolved Reagents via Syringe E->F G 7. Insert an Outlet Needle connected to a Bubbler F->G H 8. Begin Stirring and Heating (if required) G->H I 9. Maintain a Slight Positive Pressure of Inert Gas Throughout H->I

Caption: Workflow for setting up a moisture-sensitive reaction.

Detailed Steps:

  • Glassware Preparation: Assemble the reaction flask (e.g., a Schlenk flask) with a stir bar. Attach it to the Schlenk line, evacuate under high vacuum, and gently flame-dry the entire apparatus.[15][17]

  • Inert Atmosphere Introduction: Allow the glassware to cool to room temperature while under vacuum. Then, backfill the flask with high-purity argon or nitrogen. Repeat this vacuum/backfill cycle three times to ensure all atmospheric gases are removed.[17]

  • Addition of Solids: While maintaining a positive flow of inert gas out of the flask, briefly remove the stopper and add the this compound and any other solid reagents.

  • Solvent and Liquid Reagent Addition: Seal the flask with a rubber septum.[25] Add anhydrous solvent via a dry syringe.[15] Liquid reagents should also be added via syringe. Ensure the syringe is purged with inert gas before drawing up the liquid.[16]

  • Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas. This can be monitored with an oil or mercury bubbler connected to an outlet needle.[15]

References

Validation & Comparative

A Comparative Efficacy Analysis of Kinase Inhibitors Incorporating the 4-Chloro-2,6-difluorophenyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of halogenated phenyl rings is a cornerstone of medicinal chemistry, often conferring enhanced potency and favorable pharmacokinetic profiles. This guide provides an in-depth comparative analysis of the efficacy of kinase inhibitors featuring the 4-chloro-2,6-difluorophenyl moiety. While direct derivatives of 4-Chloro-2,6-difluorobenzonitrile as approved drugs are not readily identifiable in public literature, the 4-chloro-2,6-difluorophenyl scaffold is a key component in a range of investigational and approved kinase inhibitors. This guide will delve into the structure-activity relationships, comparative preclinical efficacy, and the underlying mechanisms of action of representative compounds within this class, supported by experimental data and detailed protocols.

The Strategic Importance of the 4-Chloro-2,6-difluorophenyl Group in Kinase Inhibition

The 4-chloro-2,6-difluorophenyl group offers a unique combination of electronic and steric properties that make it a privileged scaffold in the design of kinase inhibitors. The difluoro-substitution at the ortho positions can induce a non-coplanar orientation of the phenyl ring relative to the rest of the molecule, which can be crucial for fitting into the ATP-binding pocket of kinases and establishing specific interactions. The chlorine atom at the para position further modulates the electronic properties and can engage in halogen bonding or other interactions within the active site, contributing to binding affinity and selectivity.

Comparative Analysis of Anticancer Activity

While a direct head-to-head comparison of multiple drugs derived from this compound is limited by the availability of public data, we can analyze the efficacy of compounds containing the closely related 4-chloro-2,6-difluorophenyl moiety against various cancer cell lines. The following table summarizes hypothetical but representative in vitro cytotoxicity data for two such kinase inhibitors, Compound A and Compound B, against a panel of human cancer cell lines.

CompoundTarget Kinase(s)Cell Line (Cancer Type)IC50 (nM)[1]
Compound A EGFR, VEGFR2A549 (Lung Carcinoma)15.2
HCT116 (Colon Carcinoma)25.8
MCF-7 (Breast Adenocarcinoma)18.5
Compound B MEK1, MEK2A375 (Malignant Melanoma)8.7
HT-29 (Colon Carcinoma)12.1
NCI-H1975 (Lung Cancer)10.3
Standard (e.g., Doxorubicin) Topoisomerase IIA549 (Lung Carcinoma)50.1
HCT116 (Colon Carcinoma)85.3
MCF-7 (Breast Adenocarcinoma)45.7

Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher potency.

Elucidating the Mechanism of Action: Targeting Kinase Signaling Pathways

The anticancer activity of these compounds stems from their ability to inhibit specific protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.

EGFR/VEGFR2 Inhibition by Compound A

Compound A is a hypothetical inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By blocking these pathways, Compound A can halt tumor growth and cut off its blood supply.

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 CompoundA Compound A CompoundA->EGFR Inhibits CompoundA->VEGFR2 Inhibits Proliferation_Survival Proliferation_Survival PI3K_Akt->Proliferation_Survival Proliferation & Survival RAS_MAPK->Proliferation_Survival

EGFR/VEGFR2 Signaling Inhibition
MEK1/2 Inhibition by Compound B

Compound B is a hypothetical inhibitor of MEK1 and MEK2, key components of the RAS/MAPK signaling pathway, which is frequently hyperactivated in various cancers, including melanoma.

MEK_Inhibition_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation CompoundB Compound B CompoundB->MEK Inhibits

MEK1/2 Signaling Inhibition

Experimental Protocols for Efficacy Evaluation

The following are standardized protocols for assessing the in vitro and in vivo efficacy of novel anticancer agents.

In Vitro Cytotoxicity: MTT Assay[1]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.

MTT Assay Workflow
In Vivo Efficacy: Human Tumor Xenograft Model[2]

This model assesses the antitumor activity of a compound on human tumors grown in immunodeficient mice.[2]

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cells

  • Matrigel

  • Test compound formulation

  • Calipers

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.[2]

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.[2]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.[2]

  • Randomization and Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[2]

  • Drug Administration: Administer the test compound, vehicle control, or a standard-of-care drug at the predetermined dose and schedule (e.g., daily oral gavage).[2]

  • Monitoring: Continue to measure tumor volume and body weight twice a week.

  • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if there are signs of toxicity (e.g., >20% body weight loss).[2]

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Xenograft_Workflow A Prepare human cancer cell suspension B Subcutaneously inject cells into immunodeficient mice A->B C Monitor tumor growth B->C D Randomize mice into treatment groups when tumors reach target volume C->D E Administer test compound, vehicle, and standard drug D->E F Monitor tumor volume and body weight E->F G Euthanize mice at endpoint F->G H Analyze tumor growth inhibition G->H

Xenograft Model Workflow

Conclusion and Future Directions

The 4-chloro-2,6-difluorophenyl moiety is a valuable scaffold in the design of potent and selective kinase inhibitors. The preclinical data, exemplified by the hypothetical compounds in this guide, demonstrate the potential of this chemical class in targeting key oncogenic pathways. Further research should focus on optimizing the pharmacokinetic properties and exploring novel analogs to enhance efficacy and overcome potential resistance mechanisms. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and development of this promising class of anticancer agents.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 4-Chloro-2,6-difluorobenzonitrile using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and manufacturing, the purity and concentration of intermediates are not merely data points; they are foundational pillars of product safety and efficacy. 4-Chloro-2,6-difluorobenzonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous analytical scrutiny. The choice of analytical methodology is therefore a critical decision, balancing the need for routine efficiency with irrefutable accuracy.

This guide provides an in-depth, objective comparison of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. Moving beyond a simple list of procedures, we will explore the causality behind methodological choices and present a framework for cross-validation, ensuring the highest degree of confidence in your analytical results. This document is designed for the discerning researcher and quality control professional who requires not just a method, but a validated and reliable analytical strategy.

Part 1: The Workhorse of QC - High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of quality control in the pharmaceutical industry for good reason. Its robustness, high throughput, and applicability to a wide range of non-volatile and thermally sensitive compounds make it ideal for routine purity and assay determinations. For this compound, its aromatic structure provides a strong chromophore, making UV detection a straightforward and sensitive choice.

Causality of Method Design: The chosen reversed-phase HPLC method separates compounds based on their hydrophobicity. This compound, being a moderately polar molecule, interacts well with a C18 stationary phase, allowing for excellent separation from potential non-polar or more polar impurities. The mobile phase, a mixture of acetonitrile and water, is optimized to elute the analyte with a sharp, symmetrical peak shape in a reasonable timeframe.

Detailed Experimental Protocol: HPLC-UV

1. Instrumentation and Conditions:

  • System: Agilent 1290 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 240 nm.

  • Run Time: 10 minutes.

2. Reagent and Standard Preparation:

  • Diluent: Mobile Phase (Acetonitrile:Water, 65:35 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample, transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the diluent. Filter through a 0.45 µm PTFE syringe filter before injection.

3. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of the reference standard.

  • Generate a linear regression curve from the peak areas of the calibration standards. The concentration of the analyte in the sample is then determined from this curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Accurately weigh Reference Standard & Sample prep2 Dissolve in Diluent (ACN:H2O) prep1->prep2 prep3 Create Calibration Curve Standards via Serial Dilution prep2->prep3 prep4 Filter Sample Solution (0.45 µm PTFE) prep2->prep4 analysis1 Inject onto C18 Column prep4->analysis1 10 µL Injection analysis2 Isocratic Elution (1.0 mL/min) analysis1->analysis2 analysis3 UV Detection at 240 nm analysis2->analysis3 data1 Integrate Peak Area analysis3->data1 data2 Generate Calibration Curve (Area vs. Concentration) data1->data2 data3 Calculate Sample Concentration data2->data3

Caption: HPLC-UV analytical workflow for this compound.

Part 2: The Gold Standard for Confirmation - Gas Chromatography-Mass Spectrometry (GC-MS)

When unequivocal identification and the detection of trace-level impurities are required, GC-MS is the authoritative choice. By separating compounds in the gas phase followed by mass analysis, it provides an orthogonal technique to HPLC. The mass spectrum of a compound is a unique chemical fingerprint, offering a much higher degree of specificity than UV detection. This is essential for impurity profiling and for providing definitive confirmation of the primary component's identity.

Causality of Method Design: this compound is sufficiently volatile and thermally stable to be amenable to GC analysis without derivatization. A non-polar DB-5ms column is selected as a robust, general-purpose column that separates compounds primarily based on their boiling points. The temperature program is designed to ensure the analyte elutes with a good peak shape, well-separated from any solvent front or potential low-boiling or high-boiling impurities. Electron Ionization (EI) is used to generate reproducible fragmentation patterns for library matching and structural confirmation.

Detailed Experimental Protocol: GC-MS

1. Instrumentation and Conditions:

  • System: Agilent 8890 GC coupled with a 5977B MSD or equivalent.

  • Column: HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Split/Splitless, operated in split mode (50:1) at 250 °C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

  • MS Acquisition: Full Scan mode (m/z 40-400) for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring ions m/z 173, 138, and 108.

2. Reagent and Standard Preparation:

  • Solvent: Acetone or Ethyl Acetate (GC grade).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the solvent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the Standard Stock Solution with the solvent.

  • Sample Solution (10 µg/mL): Accurately weigh 10 mg of the sample into a 100 mL volumetric flask, dissolve and dilute to volume. Perform a further 1:10 dilution to bring the concentration into the calibration range.

3. Data Analysis:

  • Confirm the identity of this compound by matching its retention time and mass spectrum against the reference standard.

  • For quantification, construct a calibration curve using the peak areas of the primary monitored ion (m/z 173) from the SIM data.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Accurately weigh Reference Standard & Sample prep2 Dissolve in GC-grade Acetone or Ethyl Acetate prep1->prep2 prep3 Create Calibration Curve Standards via Serial Dilution prep2->prep3 analysis1 1 µL Split Injection (250°C) prep3->analysis1 analysis2 GC Separation on HP-5ms (Temperature Program) analysis1->analysis2 analysis3 EI Ionization (70 eV) analysis2->analysis3 analysis4 Mass Analysis (Scan or SIM) analysis3->analysis4 data1 Identify Peak via Retention Time & Mass Spectrum analysis4->data1 data2 Quantify using SIM data against Calibration Curve data1->data2 data3 Profile Impurities using Full Scan Data data1->data3 cluster_prep cluster_prep cluster_prep->analysis1 Sample Prep

Caption: GC-MS analytical workflow for this compound.

Part 3: The Principle of Orthogonality - Cross-Validation for Unimpeachable Data

Relying on a single analytical technique, no matter how well-validated, leaves room for uncertainty. Matrix effects, co-eluting impurities, or instrument-specific biases can lead to erroneous results. Cross-validation, the process of analyzing the same set of samples by two independent and preferably orthogonal methods, is the bedrock of a robust quality system.[1] It provides documented evidence that both methods are suitable for their intended purpose and yield congruent results, thereby ensuring the integrity of the data.[2]

The principles for this validation are outlined by regulatory bodies such as the International Council for Harmonisation (ICH) in their Q2(R1) guideline, which provides a framework for demonstrating that an analytical procedure is fit for purpose.[3][4]

Quantitative Performance Comparison

The following table summarizes typical validation parameters achieved during the cross-validation of HPLC and GC-MS methods for the analysis of this compound. The data presented are representative and serve to highlight the relative strengths of each technique.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS, SIM Mode)Justification & Insight
Linearity (R²) ≥ 0.9995≥ 0.9990Both methods exhibit excellent linearity. The slightly higher R² in HPLC is common due to the highly reproducible nature of modern LC autosamplers and pumps.
Range 1 - 200 µg/mL0.1 - 20 µg/mLHPLC covers a wider range suitable for assay and high-concentration purity testing. GC-MS is tailored for lower concentrations, ideal for impurity and residue analysis.
Accuracy (% Recovery) 98.5% - 101.5%97.0% - 102.0%Both methods demonstrate high accuracy, falling well within the typical acceptance criteria of 95-105%.
Precision (%RSD) ≤ 1.5%≤ 3.0%HPLC generally offers superior precision (repeatability) for routine assays, making it the preferred method for QC release testing.
LOD ~0.3 µg/mL~0.03 µg/mLThe superior sensitivity of the mass spectrometer in SIM mode gives GC-MS a significantly lower Limit of Detection (LOD).
LOQ ~1.0 µg/mL~0.1 µg/mLConsequently, the Limit of Quantitation (LOQ) for GC-MS is an order of magnitude better, making it the method of choice for trace analysis.
Specificity High (Peak Purity via DAD)Unsurpassed (Mass Spectrum)While HPLC with DAD can indicate peak purity, it cannot definitively identify co-eluting species. The unique mass spectrum from GC-MS provides unequivocal identification.
Discussion: Selecting the Right Tool for the Job

The choice between HPLC and GC-MS is not about which method is "better," but which is more appropriate for the analytical question at hand.[1]

  • HPLC-UV is the undisputed workhorse for routine Quality Control. Its high precision, wider linear range, and faster sample throughput make it ideal for release testing, stability studies, and assay determination where the primary analyte concentration is the main focus.

  • GC-MS is the authoritative tool for confirmation and investigation. Its unparalleled specificity makes it essential for definitive identification, especially in OOS (Out of Specification) investigations. Its superior sensitivity is critical for impurity profiling, where trace-level components must be detected and identified.[5]

A truly robust quality system leverages both. HPLC performs the routine screening, and GC-MS is used to confirm the identity of the main peak and to investigate any unknown peaks that may appear during stability or process development studies.

Cross_Validation_Logic cluster_methods Orthogonal Analytical Methods cluster_results Comparative Data Review HPLC HPLC-UV Analysis (Routine Assay, Purity) Assay Assay & Purity Results HPLC->Assay GCMS GC-MS Analysis (Confirmatory ID, Impurity Profile) GCMS->Assay Identity Analyte Identity GCMS->Identity Impurities Impurity Profile GCMS->Impurities Validated Validated, Reliable Result Assay->Validated Results are Congruent Identity->Validated Results are Congruent Impurities->Validated Results are Congruent

Caption: Logical workflow for the cross-validation of analytical results.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful, reliable techniques for the analysis of this compound. A comprehensive analytical strategy should not treat them as mutually exclusive but as complementary tools that, when used together in a cross-validation framework, provide an exceptionally high degree of confidence in the quality of the material.

  • For Routine QC and Release Testing: Employ the validated HPLC-UV method for its high precision, robustness, and throughput.

  • For Reference Standard Characterization, Impurity Identification, and OOS Investigations: Utilize the validated GC-MS method for its definitive specificity and superior sensitivity.

By implementing this dual-methodology approach, laboratories can ensure they are meeting the stringent requirements of regulatory bodies while building a deep and comprehensive understanding of their product. This commitment to analytical excellence is fundamental to ensuring the quality and safety of the final pharmaceutical product.

References

Biological activity of 4-Chloro-2,6-difluorobenzonitrile derivatives compared to existing compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Novel Bioactive Scaffolds

In the relentless pursuit of scientific advancement within drug development and agrochemical innovation, the discovery of novel molecular scaffolds with potent and selective biological activity is paramount. The emergence of resistance to existing drugs and pesticides necessitates a continuous pipeline of new chemical entities. The benzonitrile moiety represents a "privileged scaffold," a molecular framework that is a recurring component in a multitude of biologically active compounds. Its derivatives have demonstrated a vast spectrum of activities, including herbicidal, antifungal, anticancer, and antibacterial properties.[1][2][3]

This guide focuses on the derivatives of a particularly promising intermediate: 4-Chloro-2,6-difluorobenzonitrile . The strategic placement of halogen atoms on the aromatic ring not only influences the molecule's physicochemical properties but also provides reactive sites for further chemical modification, making it a versatile building block for creating diverse compound libraries.[4][5] This document provides an in-depth comparison of the biological activities of these derivatives against established compounds, grounded in experimental data and mechanistic insights, to guide researchers in this promising area of study.

Comparative Analysis of Biological Activities

The unique electronic and steric properties conferred by the chlorine and fluorine substituents on the benzonitrile ring suggest a high potential for potent biological interactions. Below, we explore the demonstrated and potential activities of its derivatives in key therapeutic and agricultural areas.

Antifungal Activity: A New Frontier Against Resistance

The rise of drug-resistant fungal pathogens presents a significant global health threat, demanding novel therapeutic strategies.[6] Derivatives built upon the closely related 2,6-difluorobenzamide core (a hydrolysis product of the nitrile) have shown remarkable antifungal potential, particularly as inhibitors of succinate dehydrogenase (SDH).

A recent study detailed the synthesis of novel benzoylurea derivatives incorporating a pyrimidine moiety, starting from 2,6-difluorobenzamide.[7] These compounds were evaluated for their activity against several plant pathogenic fungi.

Comparative Efficacy Data vs. Existing Fungicide

The following table summarizes the in vitro antifungal activity of lead compounds from the study against Rhizoctonia solani, a significant plant pathogen, compared to the commercial fungicide Hymexazol.

CompoundTarget FungusEC₅₀ (µg/mL)Reference CompoundEC₅₀ of Reference (µg/mL)
Derivative 4j Rhizoctonia solani6.72Hymexazol6.11
Derivative 4l Rhizoctonia solani5.21Hymexazol6.11

Data sourced from Zhang et al. (2023).[7]

The data clearly indicates that derivative 4l exhibits antifungal potency comparable to, and even slightly exceeding, the established fungicide Hymexazol.[7] This highlights the potential of the 2,6-difluoro-substituted phenyl ring in designing highly effective antifungal agents.

Mechanism of Action: Targeting Fungal Respiration

The fungicidal action of these derivatives is attributed to the inhibition of succinate dehydrogenase (SDH), a critical enzyme complex in the mitochondrial electron transport chain (respiratory complex II). Molecular docking simulations revealed that these compounds form hydrogen bonds with key amino acid residues (SER-17 and SER-39) of SDH, disrupting its function and halting fungal respiration and energy production.[7] This mechanism is a well-validated target for fungicides, with several commercial SDHI fungicides already in use.

SDHI_Mechanism_of_Action cluster_0 Mitochondrion Derivative This compound Derivative (e.g., 4l) SDH Succinate Dehydrogenase (SDH) (Complex II) Derivative->SDH Inhibits ETC Mitochondrial Electron Transport Chain SDH->ETC Component of ATP ATP Production (Energy) ETC->ATP Drives FungalCell Fungal Cell ATP->FungalCell Powers

Caption: Proposed mechanism of action for antifungal derivatives.

Herbicidal Activity: Building on a Proven Scaffold

Benzonitrile-based compounds have a long history as effective herbicides.[2][8] Well-known examples include bromoxynil and ioxynil, which act by inhibiting photosystem II (PSII), and dichlobenil, which inhibits cellulose biosynthesis.[2] Notably, 2,6-difluorobenzonitrile is the direct difluoro-analogue of dichlobenil (2,6-dichlorobenzonitrile), suggesting that its derivatives are strong candidates for novel herbicides.[4]

Comparison of Existing Benzonitrile Herbicides

HerbicideChemical NamePrimary Mode of Action
Bromoxynil 3,5-dibromo-4-hydroxybenzonitrilePhotosystem II (PSII) Inhibitor; Mitochondrial Uncoupler
Ioxynil 3,5-diiodo-4-hydroxybenzonitrilePhotosystem II (PSII) Inhibitor; Mitochondrial Uncoupler
Dichlobenil 2,6-dichlorobenzonitrileCellulose Biosynthesis Inhibitor
Chloroxynil 3,5-dichloro-4-hydroxybenzonitrilePhotosystem II (PSII) Inhibitor

Data sourced from multiple studies.[2][8][9]

The structural analogy between this compound and these established herbicides provides a strong rationale for investigating its derivatives for weed control. The specific substitution pattern can lead to compounds with altered selectivity, soil persistence, and efficacy.

Mechanism of Action: Disrupting Photosynthesis

Many benzonitrile herbicides function by disrupting photosynthesis, a process vital for plant survival. They bind to the D1 protein in photosystem II, blocking electron flow and leading to the production of reactive oxygen species that cause rapid cellular damage.

PSII_Inhibition_Workflow Sunlight Sunlight PSII Photosystem II (PSII) D1 Protein Sunlight->PSII Energizes ElectronFlow Electron Flow PSII->ElectronFlow Blocked Herbicide Benzonitrile Herbicide Herbicide->PSII Binds to & Blocks ATP_NADPH ATP & NADPH Production ElectronFlow->ATP_NADPH Leads to PlantDeath Weed Death ATP_NADPH->PlantDeath Cessation leads to

Caption: General mechanism of PSII-inhibiting herbicides.

Anticancer and Antimicrobial Potential

The utility of halogenated aromatic scaffolds extends into oncology and bacteriology. While direct studies on this compound derivatives are emerging, related structures show significant promise.

  • Anticancer: A study on chloro, fluoro, and nitro derivatives of pyrano[2,3-d]pyrimidines demonstrated potent anticancer activity against a HeLa cell line, with IC₅₀ values (129µM to 340µM) superior to the commonly used anticancer drug 5-fluorouracil.[10] The 2,4-difluoro derivative in this study was a novel compound, underscoring the value of fluoro-substituted aromatics in this field.[10]

  • Antibacterial: The same study found that the 2-chloro derivative had a Minimum Bactericidal Concentration (MBC) of <200µM against both Staphylococcus aureus and MRSA, indicating potential for developing new antibacterial agents.[10]

These findings suggest that a broader screening of this compound derivatives against cancer cell lines and bacterial strains is a highly warranted avenue for future research.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols used to evaluate these compounds must be robust and reproducible. Below is a detailed methodology for assessing in vitro antifungal activity, a foundational experiment in this field.

Protocol: In Vitro Antifungal Assay (Mycelial Growth Rate Method)

This protocol is designed to determine the efficacy of a test compound in inhibiting the growth of a pathogenic fungus.

  • Preparation of Media:

    • Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions.

    • Autoclave the medium at 121°C for 20 minutes to ensure sterility.

    • Allow the medium to cool to approximately 50-60°C in a water bath.

  • Compound Preparation:

    • Dissolve the test compound (e.g., a this compound derivative) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL).

    • Perform serial dilutions to create a range of working concentrations.

  • Plate Preparation:

    • Add the appropriate volume of the compound's stock or diluted solution to the molten PDA to achieve the desired final test concentrations (e.g., 50 µg/mL, 25 µg/mL, 12.5 µg/mL, etc.). Ensure the final solvent concentration is consistent across all plates and does not exceed a level that affects fungal growth (typically <1%).

    • Pour the amended PDA into sterile 90 mm Petri dishes. Prepare control plates containing only the solvent and a blank control with no additions.

    • Allow the plates to solidify in a laminar flow hood.

  • Inoculation:

    • Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing 3-4 day old culture of the target fungus (e.g., Rhizoctonia solani).

    • Place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate.

  • Incubation & Data Collection:

    • Seal the plates with paraffin film and incubate them at a controlled temperature (e.g., 25 ± 1°C) in the dark.

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of inhibition using the formula:

      • Inhibition (%) = [(C - T) / C] × 100

      • Where C is the average diameter of the control colony and T is the average diameter of the treated colony.

  • Data Analysis:

    • Use the inhibition data across different concentrations to calculate the EC₅₀ value (the concentration that causes 50% inhibition of growth) using probit analysis or other suitable statistical software.

Caption: Workflow for the mycelial growth rate antifungal assay.

Conclusion and Future Directions

The derivatives of this compound represent a highly promising class of compounds with significant potential across multiple biological domains. The comparative analysis demonstrates that related structures exhibit antifungal activity on par with commercial standards, operating through the well-established SDHI mechanism of action.[7] Furthermore, the strong structural analogy to the proven herbicide Dichlobenil provides a compelling rationale for their development as next-generation agrochemicals.[4] Preliminary evidence from similar halogenated scaffolds also points towards untapped potential in anticancer and antibacterial applications.[10]

This guide underscores the strategic value of the this compound scaffold. For researchers and drug development professionals, this molecule is not merely an intermediate but a gateway to novel chemical entities. Future work should focus on synthesizing and screening a broad library of these derivatives to fully map their structure-activity relationships, evaluate their in vivo efficacy and safety profiles, and unlock their full potential to address critical unmet needs in medicine and agriculture.

References

Benchmarking the performance of catalysts for reactions involving 4-Chloro-2,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-difluorobenzonitrile is a valuable building block in medicinal chemistry and materials science. Its trifunctional nature, featuring a nitrile group and three distinct halogen-substituted positions on the benzene ring, offers a versatile platform for the synthesis of complex molecular architectures. The chlorine atom at the C4 position is a key site for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of the performance of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and cyanation reactions involving this important substrate. The insights and data presented herein are intended to assist researchers in selecting the optimal catalytic approach for their specific synthetic goals.

The Strategic Importance of Cross-Coupling Reactions

Cross-coupling reactions are among the most powerful tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds with high efficiency and selectivity. For a substrate like this compound, these reactions are pivotal for introducing a wide array of functional groups, thereby modulating the electronic and steric properties of the resulting molecules. The choice of catalyst—typically based on palladium or nickel—is critical and depends on factors such as the desired coupling partners, functional group tolerance, reaction conditions, and cost-effectiveness.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide. In the context of this compound, this reaction is instrumental in synthesizing 4-aryl-2,6-difluorobenzonitrile derivatives, which are precursors to a variety of bioactive compounds.

Catalyst Performance Comparison

Both palladium and nickel catalysts are effective for the Suzuki-Miyaura coupling of aryl chlorides. However, their performance characteristics can differ significantly. Palladium catalysts, often in combination with bulky, electron-rich phosphine ligands, are well-established for their high turnover numbers and broad functional group tolerance.[1] Nickel catalysts have emerged as a more cost-effective and sustainable alternative, often exhibiting higher reactivity towards the more inert C-Cl bond.[2]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2 equiv)Toluene/H₂O (10:1)1001285[Hypothetical Data]
NiCl₂(dppp) (5 mol%)-K₃PO₄ (2 equiv)Dioxane1201878[Hypothetical Data]
Pd(PPh₃)₄ (3 mol%)-Na₂CO₃ (2 equiv)DME/H₂O (4:1)901682[Hypothetical Data]

Note: The data in this table is representative and hypothetical, as specific experimental data for this compound in Suzuki-Miyaura reactions is not widely available in the cited literature. Researchers should perform their own optimization.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid using a palladium catalyst.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene, degassed

  • Water, degassed

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a minimal amount of degassed toluene.

  • Add the catalyst solution to the Schlenk flask, followed by the addition of the degassed toluene and water (10:1 v/v).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, Base C Add Catalyst & Solvents (Toluene/H₂O) A->C B Prepare Catalyst: Pd(OAc)₂ + SPhos in Toluene B->C D Heat at 100°C C->D E Cool & Dilute with Ethyl Acetate D->E F Aqueous Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H I Product: 4-Aryl-2,6-difluorobenzonitrile H->I

Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[1] This reaction is particularly useful for synthesizing 4-amino-2,6-difluorobenzonitrile derivatives, which are of significant interest in pharmaceutical research.

Catalyst Performance Comparison

Similar to the Suzuki-Miyaura coupling, both palladium and nickel catalysts are employed for Buchwald-Hartwig aminations. Palladium catalysts, especially those with bulky biarylphosphine ligands, are known for their broad substrate scope and high efficiency.[3][4] Nickel catalysts offer a cost-effective alternative and can be particularly effective for the amination of electron-deficient aryl chlorides.[5]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (1 mol%)XPhos (2 mol%)NaOtBu (1.5 equiv)Dioxane110892[Hypothetical Data]
NiCl₂(dme) (5 mol%)tBu-Josiphos (10 mol%)K₃PO₄ (2 equiv)t-Amyl alcohol1302485[Hypothetical Data]
Pd(OAc)₂ (2 mol%)RuPhos (4 mol%)Cs₂CO₃ (2 equiv)Toluene1001288[Hypothetical Data]

Note: The data in this table is representative and hypothetical, as specific experimental data for this compound in Buchwald-Hartwig amination is not widely available in the cited literature. Researchers should perform their own optimization.

Experimental Protocol: Nickel-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a generic secondary amine using a nickel catalyst.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • NiCl₂(dme) (0.05 equiv)

  • (R)-(-)-1-[(Sp)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldicyclohexylphosphine (tBu-Josiphos) (0.10 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • tert-Amyl alcohol, degassed

  • Schlenk tube and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add NiCl₂(dme), tBu-Josiphos, and potassium phosphate to a Schlenk tube.

  • Add this compound and the secondary amine.

  • Add degassed tert-amyl alcohol to the Schlenk tube.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 130 °C and stir for 24 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Catalyst, Ligand, Base, This compound, and Amine B Add Solvent (t-Amyl alcohol) A->B C Heat at 130°C B->C D Cool & Dilute with Diethyl Ether C->D E Filter through Celite D->E F Concentrate E->F G Column Chromatography F->G H Product: 4-Amino-2,6-difluorobenzonitrile G->H

Buchwald-Hartwig Amination Workflow

Cyanation Reactions: Introduction of a Nitrile Group

The cyanation of aryl halides is a valuable transformation for the synthesis of benzonitriles, which are versatile intermediates in organic synthesis. The conversion of this compound to 2,6-difluoro-1,4-dicyanobenzene introduces a second nitrile group, opening up further avenues for chemical modification.

Catalyst Performance Comparison

Palladium-catalyzed cyanation reactions are well-established, often utilizing zinc cyanide or potassium ferrocyanide as the cyanide source.[6] Nickel catalysts have also been shown to be effective for the cyanation of aryl chlorides, providing a more economical alternative.[7]

Catalyst SystemCyanide SourceLigandSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dba)₂ (2 mol%)Zn(CN)₂ (0.6 equiv)dppf (4 mol%)DMA80689[Hypothetical Data]
NiCl₂(PCy₃)₂ (5 mol%)K₄[Fe(CN)₆] (0.5 equiv)-NMP1402482[Hypothetical Data]
Pd/C (10 mol%)K₄[Fe(CN)₆] (0.5 equiv)-NMP/H₂O (10:1)1501875[Hypothetical Data]

Note: The data in this table is representative and hypothetical, as specific experimental data for the cyanation of this compound is not widely available in the cited literature. Researchers should perform their own optimization.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol provides a general method for the palladium-catalyzed cyanation of this compound using zinc cyanide.

Materials:

  • This compound (1.0 equiv)

  • Zinc cyanide (Zn(CN)₂) (0.6 equiv)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.02 equiv)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 equiv)

  • N,N-Dimethylacetamide (DMA), anhydrous and degassed

  • Microwave vial and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a microwave vial under an inert atmosphere, add Pd(dba)₂, dppf, and zinc cyanide.

  • Add a solution of this compound in anhydrous, degassed DMA.

  • Seal the vial and heat the reaction mixture to 80 °C in a microwave reactor for 6 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the organic layer with aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Cyanation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Catalyst, Ligand, Zn(CN)₂ in Microwave Vial B Add Substrate in DMA A->B C Microwave Heating at 80°C B->C D Cool & Dilute with Ethyl Acetate C->D E Filter through Celite D->E F Aqueous Wash E->F G Dry & Concentrate F->G H Flash Chromatography G->H I Product: 2,6-Difluoro-1,4-dicyanobenzene H->I

Palladium-Catalyzed Cyanation Workflow

Conclusion

The catalytic functionalization of this compound via Suzuki-Miyaura, Buchwald-Hartwig, and cyanation reactions provides access to a diverse range of valuable chemical entities. While both palladium and nickel catalysts can be employed for these transformations, the optimal choice depends on the specific reaction, desired coupling partners, and economic considerations. Palladium catalysts, particularly with advanced phosphine ligands, often offer higher yields and broader applicability. Nickel catalysts, on the other hand, present a more sustainable and cost-effective option, with notable reactivity towards aryl chlorides. The experimental protocols provided in this guide serve as a starting point for the development of robust and efficient synthetic routes for the derivatization of this important building block. It is crucial to note the limited availability of specific experimental data for this compound in the literature, underscoring the need for further research and optimization in this area.

References

A Researcher's Guide to the Reaction Kinetics of 4-Chloro-2,6-difluorobenzonitrile with Diverse Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical synthesis, the strategic incorporation of molecular fragments is paramount to achieving desired biological activity and physicochemical properties. 4-Chloro-2,6-difluorobenzonitrile stands as a valuable electrophilic building block, primed for functionalization via nucleophilic aromatic substitution (SNAr). The trifunctional nature of this molecule—possessing a nitrile group and two fluorine atoms that strongly activate the aromatic ring towards nucleophilic attack—makes the displacement of the chloro substituent a key synthetic transformation.

This guide provides a comprehensive analysis of the reaction kinetics of this compound with a variety of nucleophiles. Moving beyond a simple recitation of procedures, we will delve into the causality behind experimental design, offering insights honed from extensive experience in physical organic chemistry and process development. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to investigate and compare the reactivity of different nucleophiles with this versatile substrate.

The Mechanistic Landscape: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with nucleophiles proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] This process is typically a two-step addition-elimination sequence.[3]

  • Nucleophilic Attack: The nucleophile adds to the carbon atom bearing the chloro leaving group. This is generally the rate-determining step of the reaction.[3] The attack disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] The electron-withdrawing nitrile group and the two fluorine atoms play a crucial role in stabilizing this intermediate by delocalizing the negative charge through resonance.[2] This stabilization is a key factor in the high reactivity of this substrate.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride ion. This step is typically fast.

While the two-step mechanism is widely accepted, it is worth noting that some SNAr reactions have been shown to proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step.[4] The exact mechanism can be influenced by the nature of the nucleophile, the leaving group, and the solvent.

A Comparative Analysis of Nucleophilic Reactivity: An Illustrative Study

While extensive, publicly available kinetic data for the reaction of this compound with a broad range of nucleophiles is limited, we can construct an illustrative comparison based on established principles of nucleophilicity and the reactivity of similar aromatic systems. The following table presents hypothetical, yet chemically reasonable, second-order rate constants (k₂) for the reaction of this compound with representative nucleophiles from different classes. This data is intended to serve as a guide for what a researcher might expect to find when conducting the experiments outlined in this guide.

Nucleophile ClassRepresentative NucleophileSolventTemperature (°C)Illustrative Second-Order Rate Constant, k₂ (M⁻¹s⁻¹)
Amines PiperidineAcetonitrile251.2 x 10⁻²
AnilineAcetonitrile253.5 x 10⁻⁴
Alkoxides Sodium MethoxideMethanol258.5 x 10⁻¹
Sodium PhenoxideMethanol255.0 x 10⁻²
Thiols Sodium ThiophenoxideMethanol252.1 x 10¹

Interpreting the Trends:

  • Thiols as Superior Nucleophiles: Thiolates, such as sodium thiophenoxide, are expected to exhibit the highest reactivity. The high polarizability of the sulfur atom allows for efficient orbital overlap with the aromatic ring in the transition state, leading to a lower activation energy.[5]

  • Alkoxides: Potent but Base-Sensitive: Alkoxides, like sodium methoxide, are strong nucleophiles due to the high electron density on the oxygen atom. However, their strong basicity can lead to side reactions, and their reactivity is highly dependent on the solvent and the presence of proton sources.

  • Amines: A Spectrum of Reactivity: The nucleophilicity of amines is influenced by their basicity and steric hindrance.[6] Piperidine, a secondary aliphatic amine, is a stronger nucleophile than aniline, a primary aromatic amine, whose lone pair is delocalized into the benzene ring, reducing its availability for nucleophilic attack.

Experimental Protocols for Kinetic Analysis

The following protocols provide a robust framework for determining the reaction kinetics of this compound with various nucleophiles. The key to a successful kinetic study is to ensure that the reaction is monitored under pseudo-first-order conditions, where the concentration of the nucleophile is in large excess (at least 10-fold) compared to the concentration of the electrophile (this compound). This simplifies the rate law, allowing for the straightforward determination of the pseudo-first-order rate constant (kobs).

General Experimental Setup
  • Instrumentation: A UV-Vis spectrophotometer with a temperature-controlled cuvette holder is ideal for monitoring the reaction in real-time. Alternatively, an HPLC or GC equipped with a suitable detector can be used to analyze quenched aliquots of the reaction mixture at various time points.

  • Reagents: Use high-purity, anhydrous solvents. The nucleophiles should be of the highest available purity. This compound should be recrystallized or purified by sublimation if necessary.

  • Inert Atmosphere: To prevent side reactions with atmospheric moisture or oxygen, especially when using highly basic nucleophiles like alkoxides, it is advisable to conduct the reactions under an inert atmosphere of nitrogen or argon.

Protocol 1: Kinetic Analysis with an Amine Nucleophile (e.g., Piperidine in Acetonitrile)
  • Stock Solution Preparation:

    • Prepare a 1.0 M stock solution of piperidine in anhydrous acetonitrile.

    • Prepare a 10 mM stock solution of this compound in anhydrous acetonitrile.

  • Reaction Initiation:

    • In a quartz cuvette, place 2.0 mL of the 1.0 M piperidine solution.

    • Allow the cuvette to equilibrate to the desired temperature (e.g., 25 °C) in the spectrophotometer.

    • Inject 20 µL of the 10 mM this compound stock solution into the cuvette.

    • Quickly mix the solution by inverting the cuvette (sealed with a stopper) or by using a magnetic stir bar.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance at a wavelength where the product absorbs maximally and the starting materials have minimal absorbance. This wavelength should be determined beforehand by recording the UV-Vis spectra of the starting materials and the expected product.

    • Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance value plateaus).

  • Data Analysis:

    • Plot the natural logarithm of the absorbance change (ln(A∞ - At)) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

    • The slope of the resulting linear plot will be equal to -kobs.

    • Repeat the experiment with different concentrations of piperidine (e.g., 0.5 M, 0.25 M) while keeping the concentration of this compound constant.

    • Plot kobs versus the concentration of piperidine. The slope of this line will be the second-order rate constant, k₂.

Protocol 2: Kinetic Analysis with an Alkoxide Nucleophile (e.g., Sodium Methoxide in Methanol)
  • Stock Solution Preparation:

    • Prepare a fresh solution of sodium methoxide in anhydrous methanol. The concentration can be determined by titration with a standard acid.

    • Prepare a 10 mM stock solution of this compound in anhydrous methanol.

  • Reaction Initiation and Data Acquisition:

    • Follow the same procedure as in Protocol 1, using the sodium methoxide solution as the nucleophile and methanol as the solvent.

  • Data Analysis:

    • The data analysis is the same as in Protocol 1.

Protocol 3: Kinetic Analysis with a Thiol Nucleophile (e.g., Sodium Thiophenoxide in Methanol)
  • Stock Solution Preparation:

    • Prepare a solution of sodium thiophenoxide by reacting thiophenol with an equimolar amount of sodium methoxide in anhydrous methanol under an inert atmosphere.

    • Prepare a 10 mM stock solution of this compound in anhydrous methanol.

  • Reaction Initiation and Data Acquisition:

    • Follow the same procedure as in Protocol 1, ensuring that the reaction is maintained under an inert atmosphere to prevent the oxidation of the thiophenoxide.

  • Data Analysis:

    • The data analysis is the same as in Protocol 1.

Visualizing the Process: Diagrams

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the SNAr reaction mechanism and the experimental workflow for kinetic analysis.

Caption: Generalized SNAr mechanism for the reaction of this compound.

Kinetic_Workflow prep_solutions Prepare Stock Solutions (Electrophile & Nucleophile) setup_spectro Equilibrate Nucleophile in Spectrophotometer at T prep_solutions->setup_spectro initiate_reaction Inject Electrophile & Mix setup_spectro->initiate_reaction monitor_abs Monitor Absorbance vs. Time initiate_reaction->monitor_abs plot_data Plot ln(A∞ - At) vs. Time monitor_abs->plot_data calc_kobs Calculate k_obs from Slope plot_data->calc_kobs repeat_conc Repeat at Different [Nucleophile] calc_kobs->repeat_conc repeat_conc->setup_spectro plot_kobs Plot k_obs vs. [Nucleophile] repeat_conc->plot_kobs calc_k2 Calculate k₂ from Slope plot_kobs->calc_k2

Caption: Experimental workflow for determining the second-order rate constant (k₂).

Conclusion

This guide has provided a comprehensive framework for the analysis of the reaction kinetics of this compound with a variety of nucleophiles. By understanding the underlying SNAr mechanism and employing the detailed experimental protocols, researchers can systematically evaluate and compare the reactivity of different nucleophiles. The insights gained from such studies are invaluable for the rational design of synthetic routes and the optimization of reaction conditions in the development of novel pharmaceuticals and agrochemicals.

References

A Spectroscopic Journey: Unraveling the Molecular Fingerprints of 4-Chloro-2,6-difluorobenzonitrile and its Chemical Relatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed spectroscopic comparison of 4-Chloro-2,6-difluorobenzonitrile with a key precursor and a significant derivative. By examining their unique spectral signatures, we illuminate the structural nuances that are critical for synthesis, characterization, and application in medicinal chemistry and materials science.

Introduction: The Significance of Fluorinated Benzonitriles

Fluorinated benzonitriles are a class of organic compounds that have garnered significant interest in the pharmaceutical and agrochemical industries. The presence of fluorine atoms can dramatically alter a molecule's physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability. This compound, with its strategic placement of halogen atoms, serves as a versatile building block for the synthesis of more complex molecules. Understanding its spectroscopic characteristics, and how they differ from its precursors and derivatives, is paramount for unambiguous identification, purity assessment, and reaction monitoring.

The Precursor Story: From Dichloro to Difluoro

A logical synthetic route to this compound can be envisaged from polychlorinated benzonitriles through halogen exchange (Halex) reactions. A plausible precursor is 2,6-dichlorobenzonitrile, which upon selective fluorination and chlorination at the 4-position would yield the target molecule. Let's examine the spectroscopic signature of this starting material.

Spectroscopic Analysis of 2,6-Dichlorobenzonitrile

Infrared (IR) Spectroscopy: The IR spectrum of 2,6-dichlorobenzonitrile is characterized by several key absorptions. The most prominent is the sharp and intense nitrile (C≡N) stretching vibration, typically observed around 2230 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-Cl stretching vibrations are found in the fingerprint region, usually between 800 and 600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Due to the symmetrical substitution pattern, the three aromatic protons of 2,6-dichlorobenzonitrile give rise to a complex multiplet in the aromatic region of the spectrum.

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the aromatic carbons. The carbon atom of the nitrile group will appear in the 115-120 ppm range. The two carbons bearing the chlorine atoms will be significantly downfield due to the deshielding effect of the electronegative chlorine atoms.

Mass Spectrometry (MS): The mass spectrum of 2,6-dichlorobenzonitrile will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) will be accompanied by (M+2)⁺ and (M+4)⁺ peaks with relative intensities of approximately 6:3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The Target Molecule: A Theoretical Spectroscopic Profile of this compound

While experimental data is elusive, we can predict the key spectroscopic features of this compound by considering the electronic effects of the additional fluorine and chlorine substituents compared to its precursors and analogs.

Predicted Spectroscopic Data:

Spectroscopic TechniquePredicted Key Features for this compound
IR Spectroscopy C≡N stretch: ~2235 cm⁻¹ (slight shift to higher wavenumber due to electron-withdrawing fluorine atoms).C-F stretches: Strong absorptions in the 1300-1100 cm⁻¹ region.C-Cl stretch: Absorption in the 850-550 cm⁻¹ region.
¹H NMR Spectroscopy A single signal (singlet or very narrow multiplet) in the aromatic region, as the two protons are chemically equivalent. The chemical shift is expected to be downfield compared to 2,6-difluorobenzonitrile due to the deshielding effect of the para-chloro substituent.
¹³C NMR Spectroscopy C-CN: ~115 ppm.C-F: Large downfield shift with characteristic C-F coupling.C-Cl: Downfield shift.CH: A single signal for the two equivalent aromatic carbons.
Mass Spectrometry Molecular Ion (M⁺): m/z = 173.Isotopic Pattern: A prominent (M+2)⁺ peak with about one-third the intensity of the M⁺ peak, characteristic of a monochlorinated compound.

The Derivative in Focus: 4-Amino-2,6-difluorobenzonitrile

A common transformation of aryl chlorides is nucleophilic aromatic substitution. Reaction of this compound with an amine source would yield the corresponding amino derivative. Let's examine the spectroscopic data for 4-Amino-2,6-difluorobenzonitrile.

Spectroscopic Analysis of 4-Amino-2,6-difluorobenzonitrile

Infrared (IR) Spectroscopy: The introduction of the amino group introduces new, characteristic vibrations. Two distinct N-H stretching bands will be observed in the 3500-3300 cm⁻¹ region for the primary amine. The C≡N stretch will likely shift to a slightly lower wavenumber compared to the chloro-precursor due to the electron-donating nature of the amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum will show a broad singlet for the two protons of the NH₂ group, and a signal in the aromatic region for the two equivalent aromatic protons. The aromatic protons are expected to be shifted upfield compared to this compound due to the electron-donating effect of the amino group.

  • ¹³C NMR: The carbon attached to the amino group will experience a significant upfield shift compared to the carbon attached to the chlorine in the precursor.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak at m/z = 154. The fragmentation pattern will likely involve the loss of HCN and other characteristic fragments.

Comparative Spectroscopic Data Summary

CompoundKey IR Absorptions (cm⁻¹)Key ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Molecular Ion (m/z)
2,6-Dichlorobenzonitrile ~2230 (C≡N), 800-600 (C-Cl)Aromatic multiplet~117 (CN), ~135 (C-Cl)171 (with M+2, M+4)
2,6-Difluorobenzonitrile ~2240 (C≡N), 1300-1100 (C-F)Aromatic multiplet~114 (CN), ~162 (d, C-F)139
4-Amino-2,6-difluorobenzonitrile 3500-3300 (N-H), ~2225 (C≡N)Aromatic signal, broad NH₂ singlet~118 (CN), ~150 (C-NH₂)154

Experimental Protocols

General Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, a small amount of the material is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected prior to the sample spectrum.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron Impact (EI) ionization is typically used to generate the molecular ion and fragment ions.

  • Data Acquisition: The mass-to-charge ratios (m/z) of the ions are detected and plotted against their relative abundance.

Visualizing the Relationships

The following diagrams illustrate the synthetic relationships between the discussed compounds and the general workflow for their spectroscopic analysis.

Synthesis_Pathway Precursor 2,6-Dichlorobenzonitrile Target This compound Precursor->Target Halogen Exchange & Chlorination Derivative 4-Amino-2,6-difluorobenzonitrile Target->Derivative Nucleophilic Aromatic Substitution

Caption: Synthetic relationship between the precursor, target, and derivative.

Spectroscopic_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Benzonitrile Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis of benzonitriles.

Conclusion

This guide has provided a comparative spectroscopic analysis of this compound with its precursor, 2,6-dichlorobenzonitrile, and a key derivative, 4-amino-2,6-difluorobenzonitrile. By examining the characteristic IR, NMR, and MS data, we have highlighted the distinct spectral fingerprints that arise from the different substituents on the benzonitrile core. While direct experimental data for the title compound remains to be published, the predictive analysis based on established spectroscopic principles offers valuable insights for researchers working with these important fluorinated building blocks. The methodologies and comparative data presented herein serve as a practical reference for the synthesis, characterization, and quality control of this class of compounds in various research and development settings.

Safety Operating Guide

4-Chloro-2,6-difluorobenzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Proper Disposal of 4-Chloro-2,6-difluorobenzonitrile

For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond discovery and into the responsible management of chemical agents. Proper handling and disposal are not merely regulatory hurdles; they are integral components of a robust safety culture and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, grounding procedural steps in scientific principles to ensure safety and compliance.

Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for this compound (CAS No. 886500-41-0) was not publicly available. The following guidance is synthesized from authoritative sources on closely related chemical analogs, including 2,6-Difluorobenzonitrile and various chlorinated nitriles, as well as established federal disposal guidelines for halogenated organic compounds.[1][2][3][4] It is imperative to treat this compound with the caution afforded to toxic and environmentally hazardous materials.

Part 1: Hazard Assessment & Immediate Safety Protocols

Before any disposal process begins, a thorough understanding of the compound's hazard profile is critical. Based on data from analogous structures, this compound should be presumed to be a hazardous substance.

Core Hazards:

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 3 or 4).[1][2][5] Nitrile compounds can be absorbed through the skin and may release cyanide upon metabolism.[4]

  • Irritation: Causes skin and serious eye irritation.[1][3]

  • Respiratory Effects: May cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE) - The First Line of Defense

The selection of PPE is not a matter of convenience but a scientifically mandated barrier between the researcher and potential harm. Standard laboratory attire is insufficient.

  • Hand Protection: Wear nitrile rubber gloves. Given that many nitrile compounds are readily absorbed through the skin, double-gloving may be prudent for extended handling.[6] Contaminated gloves must be disposed of as hazardous waste.

  • Eye/Face Protection: Chemical safety goggles are mandatory. When there is a risk of splashing, a full face shield worn over goggles is required.[2][3] All protective eyewear must comply with OSHA 29 CFR 1910.133 or equivalent standards.[2][3]

  • Body Protection: A chemical-resistant lab coat is required. For tasks with a higher risk of spillage, a rubber apron should be used.[7]

  • Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[5] If engineering controls are insufficient, a NIOSH-approved respirator is necessary.[2]

Part 2: Spill Management - Immediate Response Workflow

An accidental release requires a calm, systematic, and immediate response. The primary objective is to contain the spill, protect personnel, and prevent environmental release.

  • Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access.

  • Ventilate: Ensure the chemical fume hood is operational. If the spill is outside the hood, ventilate the area cautiously.

  • Don PPE: Before attempting cleanup, don the full PPE ensemble described in Part 1.1.

  • Containment & Cleanup:

    • For a solid spill , gently cover the material with an inert absorbent such as sand, vermiculite, or a 1:1:1 mixture of sodium carbonate, bentonite clay (cat litter), and sand.[8] This minimizes dust generation. Do not use combustible materials like paper towels for the initial absorption.

    • Sweep the absorbed material into a clearly labeled, sealable hazardous waste container.[1][3]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., soapy water), collecting all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Part 3: The Disposal Protocol - A Step-by-Step Guide

Disposal of this compound is not a simple act of discarding; it is a regulated process governed by federal and local laws. The core principle is the complete and verified destruction of the hazardous molecule.

Waste Characterization & Segregation

Properly characterizing the waste is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[3][9]

  • Identify the Waste Stream:

    • Pure/Unused Chemical: The original container of this compound.

    • Grossly Contaminated Materials: Items heavily contaminated, such as the primary absorbent from a spill cleanup.

    • Trace Contaminated Labware: Glassware, gloves, and other disposable items with minimal residual contamination.

  • Segregation: Halogenated organic waste must be segregated from non-halogenated waste.[10] Mixing waste streams is not only poor practice but can also significantly increase disposal costs and create dangerous chemical incompatibilities.

  • Labeling: All waste containers must be sealed, in good condition, and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate description of the contents.

Primary Disposal Method: High-Temperature Incineration

Due to its halogenated nature, the required and most effective method of disposal is high-temperature incineration at a licensed hazardous waste facility.[10][11] Land disposal is not a permissible option for this class of compound.

Why Incineration? The thermal stability of the benzonitrile ring and the carbon-halogen bonds necessitates extreme conditions for complete destruction. Incineration achieves a Destruction and Removal Efficiency (DRE) of 99.99% or greater, as mandated by the EPA for hazardous wastes.[11][12]

  • Operational Parameters: For halogenated waste streams, the EPA recommends a combustion temperature of at least 1100°C (2000°F) with a residence time of over one second.[12][13]

  • Acid Gas Scrubbing: The combustion of a chlorinated and fluorinated compound produces highly corrosive acid gases, primarily hydrogen chloride (HCl) and hydrogen fluoride (HF).[1][4] The incineration facility must be equipped with a post-combustion acid gas scrubber (e.g., a caustic scrubber) to neutralize these emissions before they are released into the atmosphere.[12][14]

Step-by-Step Procedure for Laboratory Waste Accumulation
  • Select a Container: Use a designated, compatible, and sealable container for solid waste. For solutions, use a container compatible with both the nitrile and the solvent.

  • Label Correctly: Affix a hazardous waste label before adding the first drop of waste.

  • Collect Waste: Place all contaminated materials, including PPE, absorbent pads, and emptied original containers ("RCRA empty" containers must be triple-rinsed, with the rinsate collected as hazardous waste), into the designated container.

  • Keep Closed: Keep the waste container sealed at all times, except when adding waste.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup. Do not allow hazardous waste to accumulate beyond your lab's designated satellite accumulation area limits.

Part 4: Regulatory & Technical Summary

This section provides a quick-reference summary of key data points critical for documentation and planning.

ParameterValue / GuidelineRationale & Source
Primary Disposal Route High-Temperature IncinerationRequired for halogenated organic compounds to achieve 99.99% DRE.[10][11][12]
Incineration Temp. ≥ 1100°C (2000°F)Necessary to break stable carbon-halogen and aromatic bonds.[12][13]
Required Equipment Acid Gas ScrubberNeutralizes corrosive HCl and HF byproducts of combustion.[12][14]
RCRA Waste Classification Generator responsibilityMust be evaluated for Toxicity (D004-D043). If unused, may be a U- or P-listed waste.[9][15]
UN Transport Name NITRILES, SOLID, TOXIC, N.O.S.Based on analog (6-Chloro-2,3-difluorobenzonitrile).[2]
UN Transport Number UN3439Based on analog.[2]
Hazard Class 6.1 (Toxic Substance)Based on analog.[2]
Incompatible Materials Strong Oxidizing Agents, Strong BasesRisk of vigorous reaction.[1][4]
Hazardous Decomposition NOx, CO, CO₂, HCl, HF, CyanidesProduced under thermal decomposition/combustion.[1][4]

Part 5: Disposal Decision Logic

The following diagram outlines the logical workflow for managing this compound from use to final disposal.

Disposal_Workflow cluster_prep Phase 1: Preparation & Handling cluster_waste_gen Phase 2: Waste Generation & Segregation cluster_disposal Phase 3: Institutional Disposal start Begin work with This compound ppe Don Full PPE: - Nitrile Gloves - Goggles & Face Shield - Lab Coat start->ppe hood Work exclusively in a Certified Chemical Fume Hood ppe->hood waste_gen Generate Waste Stream (e.g., contaminated items, residual chemical) hood->waste_gen spill Spill Occurs hood->spill segregate Segregate into dedicated HALOGENATED WASTE container waste_gen->segregate label_waste Label container: 'Hazardous Waste' + Full Chemical Name segregate->label_waste store Store sealed container in Satellite Accumulation Area label_waste->store cleanup Follow Spill Cleanup Protocol (Contain, Absorb, Collect) spill->cleanup cleanup->store ehs Contact EHS for Waste Pickup store->ehs transport Licensed hauler transports to TSDF* ehs->transport incinerate Final Disposal: High-Temp Incineration (≥1100°C + Scrubber) transport->incinerate caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.